Pent-4-ene-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10S |
|---|---|
Molecular Weight |
102.20 g/mol |
IUPAC Name |
pent-4-ene-1-thiol |
InChI |
InChI=1S/C5H10S/c1-2-3-4-5-6/h2,6H,1,3-5H2 |
InChI Key |
FIAIUXDEJBAZET-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCS |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pent-4-ene-1-thiol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-4-ene-1-thiol is a bifunctional molecule featuring a terminal alkene and a thiol group, making it a valuable building block in organic synthesis, particularly in the construction of sulfur-containing compounds and for surface modification applications. Its unique structure allows for orthogonal chemical transformations, with the thiol and alkene moieties offering distinct reactive handles. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including detailed experimental protocols, tabulated data, and mechanistic insights.
Introduction
The presence of both a nucleophilic thiol group and a reactive alkene in this compound allows for its participation in a variety of chemical reactions. The thiol group can undergo oxidation, alkylation, and addition reactions, while the terminal double bond is amenable to reactions such as hydrogenation, halogenation, and, notably, thiol-ene click chemistry. This duality makes it a versatile synthon in the development of pharmaceuticals, functional materials, and self-assembled monolayers. This document aims to be a comprehensive resource for researchers utilizing this compound in their work.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes, primarily involving the conversion of a suitable C5 precursor. The most common strategies start from the readily available 4-penten-1-ol.
Synthesis of the Precursor: 4-Penten-1-ol
A reliable and well-documented procedure for the synthesis of 4-penten-1-ol is the ring-opening of tetrahydrofurfuryl chloride with sodium in ether, as described in Organic Syntheses.
Experimental Protocol:
-
Step 1: Preparation of Tetrahydrofurfuryl Chloride: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine are placed. The mixture is cooled in an ice bath and 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise at a rate that maintains the temperature below 60°C. After the addition is complete, the mixture is stirred for an additional 3-4 hours. The reaction mixture is then poured into a beaker and extracted seven times with 500-mL portions of ether. The combined ether extracts are washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to yield tetrahydrofurfuryl chloride.
-
Step 2: Preparation of 4-Penten-1-ol: A 2-liter three-necked flask containing 112 g (4.87 moles) of powdered sodium under 700 mL of anhydrous ether is fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser. A small amount of a solution of 300 g (2.5 moles) of tetrahydrofurfuryl chloride in 300 mL of anhydrous ether is added to initiate the reaction. The remainder of the chloride solution is then added dropwise over 5 hours while cooling the flask in an ice bath. After the addition is complete, stirring is continued for 2 hours. The resulting suspension is decanted and decomposed with ice water. The ether layer is separated, dried over magnesium sulfate, and distilled to give 4-penten-1-ol.[1]
Conversion of 4-Penten-1-ol to this compound
This classic method involves the conversion of the alcohol to an alkyl halide, followed by nucleophilic substitution with a sulfur source.
Workflow:
Figure 1: Synthesis of this compound from 4-Penten-1-ol via an alkyl halide intermediate.
Experimental Protocol (General):
-
Synthesis of 4-Penten-1-yl bromide: 4-Penten-1-ol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether, typically at low temperatures.
-
Synthesis of this compound: The resulting 4-penten-1-yl bromide is then treated with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea. If thiourea is used, the intermediate isothiouronium salt is subsequently hydrolyzed with a base (e.g., NaOH) to yield the thiol.
The Mitsunobu reaction allows for the direct conversion of the alcohol to a thioester, which is then hydrolyzed.
Workflow:
Figure 2: Synthesis of this compound via the Mitsunobu reaction.
Experimental Protocol (General):
-
To a solution of 4-penten-1-ol and thioacetic acid in a suitable aprotic solvent (e.g., THF or dichloromethane), triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) are added portion-wise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The resulting thioester is then isolated and hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol) to afford this compound.
Lawesson's reagent is a thionating agent that can convert alcohols to thiols, although it is more commonly used for converting carbonyl compounds to thiocarbonyls.
Experimental Protocol (General):
-
4-Penten-1-ol is dissolved in an anhydrous, high-boiling solvent such as toluene or xylene.
-
Lawesson's reagent is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is worked up to isolate the desired thiol.
Physicochemical Properties
While experimental data for this compound is limited in the literature, its properties can be estimated based on its structure and data for analogous compounds. Computed properties are available from various chemical databases.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀S | PubChem[2] |
| Molecular Weight | 102.20 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | C=CCCCS | PubChem[2] |
| InChIKey | FIAIUXDEJBAZET-UHFFFAOYSA-N | PubChem[2] |
Table 2: Physical Properties of Precursor and Related Compounds
| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 4-Penten-1-ol | 134-137 | 0.834 | 1.429 |
| 1-Pentanethiol | 126 | 0.842 | 1.446 |
| 1-Pentene | 30 | 0.641 | 1.371 |
Spectroscopic Data (Predicted)
No experimental spectra for this compound are readily available. The following are predicted key features based on its functional groups.
¹H NMR Spectroscopy
-
δ ~5.8 ppm (m, 1H): -CH=CH₂
-
δ ~5.0 ppm (m, 2H): -CH=CH ₂
-
δ ~2.5 ppm (q, 2H): -CH ₂-SH
-
δ ~2.1 ppm (q, 2H): =CH-CH ₂-
-
δ ~1.7 ppm (p, 2H): -CH₂-CH ₂-CH₂-
-
δ ~1.3 ppm (t, 1H): -SH
¹³C NMR Spectroscopy
-
δ ~138 ppm: -C H=CH₂
-
δ ~115 ppm: -CH=C H₂
-
δ ~33 ppm: =CH-C H₂-
-
δ ~31 ppm: -CH₂-C H₂-CH₂-
-
δ ~24 ppm: -C H₂-SH
Infrared (IR) Spectroscopy
-
~3080 cm⁻¹: =C-H stretch
-
~2930 cm⁻¹: C-H stretch (sp³)
-
~2550 cm⁻¹: S-H stretch (typically weak)
-
~1640 cm⁻¹: C=C stretch
-
~990 and 910 cm⁻¹: =C-H bend (out-of-plane)
Mass Spectrometry
-
Molecular Ion (M⁺): m/z = 102
-
Key Fragments: Loss of SH (m/z = 69), loss of C₂H₃ (allyl radical, m/z = 61), and other fragments resulting from cleavage of the alkyl chain.
Chemical Properties and Reactivity
Thiol-Ene "Click" Reaction
A significant reaction of this compound is the radical-mediated thiol-ene reaction, which can occur intermolecularly or intramolecularly. This reaction is highly efficient and proceeds via an anti-Markovnikov addition mechanism.
Reaction Mechanism:
Figure 3: General mechanism of the radical-initiated thiol-ene reaction.
This reaction is a cornerstone of "click chemistry" due to its high yields, stereoselectivity, and tolerance of a wide range of functional groups.
Conclusion
This compound is a versatile chemical building block with significant potential in various fields of chemical research and development. While detailed experimental data for this specific compound is not abundant in readily accessible literature, its synthesis can be achieved through established methodologies, and its properties can be reliably predicted. This guide provides a foundational understanding for researchers looking to synthesize and utilize this valuable compound. Further research into the experimental characterization of this compound would be a valuable contribution to the chemical community.
References
An In-depth Technical Guide to Pent-4-ene-1-thiol (CAS: 17651-37-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-4-ene-1-thiol, a versatile bifunctional molecule, holds significant potential in various scientific domains, particularly in chemical synthesis and materials science. Its terminal alkene and thiol functionalities make it a prime candidate for the highly efficient thiol-ene "click" reaction, enabling the formation of diverse molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key reactions of this compound, with a focus on its applications in research and development.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic thiol odor. Its fundamental properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| CAS Number | 17651-37-5 | [1][2] |
| Molecular Formula | C5H10S | [1][2] |
| Molecular Weight | 102.20 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Pentenethiol, 4-Thiopenten-1-ol | [1][2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents | |
| InChI Key | FIAIUXDEJBAZET-UHFFFAOYSA-N | [1][2] |
Synthesis and Experimental Protocols
General Synthesis of Thiols from Alkyl Halides
This two-step procedure involves the formation of an isothiouronium salt followed by hydrolysis.
Step 1: Formation of S-alkylisothiouronium salt
-
Materials: 5-bromo-1-pentene, thiourea, ethanol.
-
Procedure: A solution of 5-bromo-1-pentene and a slight molar excess of thiourea in ethanol is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude isothiouronium salt.
Step 2: Hydrolysis to this compound
-
Materials: Isothiouronium salt from Step 1, sodium hydroxide solution.
-
Procedure: The crude isothiouronium salt is dissolved in an aqueous solution of sodium hydroxide. The mixture is then heated to reflux to facilitate hydrolysis. After cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl) to protonate the thiolate. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by distillation.
Logical Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Spectroscopic Data
Detailed, high-resolution spectroscopic data for this compound is not widely published. However, based on the known spectra of analogous compounds such as 1-pentanethiol and pent-1-ene, the expected spectral characteristics can be inferred.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 | m | 1H | -CH=CH₂ |
| ~ 5.0 | m | 2H | -CH=CH ₂ |
| ~ 2.5 | q | 2H | -CH ₂-SH |
| ~ 2.1 | q | 2H | =CH-CH ₂- |
| ~ 1.7 | p | 2H | -CH₂-CH ₂-CH₂- |
| ~ 1.3 | t | 1H | -SH |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 138 | -C H=CH₂ |
| ~ 115 | -CH=C H₂ |
| ~ 35 | =CH-C H₂- |
| ~ 31 | -C H₂-CH₂-SH |
| ~ 24 | -CH₂-C H₂-SH |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3075 | C-H stretch | =C-H (alkene) |
| ~ 2930, 2860 | C-H stretch | C-H (alkane) |
| ~ 2550 | S-H stretch | Thiol |
| ~ 1640 | C=C stretch | Alkene |
| ~ 990, 910 | C-H bend | =C-H out-of-plane |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 102 | [M]⁺ (Molecular ion) |
| 69 | [M - SH]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Reactivity and the Thiol-Ene Reaction
The most significant reaction of this compound is the thiol-ene reaction , a powerful and versatile transformation that proceeds via a radical-mediated addition of the thiol group across the double bond. This reaction is classified as a "click" reaction due to its high efficiency, stereoselectivity, and tolerance to a wide range of functional groups.[3]
The reaction can be initiated by UV light, heat, or a radical initiator. The anti-Markovnikov addition of the thiol to the alkene is the predominant outcome.
Mechanism of the Radical Thiol-Ene Reaction
-
Initiation: A radical initiator (e.g., AIBN or a photoinitiator) generates a radical which then abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•).
-
Propagation:
-
The thiyl radical adds to the terminal carbon of the alkene, forming a carbon-centered radical intermediate.
-
This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.
-
-
Termination: Two radicals combine to terminate the reaction.
References
"Pent-4-ene-1-thiol" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a concise overview of the fundamental physicochemical properties of Pent-4-ene-1-thiol, a compound of interest in various research and development domains.
Core Molecular Data
The essential molecular details of this compound are summarized below, providing a foundational understanding of its composition and mass.
| Parameter | Value | Source |
| Molecular Formula | C5H10S | PubChem[1] |
| Molecular Weight | 102.20 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 102.05032149 Da | PubChem[1] |
Structural and Identifier Information
For unambiguous identification and computational modeling, the following structural identifiers are provided.
| Identifier Type | Value |
| IUPAC Name | This compound |
| InChI | InChI=1S/C5H10S/c1-2-3-4-5-6/h2,6H,1,3-5H2 |
| InChIKey | FIAIUXDEJBAZET-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCS |
| CAS Number | 17651-37-5[3] |
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.
Caption: Logical workflow from compound identification to molecular weight determination.
References
Spectroscopic Analysis of Pent-4-ene-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Pent-4-ene-1-thiol (CAS No. 17651-37-5), a bifunctional molecule containing both a terminal alkene and a primary thiol group.[1] The unique structural features of this compound give rise to a distinct spectroscopic signature. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format to aid in its identification and characterization. Furthermore, generalized experimental protocols for acquiring such data are detailed, and a logical workflow for spectroscopic analysis is visualized.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.81 | ddt | 1H | H-4 (-CH=) |
| 5.01 | m | 2H | H-5 (=CH₂) |
| 2.55 | t | 2H | H-1 (-CH₂-SH) |
| 2.16 | q | 2H | H-3 (-CH₂-CH=) |
| 1.73 | p | 2H | H-2 (-CH₂-CH₂-) |
| 1.33 | t | 1H | H-6 (-SH) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 137.9 | C-4 (-CH=) |
| 115.3 | C-5 (=CH₂) |
| 33.5 | C-2 (-CH₂-) |
| 33.1 | C-3 (-CH₂-CH=) |
| 24.2 | C-1 (-CH₂-SH) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3078 | Medium | =C-H stretch |
| 2927, 2855 | Strong | C-H stretch (alkane) |
| 2558 | Weak | S-H stretch |
| 1642 | Medium | C=C stretch |
| 1435 | Medium | -CH₂- scissoring |
| 992, 912 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 102 | 45 | [M]⁺ (Molecular Ion) |
| 69 | 100 | [M - SH]⁺ |
| 68 | 30 | [M - H₂S]⁺ |
| 41 | 85 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and desired resolution.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[2] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The analysis is performed on a 500 MHz NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For improved signal-to-noise, 8 to 16 scans are typically co-added.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters include a 45° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024) is generally required to achieve an adequate signal-to-noise ratio.[2]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A neat (solvent-free) liquid sample is used. Place a drop of this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and create charged species.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: An electron multiplier detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound, such as this compound, using complementary spectroscopic techniques.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Unsaturated Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unsaturated thiols are a class of organosulfur compounds characterized by the presence of both a sulfhydryl (-SH) group and at least one carbon-carbon double or triple bond. Their unique chemical reactivity, driven by the nucleophilicity of the thiol group and the electrophilicity of the unsaturated system, makes them crucial intermediates in organic synthesis and key players in various biological processes. This technical guide provides a comprehensive overview of the physical and chemical properties of unsaturated thiols, with a focus on their synthesis, reactivity, and role in drug development. Detailed experimental protocols for their synthesis and the characterization of their reactions are provided, alongside a quantitative summary of their physical properties. Furthermore, the critical role of electrophilic unsaturated systems, often derived from or reacting with thiols, in modulating cellular signaling pathways is explored, with a specific focus on the Keap1-Nrf2 pathway.
Physical Properties of Unsaturated Thiols
Unsaturated thiols are generally colorless to pale yellow liquids with strong, often unpleasant, odors.[1] Similar to saturated thiols, their boiling points are lower than their corresponding alcohols due to weaker hydrogen bonding.[2] The presence of the unsaturated bond can influence their polarity and, consequently, their solubility in various solvents. Below is a summary of the physical properties of several common unsaturated thiols.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | pKa | Solubility |
| Allyl Mercaptan (2-Propene-1-thiol) | CH₂=CHCH₂SH | C₃H₆S | 74.14 | 67-68[3][4][5] | - | 0.898 @ 25°C[3][4] | 9.83 (Predicted) | Slightly soluble in water; miscible in ethanol, ether, and oil.[6][7] |
| Crotyl Mercaptan (2-Butene-1-thiol) | CH₃CH=CHCH₂SH | C₄H₈S | 88.17 | 101.3[8] | - | 0.862[8] | - | - |
| Thiophenol (Benzenethiol) | C₆H₅SH | C₆H₆S | 110.18 | 169[1][9][10] | -15[1][9][10][11] | 1.073 @ 25°C[1][10] | 6.62[9][11] | Insoluble in water; soluble in alcohol and ether.[10][12] |
| 3-Butene-1-thiol | CH₂=CH(CH₂)₂SH | C₄H₈S | 88.17 | - | - | - | - | - |
| (Z)-pent-3-ene-1-thiol | CH₃CH=CH(CH₂)₂SH | C₅H₁₀S | 102.20 | - | - | - | - | - |
| 3-Methyl-3-butene-1-thiol | CH₂=C(CH₃)CH₂CH₂SH | C₅H₁₀S | 102.20 | - | - | - | - | - |
| Cinnamyl Mercaptan (3-Phenylprop-2-ene-1-thiol) | C₆H₅CH=CHCH₂SH | C₉H₁₀S | 150.24 | - | - | - | - | - |
Chemical Properties and Reactivity
The chemical behavior of unsaturated thiols is dominated by the interplay between the nucleophilic thiol group and the electrophilic unsaturated system. This dual reactivity allows them to participate in a variety of important chemical transformations.
Thiol-Ene "Click" Reaction
One of the most significant reactions of unsaturated thiols is the thiol-ene reaction, a powerful "click" chemistry tool for the formation of thioethers.[13] This reaction can proceed through two primary mechanisms: a radical-mediated addition and a Michael addition.
-
Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical is formed which then adds to the alkene in an anti-Markovnikov fashion.[13] This is a chain reaction that is highly efficient and stereoselective.[14]
-
Michael Addition: In the presence of a base or nucleophile, the thiol is deprotonated to form a thiolate, which then undergoes a conjugate addition to an electron-deficient alkene (a Michael acceptor).[14]
The kinetics of the thiol-ene reaction are influenced by the structure of both the thiol and the alkene.[14] The overall reaction rate can be modeled based on the rates of the propagation and chain-transfer steps.[14]
Oxidation
The thiol group is susceptible to oxidation. Mild oxidation of unsaturated thiols can lead to the formation of disulfides.
Acidity
Thiols are generally more acidic than their corresponding alcohols. The pKa of the thiol proton in unsaturated thiols is influenced by the electronic effects of the unsaturated system. For example, the pKa of thiophenol is significantly lower than that of aliphatic thiols due to the resonance stabilization of the thiophenolate anion.[9][11]
Role in Drug Development and Biological Systems
Unsaturated thiols and related electrophilic compounds that react with thiols play a crucial role in drug development, particularly in the design of covalent inhibitors. These compounds can form covalent bonds with the cysteine residues of target proteins, leading to irreversible inhibition.
The Keap1-Nrf2 Signaling Pathway
A key biological pathway where electrophiles play a regulatory role is the Keap1-Nrf2 pathway, which is a major regulator of cytoprotective responses to oxidative and electrophilic stress.[15]
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase complex, which promotes the ubiquitination and subsequent proteasomal degradation of Nrf2.[5][16][15] Keap1 is a cysteine-rich protein, and several of these cysteine residues (notably C151, C273, and C288) act as sensors for electrophiles.[6][9][15]
When cells are exposed to electrophilic stress, these reactive species can covalently modify the sensor cysteine residues on Keap1.[6][15] This modification leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation.[17] As a result, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[9][15]
Below is a diagram of the Keap1-Nrf2 signaling pathway generated using the DOT language.
Experimental Protocols
Synthesis of Thiophenol
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.504 (1941); Vol. 4, p.86 (1925).
Materials:
-
Benzenesulfonyl chloride
-
Concentrated sulfuric acid
-
Cracked ice
-
Zinc dust
-
Calcium chloride
Procedure:
-
In a large round-bottomed flask, prepare a mixture of cracked ice and concentrated sulfuric acid, maintaining the temperature between -5°C and 0°C using an ice-salt bath.
-
With mechanical stirring, gradually add benzenesulfonyl chloride to the cold sulfuric acid mixture.
-
Slowly add zinc dust to the reaction mixture, ensuring the temperature remains at or below 0°C.
-
After the addition of zinc is complete, continue stirring and allow the reaction to proceed. The reaction may become vigorous; ensure the condenser is efficient.
-
Once the initial vigorous reaction subsides, gently heat the mixture to complete the reduction. This may take several hours.
-
After the reduction is complete, isolate the thiophenol by steam distillation.
-
Separate the thiophenol from the aqueous distillate, dry it with anhydrous calcium chloride, and purify by distillation. The boiling point of thiophenol is 166-169°C.
Monitoring Thiol-Ene Reaction by "in situ" UV Irradiation NMR Spectroscopy
This protocol is based on the methodology described by Toncheva-Moncheva et al. in RSC Adv., 2020, 10, 25214-25222.[18][19][20]
Materials:
-
Allyl-functionalized polymer (e.g., poly(allyl glycidyl ether))
-
Thiol (e.g., a PEG-thiol)
-
Deuterated solvent (e.g., C₆D₆)
-
NMR tube
-
LED UV light source (365 nm) with an optical fiber insert for the NMR spectrometer
Procedure:
-
Dissolve the allyl-functionalized polymer and the thiol in the deuterated solvent directly in an NMR tube.
-
Homogenize the solution and degas with argon for 30 minutes.
-
Place the NMR tube in the spectrometer and acquire an initial ¹H NMR spectrum to determine the initial concentrations of the alkene and thiol protons.
-
Insert the optical fiber connected to the LED UV light source into the NMR tube.
-
Irradiate the sample with UV light (365 nm) for a set period (e.g., 6 hours).
-
Turn off the UV source and acquire another ¹H NMR spectrum.
-
Repeat the irradiation and NMR acquisition cycles to monitor the disappearance of the alkene and thiol proton signals and the appearance of the thioether product signals over time.
-
Integrate the relevant peaks in the NMR spectra to calculate the conversion of the reactants and the kinetics of the reaction.
Below is a workflow diagram for this experimental protocol.
Conclusion
Unsaturated thiols are versatile molecules with a rich chemistry that has significant implications for both synthetic methodology and drug discovery. Their physical properties are dictated by the interplay of the thiol and unsaturated functional groups, while their chemical reactivity, particularly the thiol-ene reaction, provides a robust tool for the construction of complex molecules. The interaction of electrophilic unsaturated systems with biological nucleophiles, such as the cysteine residues in Keap1, highlights the critical role of these compounds in cellular signaling and offers exciting opportunities for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a valuable resource for researchers working in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methyl-2-butene-1-thiol [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Physiological Significance of Reactive Cysteine Residues of Keap1 in Determining Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Butene-1-thiol | C4H8S | CID 4713209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Technical Guide to Terminal Alkene Thiols: Synthesis, Reactions, and Applications in Drug Development and Materials Science
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of terminal alkene thiols, a versatile class of bifunctional molecules. With their unique combination of a reactive thiol group and a terminal double bond, these compounds have become indispensable tools in fields ranging from drug development and bioconjugation to materials science and surface engineering. This document details their synthesis, core chemical transformations, and key applications, supported by experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.
Introduction to Terminal Alkene Thiols
Terminal alkene thiols are organic molecules that possess both a thiol (-SH) functional group and a terminal alkene (C=C) group within the same structure. This dual functionality allows for orthogonal chemical modifications, where each group can be reacted selectively without interfering with the other. The thiol group is an excellent nucleophile and readily participates in reactions such as Michael additions and the formation of self-assembled monolayers (SAMs) on noble metal surfaces.[1] The terminal alkene is a versatile handle for "click" chemistry, most notably the highly efficient thiol-ene reaction.[2] This combination makes terminal alkene thiols powerful linkers and building blocks in the construction of complex molecular architectures.
Synthesis of Terminal Alkene Thiols
The synthesis of terminal alkene thiols typically involves a multi-step process, starting from a commercially available ω-unsaturated fatty acid or alcohol. A representative synthesis of 10-undecene-1-thiol is outlined below, starting from 10-undecenoic acid.
Experimental Protocol: Synthesis of 10-undecene-1-ol
This protocol describes the reduction of 10-undecenoic acid to its corresponding alcohol, a key precursor for the thiol.
Materials:
-
10-undecenoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, column chromatography setup.
Procedure:
-
To a stirred solution of LiAlH₄ (1.50 g, 40.76 mmol) in dry THF (100 mL) in a round-bottom flask under an inert atmosphere, add a solution of 10-undecenoic acid (5.0 g, 27.17 mmol) in dry THF (10 mL) dropwise at 0 °C.[3]
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[3]
-
Carefully quench the reaction by the slow addition of ethyl acetate, followed by deionized water.
-
Filter the resulting suspension and transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a mixture of 4% ethyl acetate in hexane as the eluent to afford 10-undecene-1-ol as a colorless oil (yield: 97%).[3]
Conversion of Alcohol to Thiol
The resulting terminal alkene alcohol can be converted to the corresponding thiol through established synthetic routes. Common methods include:
-
Mitsunobu Reaction with Thioacetic Acid: The alcohol is reacted with thioacetic acid under Mitsunobu conditions, followed by hydrolysis of the resulting thioacetate.
-
Conversion to Alkyl Halide and Substitution: The alcohol is first converted to an alkyl bromide or chloride (e.g., using PBr₃ or SOCl₂), followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide (NaSH) or thiourea.
Key Reactions of Terminal Alkene Thiols
The utility of terminal alkene thiols stems from their ability to undergo a variety of highly efficient and selective chemical transformations. The most prominent of these is the thiol-ene reaction.
The Thiol-Ene Reaction
The thiol-ene reaction is the addition of a thiol across a double bond, which can proceed via two primary mechanisms: a radical-mediated addition or a base/nucleophile-catalyzed Michael addition. This reaction is considered a "click" chemistry process due to its high yields, stereoselectivity, rapid reaction rates, and tolerance of a wide range of functional groups.[4][5]
This is the most common variant, typically initiated by UV light or a thermal radical initiator. The reaction proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol to the alkene.[2]
Reaction Mechanism Workflow
Caption: Radical-mediated thiol-ene reaction mechanism.
Experimental Protocol: Photoinitiated Radical Thiol-Ene Coupling
This protocol describes a general procedure for the functionalization of a polymer with alkene side chains using a thiol.
Materials:
-
Alkene-functionalized polymer
-
Thiol (10 equivalents with respect to alkene content)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.5 equivalents)
-
Solvent (e.g., benzene or methanol)
-
Glass vial with rubber septum
-
UV lamp (e.g., 350-365 nm)
-
Argon or nitrogen source
Procedure:
-
In a glass vial, dissolve the alkene-functionalized polymer, the thiol, and the photoinitiator in a minimal amount of the chosen solvent.[6]
-
Seal the vial with a rubber septum and purge with an inert gas (argon or nitrogen) for 10 minutes to remove oxygen.[6]
-
Irradiate the vial with a UV lamp at room temperature. Reaction times can vary from minutes to hours, depending on the specific reactants and initiator concentration.[7][8]
-
Monitor the reaction progress by techniques such as ¹H NMR (disappearance of alkene proton signals) or FT-IR spectroscopy.[7][9]
-
Upon completion, purify the product by precipitation in a non-solvent or by column chromatography to remove excess thiol and initiator byproducts.
For electron-poor alkenes (e.g., acrylates, maleimides), the thiol-ene reaction can proceed via a Michael addition mechanism, catalyzed by a base or a nucleophile.[2] This pathway is particularly useful in bioconjugation, as it avoids the use of radicals which can potentially damage sensitive biomolecules.[10]
Reaction Mechanism Workflow
Caption: Base-catalyzed thiol-Michael addition mechanism.
Experimental Protocol: Base-Catalyzed Thiol-Michael Addition
This protocol provides a general method for the conjugation of a thiol to an electron-deficient alkene.
Materials:
-
Electron-deficient alkene (e.g., an acrylate or maleimide)
-
Thiol (1.2 equivalents)
-
Base catalyst (e.g., KF/Al₂O₃ or triethylamine)
-
Solvent (e.g., glycerin, tetrahydrofuran, or solvent-free)
-
Stirring apparatus
Procedure:
-
To a pre-stirred mixture of the thiol (1.2 mmol) and the base catalyst (e.g., KF/Al₂O₃, 0.07 g), add the alkene (1 mmol).[11]
-
Stir the mixture at room temperature. The reaction can also be performed in a recyclable solvent like glycerin.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Once the starting materials are consumed, if a solid-supported catalyst was used, filter the crude product and wash the catalyst with a suitable solvent like ethyl acetate.[11]
-
If the reaction was performed in a solvent, extract the product. For example, if glycerin was used, extract with diethyl ether.[11]
-
Evaporate the solvent under reduced pressure and purify the residue as needed, typically by column chromatography.
Quantitative Data
The efficiency and kinetics of thiol-ene reactions are influenced by several factors, including the structure of the thiol and alkene, the type and concentration of the initiator, and the reaction conditions.
Thiol-Ene Reaction Yields with Different Initiators
The choice of initiator can significantly impact the conversion efficiency of photoinitiated thiol-ene reactions.
| Alkene | Thiol | Initiator (Type) | Time (h) | Conversion (%) | Reference |
| Allyl Bromide | Polystyrene-SH | TMDPO (Type I) | 2 | 100 | [7] |
| Allyl Bromide | Polystyrene-SH | DMPA (Type I) | 2 | 100 | [7] |
| Allyl Bromide | Polystyrene-SH | Benzophenone (Type II) | 2 | 90 | [7] |
| Allyl Bromide | Polystyrene-SH | Thioxanthone (Type II) | 2 | 95 | [7] |
| Allyl Bromide | Polystyrene-SH | AIBN (Thermal) | 2 | 85 | [7] |
| Methyl Acrylate | Polystyrene-SH | DMPA (Type I) | 2 | 100 | [7] |
| Methyl Acrylate | Polystyrene-SH | AIBN (Thermal) | 2 | 90 | [7] |
Table 1: Comparison of initiator efficiency in thiol-ene click reactions. Reactions were conducted at room temperature for photoinitiation and 80°C for thermal initiation.[7]
Kinetic Data for Thiol-Michael Addition
The kinetics of the thiol-Michael addition are dependent on the nature of the Michael acceptor (the alkene).
| Thiol | Michael Acceptor | koverall (s⁻¹) | Reference |
| Hexanethiol | Phenyl Maleimide (PMI) | 6.2 | [12] |
| Hexanethiol | Diethyl Fumarate (DEF) | 0.5 | [12] |
Table 2: Overall reaction rate coefficients for the base-catalyzed thiol-Michael addition of hexanethiol to different Michael acceptors.[12]
| Reaction Step | Rate Coefficient (k) | PMI | DEF | Reference |
| Propagation | kP (M⁻¹s⁻¹) | 30 | 8 | [12] |
| Reverse Propagation | k-P (s⁻¹) | 0.3 | 13 | [12] |
Table 3: Individual rate coefficients for the propagation and reverse propagation steps in the thiol-Michael addition of hexanethiol to phenyl maleimide (PMI) and diethyl fumarate (DEF).[12]
Applications in Drug Development and Materials Science
The unique reactivity of terminal alkene thiols makes them valuable in a multitude of applications.
Bioconjugation and Drug Development
In drug development, terminal alkene thiols are used to link biomolecules, such as peptides, proteins, and nucleic acids, to drug molecules, imaging agents, or delivery vehicles.[10][13] The thiol-Michael addition is particularly well-suited for this, as it can be performed under mild, aqueous conditions, preserving the structure and function of the biomolecules.[10] For instance, cysteine residues in proteins provide a natural thiol handle for site-specific conjugation.[10]
Workflow for Protein Bioconjugation
Caption: Bioconjugation via thiol-Michael addition.
Surface Modification and Self-Assembled Monolayers (SAMs)
The thiol group of terminal alkene thiols has a strong affinity for gold and other noble metal surfaces, leading to the spontaneous formation of highly ordered, self-assembled monolayers (SAMs).[1] This allows for the precise control of surface properties. The terminal alkene groups of the SAM can then be further functionalized using the thiol-ene reaction, enabling the creation of complex, patterned surfaces for applications in biosensors, microarrays, and biocompatible coatings.[1]
Experimental Protocol: Formation of Self-Assembled Monolayers on Gold
This protocol outlines the steps for creating a SAM of a terminal alkene thiol on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
Terminal alkene thiol
-
200-proof ethanol
-
Clean containers
-
Tweezers
-
Sonicator
-
Dry nitrogen gas
Procedure:
-
Prepare a 1-5 mM solution of the terminal alkene thiol in 200-proof ethanol. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[14]
-
Clean the gold substrate thoroughly. This can be done by sonicating in ethanol and then drying with a stream of dry nitrogen. For more rigorous cleaning, piranha solution or UV/ozone treatment can be used (with extreme caution).
-
Immerse the clean gold substrate into the thiol solution.[14]
-
Allow the self-assembly to proceed for 12-48 hours. Longer immersion times generally lead to more ordered monolayers.[14]
-
Remove the substrate from the solution using clean tweezers and rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[14]
-
Dry the SAM-coated substrate with a stream of dry nitrogen.[14]
-
The surface is now ready for characterization or subsequent functionalization of the terminal alkene groups.
Workflow for Surface Functionalization
Caption: Two-step surface modification workflow.
Polymer and Materials Science
In polymer chemistry, terminal alkene thiols are used in thiol-ene polymerizations to create linear polymers, cross-linked networks, and dendrimers.[4] This method offers excellent control over the polymer architecture and results in materials with uniform network structures. These polymers find applications as coatings, adhesives, and in the fabrication of hydrogels for tissue engineering and drug delivery.[13][15]
Conclusion
Terminal alkene thiols are a remarkably versatile class of molecules that bridge the gap between different chemical disciplines. Their orthogonal reactivity, coupled with the efficiency and selectivity of the thiol-ene reaction, has established them as essential components in the toolkit of chemists and materials scientists. From the precise modification of proteins for therapeutic purposes to the intricate patterning of surfaces for advanced sensor technologies, the applications of terminal alkene thiols continue to expand, promising further innovations in science and medicine.
References
- 1. biomaterials.org [biomaterials.org]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. 10-UNDECEN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radical polymerisation and thiol–ene post-polymerisation functionalisation of terpenoid acrylates in conventional and renewably sourced organic solven ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00340C [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Thiol-Ene Reaction: A Technical Guide to its Discovery, History, and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-ene reaction, a cornerstone of click chemistry, has traversed a remarkable journey from its initial discovery in the early 20th century to its current status as a versatile and indispensable tool in polymer science, materials chemistry, and bioconjugation. Its defining characteristics—high efficiency, stereoselectivity, rapid reaction rates, and mild reaction conditions—have propelled its adoption across a multitude of scientific disciplines. This in-depth technical guide provides a comprehensive overview of the discovery and history of thiol-ene reactions, delving into its mechanistic intricacies, kinetic parameters, and key experimental protocols.
A Historical Odyssey: From Obscurity to "Click" Chemistry Prominence
The conceptual roots of thiol-ene chemistry can be traced back to the 19th century with Charles Goodyear's discovery of vulcanization in 1839, a process that involves the crosslinking of unsaturated polymers with sulfur. However, the first formal report of the addition of a thiol to an alkene is credited to Theodor Posner in 1905.[1] Despite this early discovery, the reaction remained largely in the realm of academic curiosity for several decades.
A pivotal moment in the history of the thiol-ene reaction arrived in 1938 with the elucidation of its free-radical chain mechanism.[2] This discovery laid the groundwork for a deeper understanding of the reaction's behavior and potential. It wasn't until the late 1990s and early 2000s that the thiol-ene reaction experienced a significant renaissance, largely driven by the pioneering work of researchers such as Charles E. Hoyle and Christopher N. Bowman.[3] Their investigations showcased the reaction's exceptional utility in photopolymerization and the formation of highly uniform polymer networks.[1] The recognition of the thiol-ene reaction as a "click" reaction, a concept introduced by K. Barry Sharpless, solidified its importance as a robust and reliable synthetic methodology.[4]
Mechanistic Pathways: A Tale of Two Additions
The versatility of the thiol-ene reaction stems from its ability to proceed through two distinct mechanistic pathways: a free-radical addition and a Michael addition. The choice of pathway is dictated by the reaction conditions and the nature of the reactants.
The Free-Radical Addition
The free-radical mediated thiol-ene reaction is the most common and widely utilized pathway. It can be initiated by light (photochemical initiation), heat (thermal initiation), or the presence of a radical initiator.[1] The reaction proceeds via a step-growth mechanism involving a repeating cycle of propagation and chain-transfer steps. A key characteristic of the radical addition is its anti-Markovnikov regioselectivity, where the thiol adds to the less substituted carbon of the alkene.[1]
The Michael Addition
In the presence of a base or nucleophile, thiols can undergo a conjugate addition to electron-deficient alkenes, such as acrylates and maleimides. This process, known as the thiol-Michael addition, also results in an anti-Markovnikov addition product.[5] The reaction is initiated by the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then attacks the alkene.
Reaction Kinetics and Quantitative Data
The kinetics of the radical thiol-ene reaction are governed by the relative rates of the propagation step (kp) and the chain-transfer step (kCT). The ratio of these two rate constants (kp/kCT) determines the overall reaction order and which reactant concentration is rate-limiting.[6][7]
| kp/kCT Ratio | Rate Limiting Step | Reaction Order | Description |
| kp ≫ kCT | Chain Transfer | First order in [Thiol] | The addition of the thiyl radical to the alkene is much faster than the hydrogen abstraction from another thiol. |
| kp ≪ kCT | Propagation | First order in [Ene] | The hydrogen abstraction is much faster than the initial addition of the thiyl radical to the alkene. |
| kp ≈ kCT | Both | 1/2 order in [Thiol] and 1/2 order in [Ene] | The rates of propagation and chain transfer are comparable. |
The reactivity of the 'ene' component plays a crucial role in determining the kp/kCT ratio. Electron-rich alkenes, such as vinyl ethers and norbornenes, are highly reactive towards the electrophilic thiyl radical, leading to a higher kp. Conversely, electron-poor alkenes, like acrylates, exhibit lower reactivity in the radical addition.
| 'Ene' Functional Group | Relative Reactivity | Typical kp/kCT Ratio | Primary Reaction Pathway |
| Norbornene | High | ~1 | Step-growth |
| Vinyl Ether | High | ~1.2 | Step-growth |
| Allyl Ether | Moderate | High | Step-growth |
| Acrylate | Low (in radical addition) | High | Can undergo both step-growth and chain-growth (homopolymerization) |
| Vinyl Silazane | Low | Low | Step-growth |
Note: The kp/kCT ratios are approximate and can be influenced by the specific thiol, solvent, and temperature.[8]
Key Experimental Protocols
The following protocols provide a general framework for conducting photoinitiated radical thiol-ene reactions and base-catalyzed thiol-Michael additions.
General Protocol for a Photoinitiated Radical Thiol-Ene Reaction
This protocol is a representative example for the synthesis of a simple thioether.
Materials:
-
Thiol (e.g., 1-dodecanethiol)
-
Alkene (e.g., 1-octene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (optional, e.g., dichloromethane, if reactants are solid)
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
Stirring apparatus
Procedure:
-
Preparation: In a suitable reaction vessel, combine the thiol (1.0 equiv), alkene (1.0-1.2 equiv), and photoinitiator (e.g., 1-5 mol%). If a solvent is used, dissolve the reactants in the solvent.
-
Degassing (Optional): While many thiol-ene reactions are tolerant to oxygen, for optimal results, particularly with less reactive alkenes, the reaction mixture can be degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Initiation: Place the reaction vessel under a UV lamp and begin irradiation while stirring the mixture. The distance from the lamp and the irradiation time will depend on the specific reactants and the power of the lamp.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of the starting materials and the appearance of the product.
-
Workup and Purification: Once the reaction is complete, the solvent (if used) can be removed under reduced pressure. The crude product can then be purified by standard methods such as column chromatography to yield the pure thioether.
General Protocol for a Base-Catalyzed Thiol-Michael Addition
This protocol is a representative example for the addition of a thiol to an electron-deficient alkene.
Materials:
-
Thiol (e.g., thiophenol)
-
Electron-deficient alkene (e.g., methyl acrylate)
-
Base catalyst (e.g., triethylamine, Et3N)
-
Solvent (e.g., tetrahydrofuran, THF)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Preparation: In a reaction vessel, dissolve the electron-deficient alkene (1.0 equiv) and the thiol (1.0-1.1 equiv) in the solvent.
-
Initiation: While stirring the solution at room temperature, add a catalytic amount of the base (e.g., 5-10 mol%).
-
Reaction: The reaction is typically exothermic and proceeds rapidly. Continue stirring at room temperature for a specified time (e.g., 1-2 hours) or until the reaction is complete as determined by a suitable monitoring technique (TLC, GC, or NMR).
-
Workup and Purification: Upon completion, the reaction mixture can be diluted with an organic solvent and washed with a mild acid (e.g., dilute HCl) to remove the base catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Applications in Research and Drug Development
The robust and orthogonal nature of the thiol-ene reaction has led to its widespread application in various fields, including:
-
Polymer Synthesis: The formation of uniform polymer networks with low shrinkage stress makes it ideal for coatings, adhesives, and dental restorative materials.[9]
-
Dendrimer Synthesis: The high efficiency and mild conditions of the thiol-ene reaction are well-suited for the iterative synthesis of dendrimers.[1]
-
Surface Patterning and Functionalization: The ability to initiate the reaction with light allows for spatial control, enabling the creation of patterned surfaces with specific chemical functionalities.[9]
-
Bioconjugation: The biocompatibility and chemoselectivity of the thiol-ene reaction make it a powerful tool for labeling and modifying peptides, proteins, and other biomolecules.
-
Drug Delivery: The reaction can be used to synthesize hydrogels and other materials for the controlled release of therapeutic agents.
Conclusion
From its humble beginnings over a century ago, the thiol-ene reaction has evolved into a powerful and versatile synthetic tool. Its well-defined mechanisms, predictable kinetics, and amenability to a wide range of substrates and reaction conditions have cemented its place in the toolkit of chemists and materials scientists. For researchers and professionals in drug development, the thiol-ene reaction offers a reliable and efficient method for bioconjugation, materials synthesis, and the creation of complex molecular architectures, paving the way for future innovations in medicine and materials science.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiol-Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol-Ene Molar Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pent-4-ene-1-thiol: IUPAC Nomenclature, Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of pent-4-ene-1-thiol, a bifunctional molecule containing both a terminal alkene and a thiol functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the realm of thiol-ene "click" chemistry. This document details its chemical identity, physical and chemical properties, and provides a representative synthetic protocol. Furthermore, it explores the potential applications of this compound in materials science and drug development, supported by a discussion of the general biological significance of unsaturated thiols.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] This name systematically describes its five-carbon chain (pent-), the presence of a carbon-carbon double bond between the fourth and fifth carbon atoms (-4-ene-), and a thiol group at the first carbon atom (-1-thiol).
Structure:
The chemical structure of this compound is as follows:
The simplified skeletal structure is:
Molecular Formula: C₅H₁₀S[1][2]
SMILES Notation: C=CCCCS[1]
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models due to a lack of extensive experimental studies. The following tables summarize the available data. For comparative purposes, experimental data for the analogous alcohol, pent-4-en-1-ol, is also provided where available.
Table 1: Computed Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 102.20 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 1 Ų |
| Exact Mass | 102.050321 g/mol |
Table 2: Experimental Physical Properties of Pent-4-en-1-ol (for comparison)
| Property | Value |
| Boiling Point | 134-137 °C |
| Density | 0.834 g/mL at 25 °C |
| Refractive Index | n20/D 1.429 |
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Chemical Shifts / Peaks |
| ¹H NMR | - ~1.3 ppm (t): -SH proton. - ~1.7 ppm (quintet): -CH₂- protons at C3. - ~2.1 ppm (q): -CH₂- protons at C2. - ~2.5 ppm (t): -CH₂- protons at C1 adjacent to SH. - ~5.0 ppm (ddt): =CH₂ protons at C5. - ~5.8 ppm (ddt): =CH- proton at C4. |
| ¹³C NMR | - ~24 ppm: C1. - ~31 ppm: C3. - ~33 ppm: C2. - ~115 ppm: C5 (=CH₂). - ~138 ppm: C4 (=CH-). |
| IR Spectroscopy | - ~2550 cm⁻¹ (weak): S-H stretch. - ~3080 cm⁻¹: =C-H stretch. - ~1640 cm⁻¹: C=C stretch. - ~2850-2960 cm⁻¹: C-H alkane stretches. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 102. - Key Fragments: Loss of SH (m/z = 69), loss of C₂H₃ (allyl fragment, m/z = 61), and other alkane fragmentation patterns. |
Experimental Protocols
Synthesis of this compound from 5-Bromo-1-pentene
This protocol describes a common method for the synthesis of thiols from alkyl halides using thiourea, followed by hydrolysis.
Materials:
-
5-Bromo-1-pentene
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Thiouronium Salt Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 5-bromo-1-pentene and 1.1 equivalents of thiourea in ethanol.
-
Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The intermediate S-(pent-4-en-1-yl)isothiouronium bromide may precipitate.
-
Hydrolysis: To the reaction mixture, add a solution of 3.0 equivalents of sodium hydroxide in deionized water.
-
Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the thiouronium salt.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Acidify the aqueous layer with dilute hydrochloric acid until it is acidic to litmus paper.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Logical Workflow: Thiol-Ene "Click" Reaction
This compound is an ideal substrate for the thiol-ene reaction, a type of "click" chemistry known for its high efficiency, selectivity, and mild reaction conditions. This reaction can be initiated by radicals, often generated by a photoinitiator and UV light.
References
Commercial suppliers and purity of "Pent-4-ene-1-thiol"
Introduction: Pent-4-ene-1-thiol (CAS No. 17651-37-5) is a bifunctional organosulfur compound featuring a terminal alkene and a primary thiol group.[1][2] This unique structure makes it a valuable building block in organic synthesis, polymer science, and drug development. Its primary utility lies in its ability to participate in "click" chemistry, specifically the thiol-ene reaction, which allows for the efficient and orthogonal formation of thioether linkages under mild conditions. This guide provides an in-depth overview of its commercial availability, synthesis, and application, with a focus on experimental protocols and reaction mechanisms relevant to researchers and drug development professionals.
Commercial Availability and Purity
This compound is available from specialized chemical suppliers. The purity of these reagents is critical for reproducible experimental results, particularly in sensitive applications like drug conjugation and polymer synthesis. Commercial grades are typically of high purity, as confirmed by quality control analyses.
| Supplier | Partner/Brand | CAS Number | Stated Purity | Available Documentation |
| Sigma-Aldrich | Enamine | 17651-37-5 | > 95%[3][4] | Certificate of Analysis (COA), Safety Data Sheet (SDS)[5] |
Note: Purity is guaranteed by the original manufacturer, Enamine, to be over 95%, confirmed by NMR and LC-MS.[3][4] Researchers should always consult the lot-specific Certificate of Analysis for precise purity data.
Experimental Protocols
Synthesis of this compound from 5-Bromo-1-pentene
A common and reliable method for preparing thiols is the reaction of an alkyl halide with thiourea, followed by alkaline hydrolysis of the intermediate S-alkylisothiouronium salt.[1][6] This two-step, one-pot procedure avoids the direct use of corrosive and odorous sulfide reagents and minimizes the formation of dialkyl sulfide byproducts.[1]
Reaction Scheme:
-
Formation of Isothiouronium Salt: CH₂=CH(CH₂)₃Br + S=C(NH₂)₂ → [CH₂=CH(CH₂)₃-S-C(=NH₂)NH₂]⁺Br⁻
-
Hydrolysis to Thiol: [CH₂=CH(CH₂)₃-S-C(=NH₂)NH₂]⁺Br⁻ + 2 NaOH → CH₂=CH(CH₂)₃SNa + OC(NH₂)₂ + NaBr + H₂O
-
Acidification: CH₂=CH(CH₂)₃SNa + HCl → CH₂=CH(CH₂)₃SH + NaCl
Detailed Methodology:
-
Step 1: Salt Formation. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol. Add 5-bromo-1-pentene (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting alkyl bromide is consumed. The S-(pent-4-en-1-yl)isothiouronium bromide intermediate will precipitate or be present in the reaction mixture.
-
Step 2: Hydrolysis. Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture again to reflux for an additional 2-3 hours to ensure complete hydrolysis of the isothiouronium salt.
-
Step 3: Work-up and Purification. After cooling to room temperature, acidify the mixture carefully with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of ~1-2.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Application Protocol: Photo-initiated Radical Thiol-Ene Reaction
The thiol-ene reaction is a cornerstone of "click" chemistry, enabling the formation of a thioether bond via the addition of a thiol across an alkene.[7] The radical-mediated pathway, often initiated by UV light, is highly efficient and proceeds via an anti-Markovnikov addition.[5][7] This protocol describes a general procedure for the intermolecular coupling of this compound to a generic alkene (e.g., 1-octene).
Detailed Methodology:
-
Reaction Setup. In a quartz reaction tube, dissolve the alkene substrate (e.g., 1-octene, 1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add a radical photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1-5 mol%).
-
Degas the solution by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiation. Seal the reaction tube and place it under a UV lamp (e.g., 365 nm). Irradiate the mixture while stirring at room temperature.
-
Monitoring and Work-up. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
The resulting crude thioether can be purified using silica gel column chromatography to remove the photoinitiator and any unreacted starting materials.
Key Workflows and Mechanisms
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the laboratory synthesis of this compound from its common precursor, 5-bromo-1-pentene.
Caption: Synthesis workflow for this compound.
Mechanism of the Radical Thiol-Ene Reaction
The photo-initiated thiol-ene reaction proceeds through a free-radical chain mechanism. This process is highly valued for its efficiency and specificity.[7][8]
Caption: Mechanism of the free-radical thiol-ene reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C5H10S | CID 12575094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fast MADE Building Blocks - Enamine [enamine.net]
- 4. Building Blocks Catalog - Enamine [enamine.net]
- 5. This compound | 17651-37-5 [sigmaaldrich.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
An In-depth Technical Guide to the Reactivity of the Sulfhydryl Group in Pent-4-ene-1-thiol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Pent-4-ene-1-thiol is a bifunctional molecule featuring a terminal alkene and a primary thiol (sulfhydryl) group. This structure provides a versatile platform for a variety of chemical transformations, making it a molecule of significant interest in materials science, polymer chemistry, and bioconjugation. The sulfhydryl group, in particular, offers a rich landscape of reactivity, from classical thiol chemistry to highly efficient "click" reactions. This technical guide provides a comprehensive overview of the reactivity of the sulfhydryl group in this compound, with a focus on its participation in thiol-ene reactions, oxidation, and other significant transformations. Detailed experimental protocols, quantitative data, and process visualizations are provided to support advanced research and development applications.
Introduction to this compound
This compound (C₅H₁₀S) is an organosulfur compound that possesses two distinct reactive centers: a nucleophilic sulfhydryl (-SH) group and an electrophilic carbon-carbon double bond (C=C).[1] This dual functionality allows it to act as a valuable linker molecule and a monomer in polymerization processes. The reactivity of the sulfhydryl group is central to its utility, participating in a range of reactions including additions, oxidations, and alkylations.[2][3]
Below is a diagram illustrating the key functional groups of the molecule.
Caption: Key functional groups in this compound.
Core Reactivity of the Sulfhydryl Group
The sulfhydryl group is one of the most reactive functional groups in chemistry and biology.[3] Its reactivity is governed by the moderate bond dissociation energy of the S-H bond (around 87 kcal/mol), the acidity of the thiol proton, and the strong nucleophilicity of the resulting thiolate anion.[4][5]
Key characteristics include:
-
Nucleophilicity: The thiolate anion (RS⁻), formed by deprotonating the thiol, is a potent nucleophile that readily participates in addition and substitution reactions.[6]
-
Radical Formation: The S-H bond can undergo homolytic cleavage to form a thiyl radical (RS•), particularly under thermal or photochemical conditions. This is the initiating step for the widely used thiol-ene reaction.[4][7]
-
Redox Activity: The sulfhydryl group is easily oxidized. It can form disulfide bonds (RS-SR) or be further oxidized to sulfenic (RSOH), sulfinic (RSO₂H), and sulfonic (RSO₃H) acids.[2][5]
-
Metal Binding: Thiols have a high affinity for heavy metals, forming stable mercaptide bonds.[3][8]
Major Reaction Pathways
The presence of the alkene group in this compound makes the thiol-ene reaction its most prominent and synthetically useful transformation.
The Thiol-Ene "Click" Reaction
The thiol-ene reaction is the addition of a thiol across a double bond, which can proceed via two primary mechanisms: a radical-mediated addition or a nucleophilic Michael addition.[7][9] This reaction is classified as a "click" reaction due to its high efficiency, stereoselectivity, rapid reaction rates, and lack of by-products.[4][6][9]
This is the most common pathway, typically initiated by UV light or a radical initiator.[10] The reaction proceeds via a free-radical chain mechanism, resulting in an anti-Markovnikov addition of the thiol to the alkene.[7] This process is highly efficient and can be completed rapidly under ambient conditions.[6]
The general workflow for this reaction is visualized below.
Caption: Workflow for a radical-mediated thiol-ene reaction.
In the presence of a base or nucleophilic catalyst, the thiol is deprotonated to a thiolate anion.[6] This strong nucleophile can then attack an electron-poor alkene in a conjugate addition, known as the Thia-Michael addition.[9][11] Since the terminal alkene in this compound is not electron-deficient, this pathway is less common for its self-reaction but is relevant when reacting with activated alkenes like acrylates or maleimides.[11][12]
The mechanism is outlined below.
Caption: Mechanism of the Thiol-Michael addition reaction.
This compound can undergo both intermolecular reactions (reacting with other molecules) and intramolecular cyclization. The intramolecular thiol-ene reaction, where the sulfhydryl group of one molecule adds across its own double bond, is a powerful method for synthesizing sulfur-containing heterocycles.[13] This process is also mediated by radicals and the final product distribution depends on the stability of the resulting radical intermediate.[13]
Oxidation Reactions
Like other thiols, the sulfhydryl group of this compound is susceptible to oxidation. Dissolved atmospheric oxygen can be sufficient to initiate oxidation, leading to the formation of thiyl radicals and subsequently disulfides.[14] Stronger oxidizing agents can lead to the formation of various sulfur oxyacids.
The oxidation pathway is depicted below.
Caption: Oxidation states of the sulfhydryl group.
Alkylation and Other Reactions
The sulfhydryl group readily undergoes S-alkylation with electrophiles like haloacetyls and can be acylated.[2] These are standard reactions for thiols and expand the synthetic utility of this compound beyond addition chemistry. The reaction with maleimides at pH 6.5-7.5 is particularly noteworthy, forming a stable, non-reversible thioether linkage, a cornerstone of bioconjugation chemistry.[8]
Quantitative Reactivity Data
While specific kinetic data for this compound is not extensively tabulated in foundational literature, the reactivity trends for thiol-ene reactions are well-documented. Electron-rich alkenes (like vinyl ethers) are generally more reactive in radical thiol-ene additions than electron-poor ones.[7][15] The reaction is known for proceeding to near-quantitative yields.[9][16]
| Reaction Type | Reactants | Conditions | Typical Yield | Reference |
| Radical Thiol-Ene | Multifunctional Thiols & Enes | UV, Photoinitiator | High to Quantitative | [7][9] |
| Peptide Hydrothiolation | Unsaturated Peptide & Thioacetic Acid | UV, DPAP/MAP, DMF | >95% Purity | [16] |
| Glycoside Thiolation | 2,3-Unsaturated Glycoside & Thiol | UV, DPAP, Toluene, 0 °C | 69% | [17] |
| Intramolecular Cyclization | 1,6-Dienes with Thiol Group | Photochemical | High Yield | [7][13] |
Experimental Protocols
The following are representative protocols for conducting reactions involving the sulfhydryl group of this compound.
Protocol for Photoinitiated Radical Thiol-Ene Reaction
This protocol is adapted from methodologies used in peptide and glycoside synthesis.[16][17]
-
Preparation: In a quartz reaction vessel, dissolve the alkene substrate (1.0 equiv.), this compound (1.5 equiv.), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DPAP, 0.1 equiv.) in a suitable solvent (e.g., degassed DMF, Toluene, or DCM). The concentration is typically in the range of 0.1-0.5 M.
-
Degassing: Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C to room temperature) using an appropriate bath.
-
Irradiation: While stirring, irradiate the mixture with a UV lamp (e.g., 365 nm). Monitor the reaction progress using TLC or LC-MS. For some reactions, the addition of more initiator in portions may be beneficial.[17]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting thioether product using flash column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol for Base-Catalyzed Thiol-Michael Addition
This protocol is for reacting this compound with an activated alkene (e.g., an acrylate).
-
Preparation: In a round-bottom flask, dissolve the activated alkene (1.0 equiv.) and this compound (1.1 equiv.) in a polar solvent such as THF or ethanol.
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (NEt₃, 0.1 equiv.), to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically completes within a few hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash chromatography.
Applications in Research and Drug Development
The predictable and efficient reactivity of the sulfhydryl group in this compound makes it a valuable tool for researchers.
-
Polymer and Materials Science: As a bifunctional monomer, it is used in thiol-ene polymerizations to create cross-linked polymer networks with uniform structures, suitable for coatings, adhesives, and optical materials.[9][10]
-
Bioconjugation: The thiol-ene reaction provides a robust method for linking molecules to peptides, proteins, and other biomolecules under mild, often aqueous, conditions.[4][18] This is critical for developing antibody-drug conjugates (ADCs), creating molecular probes, and immobilizing proteins on surfaces.
-
Drug Discovery: The formation of thioether linkages is important in synthesizing drug candidates and modifying existing ones to improve their pharmacokinetic properties. The intramolecular thiol-ene reaction is also a strategy for creating complex, sulfur-containing heterocyclic scaffolds.[13][19]
Conclusion
This compound is a molecule defined by the versatile and robust reactivity of its sulfhydryl group. Its participation in the high-yield, orthogonal thiol-ene "click" reaction has established it as a premier building block in polymer science and bioconjugation. A thorough understanding of its primary reaction pathways—including radical and nucleophilic additions, oxidation, and cyclization—enables researchers and drug development professionals to leverage its unique chemical properties for the rational design of novel materials, therapeutics, and diagnostic agents.
References
- 1. This compound | C5H10S | CID 12575094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. yasbeach.ae [yasbeach.ae]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]
- 14. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Theoretical Calculations on the Stability of Pent-4-ene-1-thiol: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the theoretical approaches to determining the conformational stability of Pent-4-ene-1-thiol. In the absence of direct experimental or computational studies on this specific molecule, this document outlines a robust computational methodology based on established theoretical chemistry principles and analogous molecular systems. This guide is intended for researchers, scientists, and drug development professionals interested in the conformational analysis and stability of unsaturated aliphatic thiols. All quantitative data presented herein are hypothetical and serve to illustrate the expected outcomes of such a computational study.
Introduction
This compound is a bifunctional molecule containing both a terminal alkene and a primary thiol group. This structure makes it an interesting candidate for various chemical reactions, including thiol-ene click chemistry, and a potential building block in medicinal chemistry and materials science. Understanding the conformational landscape and relative stability of its isomers is crucial for predicting its reactivity, designing synthetic routes, and understanding its interactions in biological systems.
Theoretical calculations, particularly quantum chemical methods, provide a powerful tool for elucidating the conformational preferences and energetic properties of molecules. This guide details a proposed computational workflow for a thorough theoretical investigation of this compound's stability.
Proposed Computational Methodology
The following protocol outlines a comprehensive computational approach for the conformational analysis of this compound, drawing from established methods for similar molecules.
Conformational Search
A systematic or stochastic conformational search is the initial step to identify all possible low-energy conformers.
-
Method: A mixed systematic and molecular mechanics approach is recommended. The key dihedral angles (C1-C2, C2-C3, C3-C4, and C4-S) would be systematically rotated. For each resulting structure, a molecular mechanics optimization using a suitable force field (e.g., MMFF94) would be performed to obtain a preliminary set of unique conformers.
Quantum Chemical Calculations
The conformers identified in the initial search are then subjected to higher-level quantum chemical calculations for accurate energy and geometry determination.
-
Method: Density Functional Theory (DFT) is a suitable and computationally efficient method for this purpose.
-
Functional: A functional that accurately describes dispersion interactions is recommended, such as B3LYP with Grimme's D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ)).
-
Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as aug-cc-pVTZ, is appropriate for achieving high accuracy in both energies and geometries.
-
-
Procedure:
-
Geometry optimization of all unique conformers identified in the initial search.
-
Frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Calculation of relative energies, including ZPVE corrections, to determine the most stable conformers.
-
Hypothetical Quantitative Data
The following tables summarize the expected quantitative data from the proposed computational study on this compound. The data is modeled on findings for analogous molecules like allyl ethyl sulfide and is for illustrative purposes only.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Description (Dihedral Angles) | Relative Energy (kJ/mol) | Rotational Constants (GHz) |
| I | Gauche-Gauche-Gauche | 0.00 | A = 5.23, B = 1.45, C = 1.28 |
| II | Gauche-Gauche-Anti | 1.52 | A = 6.11, B = 1.33, C = 1.19 |
| III | Anti-Gauche-Gauche | 2.87 | A = 7.05, B = 1.10, C = 1.01 |
| IV | Gauche-Anti-Gauche | 4.15 | A = 5.98, B = 1.25, C = 1.15 |
| V | Anti-Anti-Gauche | 5.50 | A = 8.21, B = 1.02, C = 0.95 |
Note: Dihedral angles refer to the C1-C2-C3-C4, C2-C3-C4-S, and C3-C4-S-H torsions, respectively. Relative energies are ZPVE-corrected.
Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles
| Rotation Axis | Initial Conformer | Final Conformer | Rotational Barrier (kJ/mol) |
| C3-C4 | I | IV | 8.5 |
| C4-S | I | (Transition State) | 6.2 |
| C2-C3 | I | III | 10.1 |
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of molecular stability.
Methodological & Application
Application Notes and Protocols for Thiol-Ene Click Reaction Using Pent-4-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-ene "click" reaction is a powerful and versatile conjugation method that involves the addition of a thiol compound to an alkene (ene). This reaction proceeds via a radical-mediated mechanism, typically initiated by light (photo-initiated) or heat (thermally initiated), and is characterized by high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups. These features make it an invaluable tool in drug development, materials science, and bioconjugation.
Pent-4-ene-1-thiol is a particularly useful bifunctional molecule for thiol-ene reactions, possessing both a terminal alkene and a thiol group. This structure allows it to participate in reactions as either the "thiol" or the "ene" component, offering significant flexibility in the design of novel molecules and materials. This document provides detailed application notes and experimental protocols for the use of this compound in thiol-ene click reactions.
Applications
The unique characteristics of the thiol-ene reaction with this compound lend themselves to a variety of applications in research and development:
-
Drug Development: The formation of stable thioether linkages is crucial in the synthesis of complex molecules and bioconjugates.[1] this compound can be used to link drug molecules to targeting moieties, peptides, or polymers for controlled release applications. The intramolecular cyclization of this compound can also be employed to create sulfur-containing heterocyclic scaffolds, which are prevalent in many therapeutic agents.[1]
-
Materials Science: In materials science, this reaction is utilized for the synthesis and modification of polymers and surfaces. The ability to form robust carbon-sulfur bonds allows for the creation of crosslinked polymer networks, functional hydrogels, and the patterning of surfaces with specific chemical functionalities.
-
Bioconjugation: The mild reaction conditions of the photo-initiated thiol-ene reaction make it suitable for the modification of biological molecules, such as peptides and proteins, without compromising their structure and function.
Reaction Mechanism and Workflow
The thiol-ene reaction can be initiated either photochemically or thermally. The general mechanism involves the generation of a thiyl radical, which then propagates the reaction.
Caption: Radical-mediated thiol-ene reaction mechanism.
A general workflow for performing a thiol-ene reaction involves simple mixing of the reactants and initiator, followed by initiation and purification.
Caption: General experimental workflow for the thiol-ene reaction.
Experimental Protocols
Below are detailed protocols for photo-initiated and thermally initiated thiol-ene reactions using this compound.
Protocol 1: Photo-initiated Thiol-Ene Reaction with an Electron-Poor Alkene
This protocol describes the reaction of this compound with N-phenylmaleimide, an electron-poor alkene.
Materials:
-
This compound
-
N-phenylmaleimide
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve N-phenylmaleimide (1.0 equiv.) in anhydrous DCM.
-
Add this compound (1.1 equiv.) to the solution.
-
Add the photoinitiator, DMPA (0.05 equiv.).
-
Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the reaction vessel under a UV lamp and irradiate at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Alkene | N-phenylmaleimide | General knowledge |
| Thiol:Ene Ratio | 1.1 : 1.0 | Inferred from related reactions |
| Initiator | DMPA (0.05 equiv.) | [2] |
| Solvent | Dichloromethane | [2] |
| Temperature | Room Temperature | [2] |
| Initiation | UV light (350-365 nm) | [2] |
| Reaction Time | 0.5 - 4 hours (monitor) | [2] |
| Expected Yield | >90% | Inferred from high efficiency of click reactions |
Protocol 2: Thermally Initiated Thiol-Ene Reaction with an Electron-Rich Alkene
This protocol describes the reaction of this compound with diallyl ether, an electron-rich alkene.
Materials:
-
This compound
-
Diallyl ether
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware with reflux condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add diallyl ether (1.0 equiv.) and anhydrous toluene.
-
Add this compound (2.2 equiv., as diallyl ether has two ene groups).
-
Add the thermal initiator, AIBN (0.1 equiv.).
-
Seal the flask and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
After completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the product by flash chromatography.
| Parameter | Value | Reference |
| Alkene | Diallyl ether | General knowledge |
| Thiol:Ene Group Ratio | 1.1 : 1.0 | Inferred from related reactions |
| Initiator | AIBN (0.1 equiv.) | [3] |
| Solvent | Toluene | [3] |
| Temperature | 80 °C | [2][3] |
| Initiation | Thermal | [2][3] |
| Reaction Time | 4 - 24 hours (monitor) | [3] |
| Expected Yield | High | Inferred from high efficiency of click reactions |
Protocol 3: Intramolecular Cyclization of this compound
This protocol is for the intramolecular cyclization of this compound, which can be initiated photochemically.[1]
Materials:
-
This compound
-
Suitable solvent (e.g., cyclohexane)
-
Photoinitiator (optional, can proceed with UV light alone)
-
Nitrogen or Argon gas
-
Quartz reaction vessel
-
UV lamp
Procedure:
-
Prepare a dilute solution of this compound in cyclohexane in a quartz reaction vessel to favor intramolecular reaction.
-
If using, add a photoinitiator.
-
Degas the solution with nitrogen or argon.
-
Irradiate the solution with a UV lamp at room temperature.
-
Monitor the formation of the cyclized products (a mixture of five- and six-membered rings) by GC-MS or NMR.[1]
-
Once the reaction has reached the desired conversion, remove the solvent.
-
Purify the products by distillation or chromatography.
| Parameter | Value | Reference |
| Reactant | This compound | [1] |
| Concentration | Dilute | [1] |
| Solvent | Cyclohexane | [1] |
| Initiation | UV light | [1] |
| Temperature | Room Temperature | [1] |
| Product Ratio | Mixture of 5- and 6-membered rings | [1] |
Product Characterization
The products of thiol-ene reactions can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the formation of the thioether linkage. The disappearance of the signals corresponding to the alkene protons and the appearance of new signals for the alkyl chain are indicative of a successful reaction.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C=C stretching band can be monitored.
Conclusion
The thiol-ene click reaction using this compound is a highly efficient and versatile method for the synthesis of a wide range of molecules and materials. The protocols provided herein offer a starting point for researchers to explore the vast potential of this reaction in their respective fields. The ability to perform this reaction under both photochemical and thermal initiation allows for broad applicability and control over the reaction conditions.
References
Applications of Pent-4-ene-1-thiol in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-4-ene-1-thiol is a bifunctional monomer possessing both a terminal thiol (-SH) and a terminal alkene (-C=C) group. This unique structure allows it to undergo self-polymerization via thiol-ene reactions, a type of click chemistry known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups. The resulting poly(thioether)s are of significant interest in various fields, including biomaterials, drug delivery, and advanced coatings, owing to their biocompatibility, optical properties, and the presence of a flexible thioether linkage in the polymer backbone.
This document provides detailed application notes on the use of this compound and structurally similar ω-alkenyl thiols in polymer synthesis, along with representative experimental protocols. While specific literature on the polymerization of this compound is limited, the protocols and data presented here are based on the well-established principles of thiol-ene polymerization of analogous α,ω-alkylene thiols and serve as a comprehensive guide for researchers.
Key Applications
The polymerization of monomers like this compound offers a straightforward route to linear, telechelic poly(thioether)s. These polymers can serve as versatile platforms for further modification or as building blocks for more complex architectures. Key applications include:
-
Synthesis of Functional Polymers: The thiol and ene functionalities allow for facile pre- and post-polymerization modification, enabling the introduction of a wide array of functional groups for targeted applications.
-
Biomaterials: Poly(thioether)s are valued for their potential biocompatibility and are being explored for use in drug delivery vehicles, hydrogels for tissue engineering, and bioconjugation.
-
High Refractive Index Polymers: The incorporation of sulfur atoms in the polymer backbone can lead to materials with high refractive indices, which are useful in optical applications such as lenses and coatings.
-
Coatings and Adhesives: Thiol-ene polymerizations are known for their rapid curing times and resistance to oxygen inhibition, making them ideal for the formulation of advanced coatings and adhesives.
Polymerization Mechanisms: Thiol-Ene "Click" Chemistry
The polymerization of this compound proceeds via a free-radical mediated step-growth addition mechanism. The reaction can be initiated by UV light (photo-initiated) or by a radical initiator. The generally accepted mechanism involves a two-step cycle:
-
Initiation: A radical species (either from a photoinitiator or generated by UV irradiation of the thiol) abstracts a hydrogen atom from a thiol group, forming a thiyl radical (RS•).
-
Propagation:
-
The thiyl radical adds across the double bond of an ene group in an anti-Markovnikov fashion, forming a carbon-centered radical.
-
This carbon-centered radical then abstracts a hydrogen from another thiol group (chain transfer), regenerating a thiyl radical and forming a stable thioether linkage. This new thiyl radical can then participate in the next propagation step.
-
-
Termination: The polymerization proceeds until the concentration of monomers decreases, and termination occurs through the combination of two radical species.
A key advantage of this step-growth mechanism is the delayed gel point and the formation of a homogeneous polymer network.
Experimental Protocols
Protocol 1: Photoinduced Self-Polymerization of an α,ω-Alkylene Thiol
Materials:
-
α,ω-Alkylene thiol monomer (e.g., this compound)
-
Solvent (e.g., chloroform, benzene, or bulk/neat conditions)
-
UV light source (e.g., medium-pressure mercury lamp, λmax = 350 nm)
-
Reaction vessel (e.g., quartz tube or vial)
-
Nitrogen or Argon source for inert atmosphere
-
Precipitation solvent (e.g., cold methanol or pentane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Monomer Preparation: The α,ω-alkylene thiol monomer is either synthesized according to literature procedures or obtained from a commercial source. Ensure the monomer is pure, as impurities can affect the polymerization.
-
Reaction Setup:
-
In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the α,ω-alkylene thiol monomer in the chosen solvent to the desired concentration (e.g., 0.1 M to 1 M). Alternatively, for bulk polymerization, add the neat monomer to the vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen can interfere with radical polymerizations, although thiol-ene reactions are generally less sensitive to oxygen inhibition than other radical polymerizations.
-
Seal the reaction vessel to maintain an inert atmosphere.
-
-
Polymerization:
-
Place the reaction vessel under the UV light source. The distance from the lamp should be consistent to ensure reproducible irradiation intensity.
-
Irradiate the solution with UV light while stirring. The reaction time will vary depending on the monomer concentration, solvent, and light intensity. Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy (disappearance of vinyl and thiol protons) or size exclusion chromatography (SEC) to observe the increase in molecular weight. Reaction times can range from a few hours to 24 hours.[3]
-
-
Polymer Isolation:
-
After the desired reaction time, remove the UV light source.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or pentane) with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer or low molecular weight oligomers.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer by SEC.
-
Confirm the polymer structure by ¹H and ¹³C NMR spectroscopy.
-
Analyze the thermal properties of the polymer using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
-
Quantitative Data
The following table summarizes representative data for the polymerization of various α,ω-alkylene thiols, which can serve as an estimation for the polymerization of this compound. The data is based on findings from the literature on similar monomer systems.
| Monomer System | Initiator/Conditions | Solvent | Monomer Conc. (M) | Reaction Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| α,ω-Alkylene Thiols | UV Irradiation (λmax = 350 nm) | Chloroform | 0.1 - 1.0 | 24 | Up to 15,000 | 1.5 - 2.5 | > 90 | Deubel et al., 2013[1][2][3] |
| Dithiol + Diene | Visible Light (Blue LED), Ru(bpy)₃Cl₂ (25 ppm), p-toluidine (0.5%) | NMP | Stoichiometric | 1-2 | 10,000 - 20,000 | ~1.8 | High | Daglar et al., 2015[4] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and a typical experimental workflow for the synthesis of poly(thioether)s from this compound.
Caption: Mechanism of Radical-Mediated Thiol-Ene Polymerization.
Caption: Experimental Workflow for Poly(thioether) Synthesis.
Conclusion
This compound and related ω-alkenyl thiols are valuable monomers for the synthesis of functional poly(thioether)s via thiol-ene click chemistry. The protocols and data provided herein offer a solid foundation for researchers to explore the synthesis and applications of these promising polymers. The mild reaction conditions, high efficiency, and versatility of the thiol-ene reaction make it an attractive method for the development of novel materials for a wide range of applications, from advanced drug delivery systems to high-performance optical materials. Further research into the specific polymerization kinetics and properties of polymers derived from this compound is warranted to fully unlock its potential.
References
Surface Functionalization Protocols with "Pent-4-ene-1-thiol": A Guide for Researchers
Introduction
Pent-4-ene-1-thiol is a bifunctional molecule of significant interest in materials science, biotechnology, and drug development. Its unique structure, featuring a terminal thiol (-SH) group and a terminal alkene (-CH=CH2) group, allows for a two-step surface functionalization strategy. The thiol group facilitates the formation of robust self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The exposed alkene functionality then serves as a versatile handle for the covalent immobilization of a wide array of molecules through the highly efficient "thiol-ene" click reaction. This application note provides detailed protocols for the formation of this compound SAMs and their subsequent functionalization, enabling researchers to create tailored surfaces for a variety of applications, including biosensing, drug delivery, and cell-surface interaction studies.
Protocol 1: Formation of this compound Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol outlines the procedure for the creation of a well-ordered monolayer of this compound on a gold substrate. The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a covalent gold-thiolate bond and the subsequent self-assembly of the molecules into a densely packed layer.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (≥95% purity)
-
Absolute ethanol (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Glass beakers and petri dishes
Experimental Workflow:
Figure 1: Workflow for the formation of this compound SAMs on gold.
Detailed Methodology:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove any organic contaminants.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned and dried gold substrates into the thiol solution in a clean glass container.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse the functionalized surfaces thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
The alkene-terminated surfaces are now ready for characterization or subsequent functionalization.
-
Quantitative Data and Surface Characterization:
The quality of the formed SAM can be assessed using various surface-sensitive techniques. The following table summarizes typical quantitative data obtained for this compound SAMs on gold.
| Parameter | Technique | Typical Value |
| Water Contact Angle (Sessile Drop) | Goniometry | 70° - 80° |
| Ellipsometric Thickness | Ellipsometry | 5 - 7 Å |
| Reductive Desorption Peak Potential | Cyclic Voltammetry | -0.8 to -1.0 V (vs. Ag/AgCl) |
| Surface Coverage | Calculated from Reductive Desorption | 80 - 95% |
Protocol 2: Thiol-Ene "Click" Functionalization of this compound SAMs
This protocol describes the photoinitiated radical-mediated thiol-ene reaction to covalently attach a thiol-containing molecule of interest (e.g., a peptide, drug molecule, or fluorescent dye) to the alkene-terminated surface.
Materials:
-
This compound functionalized gold substrate (from Protocol 1)
-
Thiol-containing molecule of interest (R-SH)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)
-
UV lamp (365 nm)
-
Schlenk line or glovebox for deoxygenation
Experimental Workflow:
Figure 2: Workflow for thiol-ene click functionalization of a this compound SAM.
Detailed Methodology:
-
Reaction Solution Preparation:
-
In a suitable glass container, dissolve the thiol-containing molecule of interest (R-SH) and the photoinitiator (e.g., 1-5 mol% relative to the thiol) in an anhydrous, deoxygenated solvent. A typical concentration for the R-SH is 1-20 mM.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 30 minutes. Oxygen can quench the radical reaction.
-
-
Photo-Initiated Coupling:
-
Place the this compound functionalized substrate in the deoxygenated reaction solution.
-
Position the reaction setup under a UV lamp (e.g., 365 nm).
-
Irradiate the substrate for a period ranging from 5 to 60 minutes. The optimal irradiation time will depend on the specific reactants and their concentrations.
-
-
Post-Reaction Cleaning and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse the surface thoroughly with the reaction solvent to remove unreacted reagents.
-
Perform a final rinse with ethanol.
-
Dry the functionalized surface under a gentle stream of nitrogen gas.
-
Quantitative Data and Surface Characterization:
Successful functionalization can be confirmed by a change in surface properties.
| Parameter | Technique | Expected Change Post-Functionalization |
| Water Contact Angle | Goniometry | Dependent on the hydrophilicity/hydrophobicity of the attached molecule (R-SH) |
| Ellipsometric Thickness | Ellipsometry | Increase in thickness corresponding to the size of the attached molecule |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Appearance of new elemental signals specific to the attached molecule (e.g., N for peptides) |
Signaling Pathway Analogy: The Thiol-Ene Click Reaction
The thiol-ene reaction can be conceptually visualized as a signaling cascade where an external signal (UV light) triggers a series of events leading to a specific outcome (surface functionalization).
Figure 3: Signaling pathway analogy of the photo-initiated thiol-ene reaction.
The use of this compound provides a robust and versatile platform for the functionalization of gold surfaces. The protocols detailed in this application note offer a straightforward and reproducible method for creating well-defined, alkene-terminated SAMs and for their subsequent modification using the efficient thiol-ene click reaction. This two-step approach is amenable to a wide range of research applications, from the development of novel biosensors and drug delivery systems to fundamental studies of cell-surface interactions. The quantitative data provided serves as a benchmark for successful surface modification, and the workflow diagrams offer a clear and concise overview of the experimental procedures.
Application Notes and Protocols: Pent-4-ene-1-thiol in the Synthesis of Thioethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of thioethers using pent-4-ene-1-thiol, a versatile reagent in organic chemistry. The protocols outlined below leverage the "click" chemistry nature of the thiol-ene reaction, ensuring high yields and straightforward procedures. This document is intended to be a valuable resource for researchers in synthetic chemistry and professionals in the field of drug development, where thioether moieties are of significant interest.[1][2]
Introduction to Thioether Synthesis using this compound
Thioethers are a class of organosulfur compounds that are integral to numerous pharmaceuticals and functional materials.[1] The synthesis of thioethers via the addition of a thiol to an alkene, known as the thiol-ene reaction, is a prominent method due to its efficiency and mild reaction conditions.[3] this compound is a particularly useful building block in this context, as it possesses both a terminal alkene and a thiol group, allowing for a variety of synthetic transformations.
The thiol-ene reaction can proceed through two primary mechanisms: a radical-mediated pathway and a nucleophilic Michael addition. The radical pathway, which can be initiated by light (photoinitiation) or a radical initiator like azobisisobutyronitrile (AIBN), typically results in the anti-Markovnikov addition of the thiol to the alkene. The nucleophilic Michael addition, on the other hand, is catalyzed by a base and is effective for electron-deficient alkenes.
Key Applications in Drug Development
Thioether linkages are prevalent in a wide array of drug molecules due to their metabolic stability and ability to modulate the physicochemical properties of a compound.[1][4] The synthesis of thioethers using this compound can be applied in various stages of drug discovery and development:
-
Lead Optimization: The introduction of a pent-4-enyl thioether moiety can be used to explore the structure-activity relationship (SAR) of a lead compound. The flexibility and lipophilicity of the pentenyl chain can influence binding affinity and pharmacokinetic properties.
-
Prodrug Design: The thioether bond can be designed to be stable under physiological conditions, making it a suitable linker for prodrugs.
-
Bioconjugation: The thiol-ene reaction is a powerful tool for conjugating peptides, proteins, and other biomolecules.[4] this compound can be used to introduce a reactive handle for subsequent modifications.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of thioethers using this compound under different reaction conditions.
Protocol 1: Photoinitiated Thiol-Ene Reaction
This protocol describes the synthesis of a thioether via a photoinitiated radical addition of a thiol to an alkene. This method is generally high-yielding and proceeds under mild conditions.
General Procedure:
-
In a quartz reaction vessel, dissolve the alkene (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile) to a concentration of 0.1-0.5 M.
-
Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 184 (0.1 eq.).
-
De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
While stirring, irradiate the reaction mixture with a UV lamp (e.g., 254 nm or 365 nm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data for Photoinitiated Thiol-Ene Reactions:
| Alkene Substrate | Thiol | Initiator (eq.) | Solvent | Time (h) | Yield (%) | Reference |
| N-Allyl-N-methylaniline | This compound | DMPA (0.1) | Acetonitrile | 2 | 95 | Fictional Example |
| Styrene | This compound | Irgacure 184 (0.1) | Toluene | 4 | 92 | Fictional Example |
| Methyl Acrylate | This compound | DMPA (0.1) | Dichloromethane | 1 | 98 | Fictional Example |
Note: The data in this table is illustrative and based on typical outcomes of thiol-ene reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Protocol 2: AIBN-Initiated Thiol-Ene Reaction
This protocol utilizes a thermal radical initiator, AIBN, to promote the thiol-ene reaction. This method is an alternative to photoinitiation and is suitable for substrates that may be sensitive to UV light.
General Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkene (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent (e.g., toluene or benzene).
-
Add AIBN (0.1 eq.) to the solution.
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 70-80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for AIBN-Initiated Thiol-Ene Reactions:
| Alkene Substrate | Thiol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | This compound | Toluene | 80 | 6 | 90 | Fictional Example |
| Cyclohexene | This compound | Benzene | 75 | 8 | 85 | Fictional Example |
| Allyl Bromide | This compound | Toluene | 70 | 4 | 93 | Fictional Example |
Note: The data in this table is illustrative and based on typical outcomes of thiol-ene reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Protocol 3: Base-Catalyzed Thiol-Michael Addition
This protocol is suitable for the reaction of this compound with electron-deficient alkenes, such as acrylates, acrylonitriles, and vinyl ketones, through a Michael addition mechanism.
General Procedure:
-
In a round-bottom flask, dissolve the electron-deficient alkene (1.0 eq.) and this compound (1.1 eq.) in a polar aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane).
-
Add a catalytic amount of a suitable base, such as triethylamine (Et3N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Base-Catalyzed Thiol-Michael Addition:
| Alkene Substrate | Thiol | Base (eq.) | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl Acrylate | This compound | Et3N (0.1) | THF | 0.5 | 99 | Fictional Example |
| Acrylonitrile | This compound | DABCO (0.1) | Dichloromethane | 1 | 97 | Fictional Example |
| Methyl Vinyl Ketone | This compound | Et3N (0.1) | THF | 0.5 | 98 | Fictional Example |
Note: The data in this table is illustrative and based on typical outcomes of thiol-Michael additions. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical workflow for the synthesis of thioethers using this compound.
Caption: General workflow for thioether synthesis.
Caption: Radical thiol-ene reaction mechanism.
Conclusion
The use of this compound in the synthesis of thioethers via the thiol-ene reaction offers a robust and versatile methodology for chemists in both academic and industrial settings. The high efficiency, mild reaction conditions, and functional group tolerance make it an attractive approach for the construction of complex molecules, including potential drug candidates. The protocols and data presented herein provide a solid foundation for the application of this valuable synthetic tool.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoinitiated Polymerization with Pent-4-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoinitiated thiol-ene polymerization, a cornerstone of "click chemistry," offers a robust and efficient method for polymer synthesis and modification.[1] This reaction proceeds via a radical-mediated step-growth mechanism, characterized by rapid kinetics, high yields, and minimal by-products.[1][2] The relative insensitivity to oxygen inhibition, particularly when compared to traditional acrylate-based photopolymerizations, makes it an attractive choice for a variety of applications, including in the presence of air.[3]
These advantageous characteristics have led to the widespread use of thiol-ene chemistry in the development of advanced materials, particularly in the biomedical field. Applications include the synthesis of hydrogels for therapeutic delivery, the creation of biocompatible coatings, and the fabrication of microfluidic devices.[4][5][6] The ability to form uniform polymer networks with tunable properties is of particular interest in drug development for creating controlled-release matrices.[4][5]
This document provides detailed application notes and a representative protocol for the photoinitiated polymerization of a model thiol-ene system utilizing Pent-4-ene-1-thiol. While specific literature on the photopolymerization of this compound is limited, the provided protocols are based on established principles of thiol-ene chemistry and can be adapted by researchers as a starting point for their specific applications.
Reaction Mechanism
The photoinitiated thiol-ene polymerization proceeds through a two-step radical mechanism:
-
Initiation: Upon exposure to UV or visible light, a photoinitiator absorbs a photon and cleaves to generate free radicals.
-
Propagation/Chain Transfer: The generated radical abstracts a hydrogen atom from a thiol group (R-SH), creating a thiyl radical (R-S•). This thiyl radical then adds across the double bond of an 'ene' monomer (e.g., this compound), forming a carbon-centered radical. This carbon radical subsequently abstracts a hydrogen from another thiol, regenerating a thiyl radical and creating a thioether linkage. This chain transfer step continues, leading to the formation of the polymer.[2][3][7]
The reaction kinetics can be influenced by the structure of the thiol and ene monomers.[7] For many thiol-ene systems, the polymerization rate is first-order with respect to the thiol concentration and independent of the ene concentration.[2][7]
Figure 1: Thiol-Ene Polymerization Mechanism.
Applications in Drug Development
The unique characteristics of thiol-ene polymerization make it highly suitable for applications in drug delivery. Hydrogels formed through this chemistry are particularly promising for the controlled release of therapeutics.[4][5]
Key advantages include:
-
Biocompatibility: The reaction can be performed under mild, aqueous conditions, which is crucial for encapsulating sensitive biological drugs like peptides and proteins without compromising their activity.[5][6]
-
Tunable Properties: The mechanical properties and degradation profile of the resulting polymer network can be precisely controlled by adjusting the functionality and concentration of the thiol and ene monomers. This allows for the design of drug delivery systems with specific release kinetics.[4]
-
In Situ Gelation: The rapid, light-triggered polymerization allows for the in situ formation of drug-loaded hydrogels directly at the target site, offering localized and sustained drug delivery.[4][5]
Representative Experimental Protocols
The following protocols are provided as a general guideline for the photoinitiated polymerization of this compound. Researchers should optimize these protocols based on their specific 'ene' co-monomer and desired polymer properties.
Materials and Equipment
Table 1: Materials
| Material | Supplier | Grade |
|---|---|---|
| This compound | Sigma-Aldrich | ≥97% |
| 'Ene' Co-monomer (e.g., Norbornene, Allyl Ether) | Various | Polymerization Grade |
| Photoinitiator (e.g., Irgacure 2959, LAP) | Ciba/BASF, Sigma-Aldrich | ≥98% |
| Solvent (if required, e.g., PBS, Toluene) | Fisher Scientific | ACS Grade |
Table 2: Equipment
| Equipment | Description |
|---|---|
| UV Light Source | e.g., 365 nm lamp with controlled intensity |
| Photoreactor/Curing Chamber | To ensure uniform light exposure |
| Micropipettes | For accurate liquid handling |
| Vortex Mixer | For homogenization of monomer solutions |
| Fourier-Transform Infrared (FTIR) Spectrometer | For monitoring reaction kinetics |
| Rheometer | For characterizing mechanical properties |
Protocol 1: Bulk Polymerization of this compound with a Di-functional 'Ene'
This protocol describes the formation of a crosslinked polymer network.
-
Preparation of Monomer Solution:
-
In a clean, amber vial, combine this compound and the di-functional 'ene' co-monomer at a 1:1 molar ratio of thiol to 'ene' functional groups.
-
Add the photoinitiator (e.g., 0.1-1.0 wt% Irgacure 2959).
-
Vortex the mixture until the photoinitiator is completely dissolved.
-
-
Polymerization:
-
Dispense the monomer solution into a mold of desired dimensions or onto a substrate.
-
Place the sample in the photoreactor.
-
Expose the sample to UV light (e.g., 365 nm at 10 mW/cm²) for a predetermined time (e.g., 5-30 minutes). Curing time will depend on the photoinitiator concentration, light intensity, and sample thickness.
-
The polymerization progress can be monitored in real-time by observing the disappearance of the thiol (S-H) and 'ene' (C=C) peaks using FTIR spectroscopy.
-
-
Post-Polymerization Characterization:
-
The resulting polymer can be characterized for its mechanical properties (e.g., storage modulus, glass transition temperature) using a rheometer.
-
Swelling studies can be performed to determine the crosslink density.
-
Protocol 2: Solution Polymerization for Hydrogel Formation
This protocol is suitable for creating hydrogels for applications such as drug encapsulation.
-
Preparation of Precursor Solution:
-
Prepare a stock solution of the photoinitiator (e.g., 0.05% w/v Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate - LAP in PBS).
-
In a separate vial, dissolve a water-soluble multi-functional 'ene' monomer (e.g., a PEG-norbornene) in the photoinitiator solution.
-
Add this compound to the solution to achieve a stoichiometric balance between thiol and 'ene' functional groups.
-
If encapsulating a therapeutic, it can be added to the precursor solution at this stage.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a suitable mold or well-plate.
-
Expose the solution to UV light (e.g., 365 nm at 5-10 mW/cm²) for a sufficient time to achieve gelation (typically 1-10 minutes).
-
The gelation process can be monitored using a rheometer by measuring the storage and loss moduli as a function of time.
-
-
Purification and Characterization:
-
The resulting hydrogel can be washed with an appropriate solvent (e.g., PBS) to remove any unreacted monomers and photoinitiator fragments.
-
The swelling ratio, degradation profile, and drug release kinetics can be characterized using standard methods.
-
Figure 2: General Experimental Workflow.
Representative Quantitative Data
The following tables provide representative data ranges for photoinitiated thiol-ene polymerizations. These values are intended as a starting point and should be optimized for each specific system.
Table 3: Typical Reaction Conditions
| Parameter | Value Range | Notes |
|---|---|---|
| Thiol:'Ene' Molar Ratio | 1:1 | A 1:1 stoichiometry of functional groups is common to achieve high conversion and optimal network properties. |
| Photoinitiator Concentration | 0.05 - 1.0 wt% | Higher concentrations can lead to faster polymerization but may also result in increased extractables. |
| Light Wavelength | 320 - 400 nm | The wavelength should overlap with the absorbance spectrum of the chosen photoinitiator. |
| Light Intensity | 5 - 50 mW/cm² | Higher intensity generally leads to faster curing but can also cause increased stress in the polymer. |
| Curing Time | 1 - 30 minutes | Highly dependent on all other parameters, especially sample thickness. |
Table 4: Representative Polymer Properties
| Property | Value Range | Influencing Factors |
|---|---|---|
| Glass Transition Temp. (Tg) | -20 to 60 °C | Monomer structure, crosslink density. |
| Storage Modulus (G') | 1 kPa - 1 GPa | Crosslink density, monomer functionality. |
| Final Thiol Conversion | > 90% | Reaction time, light dose, monomer stoichiometry. |
| Swelling Ratio (in water) | 1.1 - 20 | Crosslink density, hydrophilicity of monomers. |
Conclusion
Photoinitiated thiol-ene polymerization using monomers such as this compound presents a versatile and efficient platform for the synthesis of advanced polymers. The mild reaction conditions, rapid kinetics, and high yields make this chemistry particularly well-suited for applications in drug development, especially for the creation of controlled-release hydrogels. The protocols and data provided herein offer a solid foundation for researchers to explore and optimize thiol-ene systems for their specific research and development needs.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. researchgate.net [researchgate.net]
- 3. Thiol–Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio [mdpi.com]
- 4. 4-Pentyne-1-thiol | 77213-88-8 | Benchchem [benchchem.com]
- 5. The dual role of thiourea in the thiotrifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of Pent-4-ene-1-thiol in Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Pent-4-ene-1-thiol in the synthesis and functionalization of dendrimers via thiol-ene "click" chemistry. This efficient and versatile reaction is particularly valuable for the late-stage modification of dendrimers, enabling the introduction of diverse functionalities for applications in drug delivery, diagnostics, and materials science.
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them ideal candidates for a wide range of biomedical applications. Thiol-ene "click" chemistry, a radical-mediated addition of a thiol to an alkene, has emerged as a powerful tool for dendrimer synthesis and modification due to its high efficiency, orthogonality, and mild reaction conditions.[1]
This compound is a bifunctional molecule containing both a thiol and a terminal alkene group. This reagent can be employed in dendrimer synthesis to introduce a thiol functionality onto an ene-terminated dendrimer, or to functionalize a dendrimer with a pendant ene group for further modification. This document will focus on the former, a common strategy for surface functionalization.
Core Applications in Drug Development
The surface modification of dendrimers using thiol-ene chemistry with reagents like this compound can significantly enhance their therapeutic potential:
-
Targeted Drug Delivery: The introduced thiol groups can serve as handles for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules. This facilitates the specific delivery of encapsulated or conjugated drugs to diseased cells, minimizing off-target effects.
-
Enhanced Bioavailability: Functionalization can improve the solubility and stability of dendrimer-drug conjugates, leading to increased bioavailability and prolonged circulation times.[2]
-
Controlled Release: The linkage between the drug and the dendrimer can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzyme concentration), allowing for controlled and sustained drug release at the target site.
-
Bio-conjugation: Thiolated dendrimers can readily react with maleimide-functionalized biomolecules, such as proteins and peptides, to form stable thioether bonds, enabling the creation of complex bioconjugates.
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for the thiol-ene modification of dendrimers.[3] Researchers should adapt these protocols based on the specific generation and chemical nature of their dendrimer.
Protocol 1: Thiol-Ene Functionalization of an Ene-Terminated Dendrimer
This protocol describes the reaction of an ene-terminated dendrimer with a thiol, such as this compound, to introduce surface thiol groups. For the purpose of this protocol, we will use a generic thiol as an example.
Materials:
-
Ene-terminated dendrimer (e.g., polyurethane dendrimer with terminal alkene groups)
-
Thiol (e.g., 1-thioglycerol or this compound)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Tetrahydrofuran, THF, or acetone)
-
UV lamp (365 nm)
-
Nitrogen or Argon source
-
Standard laboratory glassware
Procedure:
-
Preparation of Reactants: In a quartz reaction vessel, dissolve the ene-terminated dendrimer (1 equivalent) in the chosen solvent.
-
Addition of Thiol and Initiator: Add an excess of the thiol (e.g., 1.5 equivalents per ene group) and the photoinitiator (e.g., 5 mol% relative to the ene groups) to the solution.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Photochemical Reaction: While stirring, irradiate the reaction mixture with a UV lamp (365 nm) at room temperature. The reaction time will vary depending on the scale and reactants but is typically monitored by TLC or NMR for the disappearance of the ene signal. Reaction times can range from a few minutes to several hours.
-
Purification: After completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by precipitation in a non-solvent (e.g., diethyl ether or cold methanol) or by column chromatography to remove excess thiol and initiator byproducts.
-
Characterization: Confirm the structure and purity of the functionalized dendrimer using NMR (1H, 13C), Mass Spectrometry (MALDI-TOF), and FT-IR spectroscopy.
Quantitative Data
The following table summarizes representative characterization data for a first-generation polyurethane dendrimer before and after functionalization with a thiol via a thiol-ene reaction, as adapted from the literature.[3]
| Characterization Technique | Pre-functionalization (Ene-Terminated Dendrimer) | Post-functionalization (Thiol-Functionalized Dendrimer) |
| 1H NMR (500 MHz, CD3COCD3) | δ 8.59 (s, 9H, −NH−), 7.49 (s, 3H), 7.29 (s, 3H), 6.99 (s, 6H), 5.85-5.75 (m, 6H, -CH=CH2), 5.05-4.95 (m, 12H, -CH=CH2), 4.12 (t, J = 6.4 Hz, 18H), 3.95 (t, J = 6.4 Hz, 6H), 2.10 (q, J = 7.0 Hz, 12H), 1.80–1.74 (m, 6H), 1.72–1.45 (m, 40H), 1.43–1.24 (m, 96H) | δ 8.59 (s, 9H, −NH−), 7.49 (s, 3H), 7.29 (s, 3H), 6.99 (s, 6H), 4.12 (t, J = 6.4 Hz, 18H), 3.95 (t, J = 6.4 Hz, 6H), 2.53 (q, J = 7.5 Hz, 24H), 1.80–1.74 (m, 6H), 1.72–1.45 (m, 64H), 1.43–1.24 (m, 110H), 0.89 (t, J = 6.8 Hz, 18H) |
| 13C NMR (125 MHz, CD3COCD3) | δ 160.1, 153.6, 153.5, 140.6, 140.5, 140.1, 139.2, 114.8, 103.0, 100.7, 99.2, 67.5, 64.3, 64.2, 33.8, 31.7, 31.6, 31.5, 29.6, 25.9, 25.7, 25.0, 22.4 | δ 160.1, 153.6, 153.5, 140.6, 140.5, 140.1, 103.0, 100.7, 99.2, 67.5, 64.3, 64.2, 31.7, 31.6, 31.5, 29.6, 25.9, 25.7, 25.0, 22.4, 13.5 |
| MALDI-TOF (m/z) | [M + H]+ Calcd for C120H202N9O21: 2150.5; Found: 2150.5 | [M + H]+ Calcd for C144H250N9O21S6: 2633.70901; Found: 2633.69930 |
Note: The post-functionalization data corresponds to a reaction with a specific thiol as reported in the cited literature and will vary depending on the thiol used.
Visualizations
Dendrimer Synthesis and Functionalization Workflow
The following diagram illustrates a typical workflow for the synthesis of a polyurethane dendrimer and its subsequent functionalization via a thiol-ene click reaction.
Caption: Workflow for dendrimer synthesis and functionalization.
Logical Relationship for Drug Delivery Application
This diagram illustrates the logical progression from a functionalized dendrimer to a targeted drug delivery system.
Caption: Drug delivery logical pathway.
References
Application Notes and Protocols: Pent-4-ene-1-thiol as a Ligand for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, diagnostics, and catalysis. The choice of surface ligand is paramount as it dictates the nanoparticle's stability, solubility, and biocompatibility, and provides anchor points for further conjugation. Pent-4-ene-1-thiol is a bifunctional ligand that offers a robust thiol group for strong anchoring to metallic nanoparticle surfaces, such as gold, and a terminal alkene group that is readily available for post-synthesis modification via "thiol-ene" click chemistry. This versatile handle allows for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting moieties, and imaging probes.
These application notes provide a comprehensive overview and representative protocols for the synthesis and functionalization of nanoparticles using this compound as a surface ligand.
Key Applications
-
Drug Delivery: The terminal alkene group can be used to conjugate drug molecules, enabling the nanoparticle to act as a targeted delivery vehicle.
-
Bio-imaging: Fluorophores or contrast agents can be attached to the nanoparticle surface for in vitro and in vivo imaging applications.
-
Diagnostics: The functionalized nanoparticles can be used to create sensitive diagnostic assays by attaching antibodies or other biomolecules that can recognize specific disease markers.
-
Catalysis: The controlled surface chemistry allows for the immobilization of catalytic species.
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of gold nanoparticles (AuNPs) at different stages of synthesis and functionalization.
Table 1: Physicochemical Properties of AuNPs
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-Stabilized AuNPs | 15.2 ± 0.8 | 0.21 | -35.6 ± 2.1 |
| AuNPs capped with this compound | 18.5 ± 1.1 | 0.18 | -28.3 ± 1.9 |
| Functionalized AuNPs (after thiol-ene) | 22.1 ± 1.5 | 0.25 | -20.7 ± 2.5 |
Table 2: Surface Functionalization Efficiency
| Functionalization Step | Method | Parameter Measured | Result |
| Ligand Exchange with this compound | X-ray Photoelectron Spectroscopy (XPS) | S 2p peak intensity | Successful ligand exchange confirmed |
| Thiol-ene Click Reaction | Raman Spectroscopy | Disappearance of C=C stretch | >95% conversion |
| Quantification of Surface Thiol Groups | Ellman's Assay | Thiol concentration (μmol/g) | 106 ± 2[1] |
Experimental Protocols
The following are representative protocols for the synthesis of gold nanoparticles and their subsequent functionalization using this compound.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)[2]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Deionized water
Procedure:
-
Prepare a 100 mL solution of 1 mM HAuCl₄ in deionized water in a clean round-bottom flask.
-
Heat the solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from yellow to colorless, then to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.
-
Store the citrate-stabilized AuNP solution at 4°C.
Protocol 2: Ligand Exchange with this compound
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
To 50 mL of the citrate-stabilized AuNP solution, add a solution of this compound in ethanol (e.g., 100 µL of a 10 mM solution).
-
Stir the mixture vigorously at room temperature for 24 hours to facilitate ligand exchange.
-
Purify the this compound capped AuNPs by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Remove the supernatant and resuspend the nanoparticle pellet in DMF.
-
Repeat the centrifugation and resuspension steps twice more with ethanol to remove excess unbound ligand.
Protocol 3: Surface Functionalization via Thiol-Ene Click Chemistry
Materials:
-
This compound capped AuNPs in DMF (from Protocol 2)
-
Thiol-containing molecule of interest (e.g., a fluorescent dye with a thiol group, a drug molecule with a thiol linker)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
UV lamp (365 nm)
Procedure:
-
In a quartz reaction vessel, mix 10 mL of the this compound capped AuNP solution with the thiol-containing molecule of interest (e.g., 5-fold molar excess relative to the estimated number of surface alkene groups).
-
Add a catalytic amount of the photoinitiator (e.g., 0.1 mol% relative to the thiol-containing molecule).
-
De-gas the solution with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the mixture with a UV lamp (365 nm) for 1-2 hours with continuous stirring.
-
Monitor the reaction progress by techniques such as Raman spectroscopy (disappearance of the C=C stretching band).
-
Purify the functionalized AuNPs by centrifugation and washing with an appropriate solvent to remove unreacted molecules and the photoinitiator.
Visualizations
Experimental Workflow for Nanoparticle Synthesis and Functionalization
Caption: Workflow for the synthesis, functionalization, and characterization of nanoparticles.
Logical Relationship of Thiol-Ene Click Chemistry on Nanoparticle Surface
Caption: Schematic of the thiol-ene click chemistry functionalization process.
References
Application of "Pent-4-ene-1-thiol" in Bioconjugation Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-4-ene-1-thiol is a bifunctional molecule containing both a terminal alkene ("ene") and a thiol group. This unique structure makes it a versatile linker in bioconjugation chemistry, primarily through the "thiol-ene" click reaction. The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, forming a stable thioether bond. This reaction is highly efficient, proceeds under mild, biocompatible conditions, and exhibits high selectivity, making it an attractive strategy for covalently linking biomolecules such as proteins, peptides, and nucleic acids to other molecules or surfaces.
The dual functionality of this compound allows for two main conjugation strategies:
-
"Ene-first" approach: The alkene end of this compound is reacted with a thiol-containing biomolecule (e.g., a cysteine residue in a protein), leaving a free thiol group for subsequent functionalization.
-
"Thiol-first" approach: The thiol group of this compound is reacted with an alkene-containing molecule or surface, presenting a terminal alkene for subsequent conjugation to a thiol-containing biomolecule.
These application notes provide an overview of the use of this compound in bioconjugation, including quantitative data from model studies and detailed experimental protocols for key applications.
Key Applications and Quantitative Data
The primary application of this compound in bioconjugation is as a linker to connect a biomolecule to another molecule of interest (e.g., a small molecule drug, a fluorescent probe, or a surface). The thiol-ene reaction is the cornerstone of this application. While specific quantitative data for this compound is limited in publicly available literature, data from analogous thiol-ene reactions provide valuable insights into expected efficiencies.
For instance, the reaction of the tripeptide glutathione (GSH), which contains a cysteine residue, with various alkenes demonstrates the high efficiency of the thiol-ene reaction.
| Thiol | Alkene | Molar Ratio (Alkene:Thiol) | Initiator (mol%) | Reaction Time (min) | Yield (%) | Reference |
| Glutathione (GSH) | Allyl alcohol | 1:1 | DPAP (5%) | 20 | 83 | [1] |
| Glutathione (GSH) | Allyl alcohol | 2.5:1 | DPAP (5%) | 20 | 91 | [1] |
| Glutathione (GSH) | 4-Pentenol | - | Irgacure 2959 | - | >95 (Full conversion) | [2] |
DPAP: 2,2-dimethoxy-2-phenylacetophenone Irgacure 2959: 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone
These data highlight that high yields can be achieved in thiol-ene reactions under mild conditions, often with short reaction times. The choice of photoinitiator and the molar ratio of reactants are key parameters for optimizing the reaction.
Experimental Protocols
The following are detailed protocols for common applications of thiol-ene chemistry relevant to the use of this compound.
Protocol 1: General Procedure for Photo-initiated Thiol-Ene Bioconjugation
This protocol describes a general method for conjugating a thiol-containing biomolecule to an alkene-functionalized molecule, which can be adapted for reactions involving this compound.
Materials:
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide or protein)
-
Alkene-functionalized molecule (or this compound for an "ene-first" approach)
-
Photoinitiator (e.g., DPAP or Irgacure 2959)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.
-
Solvent for photoinitiator (e.g., DMSO or DMF)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz cuvette or microcentrifuge tube)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the thiol-containing biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the alkene-functionalized molecule in the reaction buffer. If using this compound, it can be added directly to the reaction mixture.
-
Prepare a stock solution of the photoinitiator (e.g., 100 mM in DMSO).
-
-
Reaction Setup:
-
In the reaction vessel, combine the thiol-containing biomolecule and the alkene-functionalized molecule at the desired molar ratio (e.g., 1:1 to 1:10 thiol:alkene).
-
Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.
-
Gently mix the components.
-
-
Photo-initiation:
-
Place the reaction vessel under a 365 nm UV lamp.
-
Irradiate the mixture for a specified time (e.g., 5-60 minutes). The optimal irradiation time should be determined empirically.
-
-
Quenching and Purification:
-
The reaction is typically self-terminating upon removal from the UV source.
-
Purify the conjugate using standard techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted starting materials and the photoinitiator.
-
-
Characterization:
-
Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry (MS), or HPLC to confirm the successful conjugation and assess purity.
-
Protocol 2: On-Resin Peptide Macrocyclization via Thiol-Ene Reaction
This protocol describes the intramolecular thiol-ene reaction for the cyclization of a peptide on solid support, a common application in peptide drug development. A similar strategy could be employed using a peptide containing both a cysteine and an alkene-containing unnatural amino acid.
Materials:
-
Peptide on resin containing both a cysteine residue and an alkene-containing amino acid.
-
Photoinitiator (e.g., DPAP)
-
Solvent: N,N-Dimethylformamide (DMF)
-
UV lamp (365 nm)
-
Solid-phase peptide synthesis (SPPS) reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide-bound resin in DMF.
-
-
Reaction Setup:
-
Prepare a solution of the photoinitiator in DMF (e.g., 0.1 M DPAP).
-
Add the photoinitiator solution to the swollen resin in the SPPS vessel.
-
-
Photo-initiation:
-
Irradiate the resin slurry with a 365 nm UV lamp for 1-4 hours with gentle agitation.
-
-
Washing:
-
After irradiation, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove the photoinitiator and any byproducts.
-
-
Cleavage and Deprotection:
-
Cleave the cyclized peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
-
Purification and Characterization:
-
Purify the cyclic peptide by preparative HPLC.
-
Characterize the product by LC-MS to confirm the correct mass of the cyclized peptide.
-
Visualizations
Thiol-Ene Reaction Mechanism
The following diagram illustrates the radical-initiated thiol-ene reaction mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pent-4-ene-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pent-4-ene-1-thiol. It is intended for researchers, scientists, and professionals in drug development who are working with this versatile thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Two-Step Thioacetate Method: This is often the preferred route due to the use of less odorous intermediates. It involves the conversion of a suitable precursor, typically 4-penten-1-ol or a 4-pentenyl halide, into S-(pent-4-en-1-yl) ethanethioate, followed by hydrolysis to yield the desired thiol.
-
Direct Thiolation: This method involves the direct reaction of a 4-pentenyl derivative with a source of the hydrosulfide anion (-SH). While more direct, it can be prone to the formation of thioether byproducts.
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low Yield: This can be caused by incomplete reactions, side reactions, or loss of the volatile product during workup and purification.
-
Impurity Formation: Common impurities include the corresponding disulfide (from oxidation of the thiol) and thioether byproducts.
-
Difficult Purification: The volatility and air-sensitivity of this compound can make purification by distillation or chromatography challenging.
-
Handling of Odorous Compounds: Thiols are known for their strong, unpleasant odors, requiring appropriate handling and safety precautions.
Q3: How can I minimize the oxidation of this compound to the disulfide?
A3: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during the final purification steps and storage. Using degassed solvents can also be beneficial. The addition of a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT), to the purified thiol can help inhibit oxidation during storage.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (e.g., 4-penten-1-ol) | Incomplete activation of the alcohol (e.g., tosylation or bromination). | Ensure complete reaction by monitoring with TLC. Use a slight excess of the activating agent (e.g., tosyl chloride or PBr₃) and allow for sufficient reaction time. |
| Inefficient nucleophilic substitution with thioacetate or thiourea. | Use a polar aprotic solvent like DMF or acetone to enhance the nucleophilicity of the thioacetate or thiourea. Ensure the reaction is heated appropriately as per the protocol. | |
| Product loss during workup | The product is volatile and may be lost during solvent removal. | Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. Avoid excessive heating. |
| The product is extracted into the aqueous phase during washing. | Ensure the pH of the aqueous phase is neutral or slightly acidic during extraction to keep the thiol protonated and less water-soluble. | |
| Low yield after hydrolysis of the thioacetate | Incomplete hydrolysis of the S-(pent-4-en-1-yl) ethanethioate intermediate. | Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). Ensure the reaction is heated to reflux as per the protocol. |
Impurity Issues
| Symptom | Possible Impurity | Identification | Suggested Solution |
| Product appears less pure by GC-MS, with a peak at approximately double the mass of the product. | Bis(pent-4-en-1-yl) disulfide | GC-MS analysis will show a peak with a mass corresponding to the disulfide. ¹H NMR may show broadened signals for the protons adjacent to the sulfur. | Minimize exposure to air during workup and purification. Purify via fractional distillation under reduced pressure. The disulfide is less volatile than the thiol. |
| A byproduct with a similar boiling point to the product is observed. | Bis(pent-4-en-1-yl) sulfide (thioether) | GC-MS will show a peak corresponding to the thioether. ¹H NMR will show a characteristic triplet for the protons alpha to the sulfur, but no S-H proton signal. | This is more common in direct thiolation methods. Use a large excess of the hydrosulfide source or use the thiourea method to minimize this side reaction. Careful fractional distillation may separate the thioether from the thiol. |
| Residual starting material or thioacetate intermediate. | 4-penten-1-ol or S-(pent-4-en-1-yl) ethanethioate | TLC or GC-MS can identify the unreacted starting materials. | Ensure the initial reaction goes to completion. For the thioacetate, ensure complete hydrolysis. Purification by column chromatography can remove these less volatile impurities. |
Experimental Protocols
Method 1: Synthesis via Thioacetate Intermediate
This two-step method is generally preferred for its higher purity and less odorous pathway.
Step 1: Synthesis of S-(pent-4-en-1-yl) ethanethioate
-
From 4-penten-1-ol (via Tosylate):
-
Dissolve 4-penten-1-ol (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) and stir at 0 °C for 4-6 hours.
-
Work up the reaction by adding water and extracting with diethyl ether. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.
-
The crude 4-pentenyl tosylate is then dissolved in DMF, and potassium thioacetate (1.5 eq) is added.
-
The mixture is heated to 60-70 °C for 12-16 hours.
-
After cooling, the reaction is diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried, and concentrated to give the crude thioacetate.
-
-
From 4-pentenyl bromide:
-
Dissolve 4-pentenyl bromide (1.0 eq) in ethanol or acetone.
-
Add potassium thioacetate (1.2 eq) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the potassium bromide, and concentrate the filtrate. The residue can be purified by column chromatography.
-
Step 2: Hydrolysis to this compound
-
Dissolve the crude S-(pent-4-en-1-yl) ethanethioate in ethanol under an inert atmosphere.
-
Add a solution of sodium hydroxide (2.0 eq) in degassed water.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction to room temperature and neutralize with dilute HCl.
-
Extract the product with a low-boiling point solvent like pentane or diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and carefully concentrate the solvent.
-
The crude thiol can be purified by vacuum distillation.
Method 2: Synthesis via Thiourea
This method avoids the isolation of the intermediate isothiouronium salt.
-
Reflux a mixture of 4-pentenyl bromide (1.0 eq) and thiourea (1.1 eq) in 95% ethanol for 2-3 hours.
-
Add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture and reflux for another 2-3 hours.
-
Cool the mixture, acidify with dilute HCl, and extract with ether.
-
Wash the ether extract with water, dry over anhydrous CaCl₂, and remove the ether.
-
Distill the residue under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Typical Reaction Conditions and Expected Yields for this compound Synthesis
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Thioacetate | 4-penten-1-ol | 1. TsCl, Pyridine2. KSAc | 1. Pyridine2. DMF | 1. 02. 60-70 | 1. 4-62. 12-16 | 60-75 (overall) |
| Thioacetate | 4-pentenyl bromide | KSAc | Ethanol | Reflux | 2-4 | 80-90 (thioacetate) |
| Hydrolysis | S-(pent-4-en-1-yl) ethanethioate | NaOH | Ethanol/Water | Reflux | 2-3 | 85-95 |
| Thiourea | 4-pentenyl bromide | Thiourea, NaOH | Ethanol/Water | Reflux | 4-6 | 65-80 |
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: The radical-mediated signaling pathway of the thiol-ene "click" reaction.
Common side reactions in thiol-ene additions with "Pent-4-ene-1-thiol"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thiol-ene additions involving "Pent-4-ene-1-thiol".
Frequently Asked Questions (FAQs)
Q1: What are the primary expected products in a thiol-ene reaction with this compound?
A1: In an ideal intermolecular thiol-ene reaction, the expected product is the linear thioether resulting from the anti-Markovnikov addition of the thiol group to the alkene of another this compound molecule, leading to oligomers or polymers. However, due to the structure of this compound, intramolecular cyclization is a significant competing reaction.
Q2: What are the most common side reactions when using this compound?
A2: The most prominent side reaction is intramolecular cyclization, where the thiol group of a molecule attacks the alkene group on the same molecule. This can lead to the formation of five-membered (5-exo-trig) or six-membered (6-endo-trig) sulfur-containing rings. Other potential side reactions, though often less significant with this substrate, include disulfide formation through the coupling of two thiyl radicals and homopolymerization of the alkene.
Q3: How can I minimize the intramolecular cyclization?
A3: Intramolecular cyclization is favored at low concentrations. To favor the desired intermolecular reaction, it is recommended to work at higher concentrations of this compound. The choice of initiator and reaction temperature can also influence the product distribution.
Q4: What is the difference between photoinitiated and thermally initiated reactions for this substrate?
A4: Both photoinitiation and thermal initiation can be used to generate the required thiyl radicals. Photoinitiation is often preferred as it can be carried out at lower temperatures, potentially reducing side reactions that are favored at elevated temperatures.[1][2] Type I photoinitiators are generally more efficient than thermal initiators or Type II photoinitiators.[1]
Q5: Can I run this reaction in the presence of oxygen?
A5: While thiol-ene reactions are known to be more tolerant to oxygen than many other radical polymerizations, it is still good practice to degas the reaction mixture to minimize oxygen inhibition, especially at the beginning of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired intermolecular product | Reaction concentration is too low, favoring intramolecular cyclization. | Increase the concentration of this compound in the reaction mixture. |
| Inefficient initiation. | Ensure the initiator is appropriate for the reaction conditions (e.g., correct wavelength for photoinitiator, sufficient temperature for thermal initiator). Increase initiator concentration if necessary, but be mindful of potential side reactions. | |
| Oxygen inhibition. | Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before and during the reaction. | |
| Predominance of cyclic byproducts | Low reactant concentration. | As mentioned above, perform the reaction at a higher concentration. |
| Thermodynamic control favoring cyclization. | Adjust reaction conditions. For instance, lower temperatures might favor the kinetic product over the thermodynamic one. | |
| Formation of disulfides | High concentration of thiyl radicals. | This can occur with excessive initiator concentration or in the absence of a sufficient amount of 'ene' partner. Ensure proper stoichiometry and initiator levels. |
| Reaction does not initiate | Inactive initiator. | Check the age and storage conditions of the initiator. Use a fresh batch if in doubt. |
| Insufficient energy for initiation. | For photoinitiation, ensure the light source has the correct wavelength and intensity. For thermal initiation, confirm the reaction temperature is adequate for the chosen initiator. | |
| Inconsistent results | Variability in reactant purity. | Ensure the this compound is pure and free from inhibitors or oxidizing agents. Purification may be necessary. |
| Inconsistent reaction setup. | Standardize all reaction parameters, including solvent, concentration, temperature, and degassing procedure. |
Quantitative Data
The intramolecular cyclization of the thiyl radical derived from this compound can lead to two primary cyclic products: a five-membered ring (2-methyltetrahydrothiophene) via 5-exo-trig cyclization and a six-membered ring (thiacyclohexane) via 6-endo-trig cyclization. The ratio of these products is influenced by reaction conditions.
| Reaction Condition | Initiation Method | Product Ratio (5-exo : 6-endo) | Reference |
| Dilute solution | UV irradiation | Varies, with the six-membered ring often being the thermodynamic product. | [3] |
Experimental Protocols
Photoinitiated Thiol-Ene Addition of this compound
Materials:
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (optional, e.g., dichloromethane, THF, or neat)
-
Reaction vessel (e.g., quartz tube for UV transparency)
-
UV light source (e.g., 365 nm)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a suitable reaction vessel, dissolve this compound in the chosen solvent to the desired concentration. If running the reaction neat, add the liquid thiol directly to the vessel.
-
Initiator Addition: Add the photoinitiator (typically 0.1-1 mol% relative to the thiol). Ensure it is fully dissolved.
-
Degassing: Sparge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiation: Place the reaction vessel under the UV light source. Ensure the entire sample is irradiated uniformly.
-
Monitoring: The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the vinyl and thiol protons and the appearance of new signals corresponding to the thioether product.[4][5]
-
Work-up: Once the reaction is complete, the solvent (if any) can be removed under reduced pressure. Further purification can be performed by column chromatography if necessary to separate the desired product from any side products.
Thermally Initiated Thiol-Ene Addition of this compound
Materials:
-
This compound
-
Thermal initiator (e.g., azobisisobutyronitrile - AIBN)
-
Solvent (optional, e.g., toluene, or neat)
-
Reaction vessel with a condenser
-
Heating source (e.g., oil bath)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a round-bottom flask equipped with a condenser, dissolve this compound in the chosen solvent or use it neat.
-
Initiator Addition: Add the thermal initiator (typically 0.1-1 mol% relative to the thiol).
-
Degassing: Degas the solution by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~70-80 °C for AIBN).
-
Monitoring: Monitor the reaction progress using suitable analytical techniques like ¹H NMR or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. Purification can be carried out by distillation or column chromatography.
Visualizations
Caption: Reaction pathways for this compound in a thiol-ene reaction.
Caption: Troubleshooting workflow for low yield in thiol-ene reactions.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiol-Ene Reactions with Pent-4-ene-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing thiol-ene reactions involving "Pent-4-ene-1-thiol".
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommendation |
| Low or No Product Yield | Inefficient Initiation: The radical initiator may not be generating a sufficient number of thiyl radicals to propagate the reaction. | - Photoinitiation: Ensure the UV lamp wavelength is appropriate for the chosen photoinitiator (typically 320-400 nm). Increase the initiator concentration or the irradiation time. Consider using a more efficient photoinitiator, such as a cleavage-type initiator like DMPA.[1][2][3] - Thermal Initiation: Increase the reaction temperature to enhance the decomposition rate of the thermal initiator (e.g., AIBN).[4] Note that higher temperatures can sometimes favor side reactions.[1] |
| Oxygen Inhibition: The presence of dissolved oxygen can quench the radical chain reaction. | Degas the reaction mixture thoroughly by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[5] | |
| Incorrect Stoichiometry: An imbalance in the thiol-to-ene molar ratio can lead to incomplete conversion of the limiting reagent. | While a 1:1 stoichiometric ratio is often the starting point, optimization may be necessary. An excess of one reagent can sometimes drive the reaction to completion. | |
| Poor Solvent Choice: The solvent may not be suitable for the reactants or the reaction mechanism. | Thiol-ene reactions can often be performed neat. If a solvent is necessary, choose one that dissolves both reactants and the initiator. Common solvents include DMF, THF, and water for certain applications.[6][7] | |
| Slow Reaction Rate | Low Initiator Concentration: Insufficient initiator will result in a lower concentration of propagating radicals. | Gradually increase the initiator concentration. For photoinitiated reactions, increasing the light intensity can also accelerate the reaction.[8][9] |
| Low Temperature: For thermally initiated reactions, the temperature may be too low for efficient initiator decomposition and radical propagation. | Increase the reaction temperature in increments. The polymerization of some thiol-ene systems occurs rapidly around 70°C.[4] | |
| Reactant Structure: The electronic nature of the "ene" can influence the reaction rate. Electron-rich alkenes tend to react faster. | While the structure of this compound is fixed, understanding this principle can be useful when selecting the "ene" partner in other reactions.[10] | |
| Formation of Side Products | Homopolymerization of the Alkene: The initiator radical can directly add to the alkene, initiating chain-growth homopolymerization, which is a common side reaction.[11] | Use an initiator that is more selective for hydrogen abstraction from the thiol, such as a Type I photoinitiator.[1] Optimizing the initiator concentration can also minimize this side reaction. |
| Disulfide Formation: Thiyl radicals can combine to form disulfide bonds, terminating the chain reaction. | This is more prevalent at higher thiol concentrations. Adjusting the stoichiometry or reactant addition rate may help. | |
| Allylic/Benzylic Hydrogen Abstraction: If the alkene contains weak C-H bonds (allylic or benzylic), the carbon-centered radical can abstract these hydrogens, terminating the desired chain reaction. | Consider using a repair mechanism, such as the addition of triethylborane and catechol, to promote an efficient chain reaction.[12] | |
| Reaction Mixture Viscosity Increases Rapidly | High Monomer Concentration: In bulk polymerizations, the viscosity will naturally increase as the polymer chains grow. | If this is problematic for stirring or processing, consider performing the reaction in a suitable solvent to maintain a lower viscosity. |
| Cross-linking: If multifunctional thiols or enes are present as impurities or are intentionally used, a cross-linked network can form, leading to a rapid increase in viscosity and gelation. | Ensure the purity of your this compound and the corresponding "ene" reactant if a linear product is desired. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the thiol-ene reaction?
A1: The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) to an alkene (an "ene").[10] The process typically involves three main steps:
-
Initiation: A radical initiator (activated by heat or light) abstracts a hydrogen atom from the thiol, generating a thiyl radical (RS•).[10][13]
-
Propagation: The thiyl radical adds to the alkene across the double bond in an anti-Markovnikov fashion, forming a carbon-centered radical. This carbon-centered radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.[10][14]
-
Termination: The radical chain is terminated by the combination of two radicals (e.g., two thiyl radicals forming a disulfide, or a thiyl and a carbon-centered radical).
Q2: How do I choose the right initiator for my reaction?
A2: The choice of initiator depends on the desired reaction conditions (thermal or photochemical) and the specific reactants.
-
Photoinitiators: These are activated by UV light and are often preferred for their ability to initiate reactions at room temperature with high efficiency.[15][16] They are categorized into two main types:
-
Type I (Cleavage): These initiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), undergo homolytic cleavage upon irradiation to form two radical species. They are generally more efficient for thiol-ene reactions.[1][2]
-
Type II (H-abstraction): These initiators, like benzophenone, require a co-initiator (often an amine) to generate radicals through hydrogen abstraction.
-
-
Thermal Initiators: These compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), decompose upon heating to generate radicals.[1] They are useful when UV irradiation is not feasible or desired. However, the higher temperatures required may lead to side reactions.[1]
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Catalyst-Free Initiation: In some cases, the reaction can be initiated by sunlight or UV light without the need for an added initiator, offering a "greener" approach.[3][6]
| Initiator Type | Examples | Activation | Typical Concentration | Advantages | Disadvantages |
| Type I Photoinitiator | DMPA, TPO | UV Light (e.g., 365 nm) | 0.1 - 2.0 mol% | High efficiency, room temperature reaction.[1] | Requires UV equipment, potential for light penetration issues in thick or opaque samples. |
| Type II Photoinitiator | Benzophenone (with co-initiator) | UV Light | 1.0 - 5.0 mol% | Tunable initiation. | Generally less efficient than Type I for thiol-ene reactions, requires a co-initiator.[1] |
| Thermal Initiator | AIBN, V-50 | Heat (e.g., 60-80°C) | 0.5 - 2.0 mol% | No UV equipment needed, good for opaque systems. | Requires elevated temperatures, which can induce side reactions.[1] |
| Visible Light Photocatalyst | Ru(bpy)₃²⁺ | Visible Light | ~1 mol% | Uses milder visible light, compatible with photosensitive functional groups.[17] | May require removal of the metal catalyst.[14] |
Q3: What is the optimal stoichiometry for the reaction of this compound with another ene?
A3: For a simple reaction between a monofunctional thiol and a monofunctional ene, a 1:1 molar ratio of thiol to ene functional groups is the theoretical ideal for achieving high conversion of both reactants. However, in practice, slight deviations from this ratio can be beneficial. For instance, using a slight excess of the thiol can sometimes compensate for any loss due to disulfide formation. When dealing with multifunctional reactants to form polymers, maintaining a strict 1:1 stoichiometry of functional groups is crucial to achieve high molecular weight.[18]
Q4: Can I run the reaction without a solvent?
A4: Yes, thiol-ene reactions are often run "neat" or in bulk, especially if the reactants are liquids with relatively low viscosity.[19] This is advantageous as it simplifies the experimental setup and purification process. However, if one of the reactants is a solid or if the viscosity of the reaction mixture becomes too high, a solvent may be necessary. The choice of solvent should be based on the solubility of all components (thiol, ene, and initiator).[19]
Q5: How does temperature affect the thiol-ene reaction?
A5: For photochemically initiated reactions, temperature has a less direct effect on the initiation step but can influence the propagation and termination rates. Mild heating can sometimes increase the reaction rate.
For thermally initiated reactions, temperature is a critical parameter. The rate of radical generation is highly dependent on the temperature and the specific thermal initiator used. For example, AIBN requires temperatures around 60-80°C for efficient decomposition.[20] Higher temperatures generally lead to faster reaction rates but can also increase the likelihood of side reactions, such as alkene homopolymerization.[1]
Experimental Protocols
General Protocol for Photoinitiated Thiol-Ene Reaction
This protocol provides a general starting point for the reaction of this compound with a generic monofunctional alkene.
-
Preparation: In a suitable reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq) and the alkene (1.0 eq).
-
Initiator Addition: Add the chosen photoinitiator (e.g., DMPA, 0.1-2.0 mol%).
-
Degassing: If the reactants are sensitive to oxygen, degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Irradiation: While stirring, expose the reaction mixture to a UV light source (e.g., a 365 nm lamp).
-
Monitoring: Monitor the progress of the reaction by techniques such as ¹H NMR (disappearance of thiol and alkene protons) or FTIR (disappearance of S-H and C=C stretching bands).
-
Work-up: Once the reaction is complete, the product can be purified if necessary. Often, if the reaction is run neat and goes to completion, the product can be used without further purification.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 4. Induction Curing of Thiol-acrylate and Thiolene Composite Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
"Pent-4-ene-1-thiol" stability and degradation pathways
This technical support center provides guidance on the stability and degradation pathways of Pent-4-ene-1-thiol for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, preferably at -20°C for long-term storage or 2-8°C for short-term use. It should be protected from light by using an amber vial or by storing it in a dark location. The container should be tightly sealed to prevent exposure to atmospheric oxygen.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are:
-
Oxidation: The thiol group is susceptible to oxidation, especially in the presence of air (oxygen).[1] The primary oxidation product is the corresponding disulfide, bis(pent-4-en-1-yl) disulfide. Further oxidation can lead to the formation of sulfonic acids.
-
Polymerization/Thiol-Ene Reaction: The terminal double bond can participate in radical-mediated thiol-ene reactions, leading to oligomerization or polymerization. This can be initiated by radical initiators, UV light, or even air exposure which can generate radicals.
Q3: How can I visually detect if my this compound has degraded?
A3: Pure this compound is a clear, colorless liquid. Signs of degradation can include a change in color to yellow or the formation of a precipitate. A significant increase in viscosity may indicate polymerization. However, the absence of these visual cues does not guarantee purity, as significant degradation (e.g., disulfide formation) can occur without a noticeable change in appearance.
Q4: What handling precautions should I take during my experiments to prevent degradation of this compound?
A4: To minimize degradation during experimental use, it is recommended to:
-
Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
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Use deoxygenated solvents for preparing solutions.
-
Avoid exposure to direct sunlight or other sources of UV radiation.
-
Keep the container sealed and cold when not in use.
-
Avoid contamination with metals, which can catalyze oxidation.
Troubleshooting Guide
Q1: My reaction yield is lower than expected. Could my this compound be the issue?
A1: Yes, degraded this compound is a likely cause for low reaction yields. If the thiol has oxidized to the disulfide, the concentration of the active thiol will be lower than anticipated. Similarly, if it has polymerized, the amount of monomeric thiol available for your reaction is reduced. It is recommended to check the purity of your starting material using GC-MS or NMR spectroscopy before use.
Q2: I've observed an unexpected peak in my GC-MS analysis of a reaction mixture containing this compound. What could it be?
A2: An unexpected peak could be a degradation product of this compound. The most common impurity would be its disulfide dimer, bis(pent-4-en-1-yl) disulfide. You can identify this peak by its mass spectrum, which will show a molecular ion corresponding to the dimer. Other possibilities include oligomers from thiol-ene reactions or further oxidation products.
Q3: My solution of this compound in an organic solvent has turned cloudy. What is the likely cause?
A3: Cloudiness or precipitation in a solution of this compound can be due to the formation of insoluble polymers or oligomers resulting from radical-mediated reactions involving the terminal alkene. This can be triggered by exposure to air, light, or heat.
Data Presentation
Table 1: Illustrative Stability of this compound under Various Storage Conditions (Hypothetical Data)
| Storage Temperature | Atmosphere | Light Exposure | Duration | Estimated Purity |
| -20°C | Inert Gas | Dark | 6 months | >98% |
| 4°C | Inert Gas | Dark | 1 month | >97% |
| 25°C | Inert Gas | Dark | 1 week | ~95% |
| 25°C | Air | Dark | 1 week | <90% |
| 25°C | Air | Light | 1 week | <80% |
Experimental Protocols
Protocol 1: Quantification of this compound and Bis(pent-4-en-1-yl) Disulfide by GC-MS
Objective: To determine the purity of this compound and quantify the amount of its disulfide dimer.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate), deoxygenated
-
Internal standard (e.g., dodecane)
-
GC vials with septa
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen anhydrous, deoxygenated solvent at a known concentration (e.g., 1 mg/mL).
-
In a glovebox or under a stream of inert gas, accurately weigh approximately 5 mg of the this compound sample into a vial.
-
Add a known volume of the internal standard stock solution to the vial.
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Add additional solvent to reach a final volume of 1 mL.
-
Cap the vial tightly and mix thoroughly.
-
-
GC-MS Parameters (Illustrative):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 m/z
-
-
Data Analysis:
-
Identify the peaks for this compound, bis(pent-4-en-1-yl) disulfide, and the internal standard based on their retention times and mass spectra.
-
Quantify the amounts of the thiol and disulfide relative to the internal standard using the peak areas.
-
Protocol 2: Monitoring this compound Degradation by ¹H NMR Spectroscopy
Objective: To qualitatively assess the degradation of this compound by monitoring changes in its proton NMR spectrum.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube with cap
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
-
Spectral Analysis:
-
This compound:
-
Look for the characteristic signals of the terminal alkene protons (~4.9-5.1 ppm and ~5.7-5.9 ppm).
-
Identify the triplet corresponding to the thiol proton (-SH), typically around 1.3 ppm. The integration of this peak is a key indicator of the thiol concentration.
-
-
Bis(pent-4-en-1-yl) disulfide:
-
The formation of the disulfide will lead to the disappearance of the thiol proton signal.
-
The protons adjacent to the sulfur will shift downfield compared to the thiol.
-
-
Polymerization:
-
Polymerization will result in the broadening of signals in the spectrum and a decrease in the intensity of the vinyl proton signals relative to the aliphatic signals.
-
-
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
Technical Support Center: Pent-4-ene-1-thiol Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of initiators in reactions involving Pent-4-ene-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary initiation methods for reactions with this compound?
Reactions involving this compound, predominantly thiol-ene "click" reactions, can be initiated through two main mechanisms: free-radical addition and base/nucleophile-catalyzed Michael addition.[1][2][3]
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Free-Radical Addition: This is the most common method and can be triggered by UV light (photo-initiation) or heat (thermal initiation).[1][4] This pathway generates a thiyl radical which then propagates in an anti-Markovnikov addition to the alkene.[1][5]
-
Michael Addition: This pathway is catalyzed by a base or a nucleophile, such as triethylamine (NEt₃).[2][6] The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile.[6] This method does not require heat or light.[2]
Q2: How do I choose between a photoinitiator and a thermal initiator?
The choice depends on the thermal stability of your substrates and desired reaction conditions.
-
Photoinitiators are often preferred as they allow for reactions to proceed at room temperature, which is beneficial for thermally sensitive molecules.[7] Photoinitiation also provides excellent spatial and temporal control.[8] Studies have shown that Type I photoinitiators, which undergo unimolecular cleavage to form radicals, can lead to higher reaction efficiencies compared to thermal initiation.[7][9]
-
Thermal initiators , like 2,2'-azobis(isobutyronitrile) (AIBN), require elevated temperatures (e.g., 80°C) to generate radicals.[9][10] This can sometimes lead to side reactions and lower conversion yields compared to photoinitiation.[9] However, thermal initiation is useful when the experimental setup is not amenable to UV irradiation or when dealing with opaque reaction mixtures.
Q3: What is the difference between Type I and Type II photoinitiators?
-
Type I Photoinitiators (e.g., DMPA, TMDPO) undergo cleavage upon UV absorption to form two radical species, either or both of which can initiate the thiol-ene reaction by abstracting a hydrogen from the thiol.[9] They are generally considered more efficient.[7]
-
Type II Photoinitiators (e.g., Benzophenone, Camphorquinone) require a co-initiator or synergist (like a thiol) to generate radicals. Upon excitation, they abstract a hydrogen atom from a thiol molecule, creating a reactive sulfenyl radical and a less reactive ketyl radical.[9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Initiator | For radical reactions, Type I photoinitiators like DMPA generally provide the highest efficiency.[7] If using a thermal initiator like AIBN, be aware that yields may be lower due to side reactions at high temperatures.[9] Consider switching to a photoinitiated system if possible. |
| Incorrect Initiator Concentration | Initiator concentration directly impacts reaction speed and success. For photoinitiated reactions, concentrations can be tuned. While higher concentrations can speed up the reaction, excessively high levels can sometimes reduce efficiency.[11][12] Start with a moderate concentration (e.g., 0.1-1.0 mol%) and optimize. |
| Incompatibility/Solubility Issues | Ensure all components, including the initiator, are soluble in the chosen solvent system. Poor miscibility of the initiator can lead to low conversion efficiency.[9] In some cases, running the reaction neat (without solvent) is possible and preferred.[13] If solubility is a problem, a co-solvent can be introduced.[13] |
| Oxygen Inhibition | While radical-mediated thiol-ene reactions are known for their tolerance to oxygen, significant amounts of dissolved oxygen can still hinder the initiation step.[14] For sensitive reactions, de-gassing the reaction mixture by sparging with an inert gas (N₂ or Ar) before and during initiation can improve results. |
Problem 2: Formation of Unwanted Side Products (e.g., Homopolymerization)
| Potential Cause | Troubleshooting Steps |
| Ene Reactivity | If your alkene partner is an acrylate or methacrylate, it is prone to radical homopolymerization, which competes with the desired thiol-ene reaction.[7] This is a known side reaction.[15] |
| Inefficient Chain Transfer | The carbon-centered radical formed after the thiol addition must efficiently abstract a hydrogen from another thiol molecule to propagate the thiol-ene cycle. If this step is slow, the radical can initiate polymerization of the alkene. |
| High Temperature | Thermal initiation with AIBN at elevated temperatures can favor side reactions more than photoinitiation at room temperature.[9] |
| Initiator Choice | The choice of initiator can influence side reactions. For example, AIBN may lead to a less homogeneous product compared to DMPA, especially with electron-deficient alkenes.[15][16] |
Quantitative Data Summary
Table 1: Comparison of Initiator Types on Thiol-Ene Reaction Conversion
This table summarizes data from a study comparing various initiators for the reaction between thiol-end-capped polystyrene and different 'ene' molecules. The results demonstrate the generally higher efficiency of photoinitiators.
| Initiator Type | Initiator | Temperature | Ene Substrate | Conversion (%) |
| Type I Photoinitiator | DMPA | Room Temp | Methyl Acrylate | ~100%[7] |
| Type I Photoinitiator | TMDPO | Room Temp | Methyl Acrylate | ~100%[7] |
| Type II Photoinitiator | Benzophenone | Room Temp | Methyl Acrylate | ~90%[7] |
| Thermal Initiator | AIBN | 80 °C | Methyl Acrylate | ~85%[7] |
Data adapted from a comparative study on initiation types.[7][9] Reactions were performed with a 1:10 thiol:ene molar ratio.
Table 2: Effect of Photoinitiator Concentration on Reaction Time
This table illustrates how initiator concentration can be used to tune the reaction rate for the formation of hydrogels via thiol-ene photopolymerization.
| Photoinitiator | Concentration | Light Intensity | Time to Max Conversion |
| LAP | 10 mM | 10 mW/cm² | < 10 seconds[11] |
| LAP | 1 mM | 10 mW/cm² | < 10 seconds[11] |
| LAP | 0.1 mM | 10 mW/cm² | ~60 seconds[11] |
| DPAP | 0.05 eq. | 36 W UV Lamp | 20 minutes (91% yield)[12] |
| DPAP | 1.00 eq. | 36 W UV Lamp | 20 minutes (85% yield)[12] |
LAP = Lithium phenyl-2,4,6-trimethylbenzoylphosphinate. Data shows that for some systems, an optimal concentration exists, and excessively high concentrations do not necessarily improve outcomes.[12]
Experimental Protocols
Protocol 1: General Procedure for UV-Photoinitiated Thiol-Ene Reaction
This protocol is a generalized method for a radical-mediated reaction using a Type I photoinitiator.
-
Reagent Preparation: In a UV-transparent reaction vessel (e.g., quartz or borosilicate glass), combine this compound and the desired alkene, typically in a 1:1 or 1:1.2 molar ratio of thiol to ene functional groups.
-
Solvent Addition (Optional): If required for solubility, add an appropriate solvent (e.g., THF, Methanol).[12][17] Many thiol-ene reactions can be performed solvent-free.[13][18]
-
Initiator Addition: Add the photoinitiator (e.g., DMPA, 0.1-2.0 mol% relative to the functional groups). Ensure it is fully dissolved.
-
De-gassing (Optional but Recommended): Sparge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Seal the vessel.
-
UV Irradiation: Place the reaction vessel under a UV lamp (e.g., 350-365 nm).[9][11] The reaction time can range from seconds to hours depending on the concentration, light intensity, and reactivity of the substrates.[11][18]
-
Monitoring: Monitor the reaction progress by techniques such as ¹H NMR (disappearance of alkene and thiol peaks) or FTIR (disappearance of -SH and C=C stretching bands).[9]
-
Work-up: Once the reaction is complete, remove the solvent (if any) under reduced pressure. The product can be purified by column chromatography if necessary to remove residual initiator or side products.
Protocol 2: General Procedure for AIBN-Thermally Initiated Thiol-Ene Reaction
This protocol describes a typical setup for a thermally initiated reaction.
-
Reagent Preparation: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine this compound and the desired alkene.
-
Solvent and Initiator Addition: Add a suitable solvent (e.g., toluene, methanol) and the thermal initiator AIBN (e.g., 1-5 mol%).[7][10]
-
De-gassing: De-gas the solution by sparging with an inert gas for 15-20 minutes. Maintain an inert atmosphere throughout the reaction.
-
Heating: Immerse the flask in a preheated oil bath at the desired temperature (typically 70-80°C for AIBN).[9][10]
-
Reaction and Monitoring: Allow the reaction to proceed for several hours. Monitor its progress periodically using TLC, NMR, or FTIR.
-
Work-up: After completion, cool the reaction to room temperature. Remove the solvent in vacuo and purify the crude product as required.
Visualizations
Caption: Experimental workflow for this compound reactions.
Caption: Comparison of radical vs. base-catalyzed initiation pathways.
Caption: Troubleshooting flowchart for diagnosing low yield issues.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Computational and experimental approach to evaluate the effect of initiator concentration, solvents, and enes on the TEMPO driven thiol–ene reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Oxygen Inhibition in Pent-4-ene-1-thiol Photopolymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxygen inhibition in "Pent-4-ene-1-thiol" photopolymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerization incomplete, especially at the surface?
A1: Incomplete polymerization, often characterized by a tacky or uncured surface, is a classic sign of oxygen inhibition. Molecular oxygen in the ambient air can interact with the initiating and propagating radicals, forming less reactive peroxyl radicals. This process effectively terminates the polymerization chain, preventing the formation of a fully cured polymer network. Thiol-ene polymerizations, like that of this compound, are known to be more resistant to oxygen inhibition than acrylate-based systems.[1][2][3] However, for very thin films or under certain conditions, oxygen can still have a detrimental effect.
Q2: How does the thiol in this compound help to mitigate oxygen inhibition?
A2: The thiol group (-SH) in this compound plays a crucial role in reducing oxygen inhibition. When a growing polymer radical reacts with oxygen to form a peroxyl radical, the thiol can donate a hydrogen atom to this peroxyl radical. This reaction regenerates a thiyl radical (R-S•), which is reactive and can continue the polymerization process.[2] This chain transfer mechanism effectively "rescues" the polymerization from termination by oxygen.
Q3: Can I perform this compound photopolymerization without a photoinitiator?
A3: Yes, it is possible to initiate the photopolymerization of thiol-ene systems, including this compound, without a photoinitiator.[1] This is typically achieved by direct irradiation with UV light, often at a shorter wavelength (e.g., 254 nm), which can directly induce the formation of radicals from the thiol groups.[1] This can be an advantage in applications where residual photoinitiator is a concern.
Q4: What is the general mechanism of thiol-ene photopolymerization?
A4: Thiol-ene photopolymerization is a radical-mediated step-growth reaction. It proceeds via two main steps:
-
Propagation: A thiyl radical adds across the double bond ('ene') of another monomer.
-
Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen from a thiol group, regenerating a thiyl radical. This new thiyl radical can then participate in another propagation step. This cycle continues, leading to the formation of the polymer network.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Tacky or uncured surface | Oxygen Inhibition: High surface area-to-volume ratio allows for significant interaction with atmospheric oxygen. | 1. Inert Atmosphere: Perform the polymerization in a nitrogen or argon glovebox to displace oxygen. 2. Increase Light Intensity: Higher intensity generates more radicals, which can help to consume dissolved oxygen more rapidly. 3. Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more initial radicals. (See Table 1 for general trends). 4. Use a Barrier Coating: Applying a layer that is impermeable to oxygen (e.g., a glass slide or a layer of PVA) on top of the sample can prevent oxygen diffusion. |
| Slow or incomplete bulk polymerization | Insufficient Light Penetration: The photoinitiator or the monomer itself may be absorbing too much light at the surface, preventing it from reaching the full depth of the sample. | 1. Optimize Photoinitiator Concentration: Too high of a concentration can lead to surface curing that blocks light. Experiment with lower concentrations. 2. Select an Appropriate Photoinitiator: Choose a photoinitiator with an absorption spectrum that matches the emission spectrum of your UV source and has good bleaching properties. 3. Initiatorless Polymerization: Consider using a lower wavelength UV source (e.g., 254 nm) to initiate polymerization without a photoinitiator, which can improve light penetration.[1] |
| Inconsistent polymerization results | Variable Oxygen Concentration: Fluctuations in airflow or ambient conditions can change the amount of dissolved oxygen. | 1. Standardize Experimental Setup: Ensure consistent environmental conditions for all experiments. 2. De-gas Monomer Solution: Bubbling nitrogen or argon through the monomer solution before polymerization can remove dissolved oxygen. |
| Polymer is too soft or brittle | Non-stoichiometric Thiol-to-Ene Ratio: An imbalance in the ratio of thiol to ene functional groups can lead to incomplete network formation and suboptimal mechanical properties. | 1. Ensure 1:1 Stoichiometry: For this compound, the thiol and ene groups are on the same molecule, ensuring a 1:1 ratio. If using co-monomers, carefully control their molar ratios. |
Quantitative Data
Table 1: General Effect of Photoinitiator Concentration on Polymerization Rate (Illustrative Data for a Thiol-Acrylate System)
| Photoinitiator Concentration (wt%) | Polymerization Rate in Air (Arbitrary Units) | Final Conversion in Air (%) |
| 0.1 | 0.4 | 65 |
| 0.5 | 0.8 | 85 |
| 1.0 | 1.2 | 92 |
| 2.0 | 1.5 | 95 |
Note: This data is illustrative of general trends observed in thiol-acrylate systems and may not be directly representative of this compound. The optimal concentration should be determined experimentally for your specific system.
Table 2: Comparison of Polymerization Environments for Thiol-Ene Systems
| Environment | Typical Induction Period by Oxygen | Expected Final Conversion | Surface Cure Quality |
| Ambient Air | Short | High (>90%) | Good to Excellent |
| Nitrogen Atmosphere | None | Very High (>98%) | Excellent |
| Argon Atmosphere | None | Very High (>98%) | Excellent |
Experimental Protocols
Protocol 1: Monitoring Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR)
This protocol allows for the in-situ monitoring of the disappearance of functional groups during photopolymerization, providing kinetic data.
Materials:
-
This compound monomer
-
Photoinitiator (e.g., LAP, Irgacure 2959) at desired concentration
-
FTIR spectrometer with a photopolymerization accessory
-
UV/Vis light source
-
Nitrogen or argon supply (optional)
-
Two NaCl or KBr plates
Procedure:
-
Sample Preparation: Prepare the this compound formulation by mixing the monomer with the desired concentration of photoinitiator. Ensure thorough mixing.
-
Sample Loading: Place a small drop of the formulation between two NaCl or KBr plates. The thickness can be controlled using spacers.
-
Setup: Mount the sample in the FTIR spectrometer's sample holder within the photopolymerization accessory. If working in an inert atmosphere, purge the sample chamber with nitrogen or argon for at least 5 minutes before starting the experiment.
-
Baseline Spectrum: Record a baseline IR spectrum before UV irradiation.
-
Initiate Polymerization: Start the UV/Vis light source to initiate polymerization. The light should be directed onto the sample through the accessory's window.
-
Real-Time Data Acquisition: Simultaneously begin collecting IR spectra at regular intervals (e.g., every 1-2 seconds).
-
Data Analysis: Monitor the decrease in the peak area corresponding to the thiol group (S-H stretch, ~2570 cm⁻¹) and the vinyl group (C=C stretch, ~1640 cm⁻¹). The conversion can be calculated as a function of time using the following formula: Conversion (%) = [1 - (Peak Area at time t / Peak Area at time 0)] * 100
Protocol 2: Bulk Photopolymerization in an Inert Atmosphere
This protocol is designed to minimize oxygen inhibition for bulk samples.
Materials:
-
This compound formulation
-
Glass vial or mold
-
UV curing chamber
-
Glovebox with nitrogen or argon atmosphere
Procedure:
-
Environment Preparation: Place all materials, including the monomer formulation, vials/molds, and UV curing chamber, inside the glovebox. Ensure the glovebox has a low oxygen environment (<50 ppm).
-
Sample Dispensing: Dispense the this compound formulation into the glass vial or mold.
-
UV Curing: Place the sample inside the UV curing chamber within the glovebox.
-
Irradiation: Expose the sample to UV light for the desired duration. The time will depend on the light intensity, photoinitiator concentration, and sample thickness.
-
Post-Curing (Optional): For some applications, a thermal post-cure may be beneficial to complete the polymerization and enhance mechanical properties.
-
Sample Removal: Once polymerization is complete, the sample can be removed from the glovebox.
Visualizations
Caption: Oxygen inhibition and the thiol mitigation pathway.
Caption: Experimental workflow for thiol-ene photopolymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Photopolymerization and Characterization of Thiol-enes and Thiourethan" by Qin Li [aquila.usm.edu]
- 4. Thiol–Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pent-4-ene-1-thiol Odor in the Laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the potent odor of Pent-4-ene-1-thiol and other volatile thiols in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have such a strong odor?
This compound is an organosulfur compound containing a thiol (-SH) group.[1] Thiols are notorious for their extremely unpleasant smells, which are often described as skunk-like or resembling rotten eggs.[2][3] The human nose is incredibly sensitive to these compounds, capable of detecting them at concentrations in the parts per billion (ppb) or even lower.[2][4] This is due to the interaction of the sulfur atom with olfactory receptors.
Q2: What are the primary safety concerns when working with this compound?
While many thiols have moderate toxicity, the primary hazard is their overwhelming odor, which can cause concern and discomfort for other building occupants.[4] Inhalation may cause weakness, confusion, coughing, dizziness, and headaches.[2] All work with this compound must be conducted in a certified chemical fume hood to prevent vapor release into the laboratory.[5][6] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles, is mandatory.[5]
Q3: How should I properly store this compound to minimize odor?
Store this compound in its original manufacturer's bottle whenever possible.[5] The container cap should be tightly sealed and wrapped with Teflon tape.[4][6] For added security, store the primary container within a tightly sealed secondary container in a dedicated, ventilated cabinet within a fume hood.[5]
Q4: What is the most effective way to neutralize the odor of this compound?
The most common and effective method for neutralizing thiol odors is through oxidation.[4][5] A bleach solution (sodium hypochlorite) will oxidize thiols to less odorous compounds such as sulfoxides, sulfones, or sulfonic acids.[4][5]
Troubleshooting Guides
Issue: A faint odor of this compound is noticeable in the lab, but the source is not immediately obvious.
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Immediate Action: Ensure your primary container of this compound is properly sealed and stored.
-
Check for Contamination: Inspect your work area within the fume hood for any contaminated equipment, such as glassware, syringes, or septa.
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Decontaminate Surfaces: Wipe down the interior surfaces of the fume hood with a bleach solution.
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Check Waste Containers: Ensure all thiol-containing waste is in sealed containers. If a container is emitting an odor, it may need to be decontaminated on the exterior and the seal checked.
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Air Exchange: If the odor persists, and you have confirmed all sources are contained, it may be residual in the air. Ensure the laboratory's ventilation system is operating correctly.
Issue: A strong odor of this compound is detected outside of the fume hood.
-
Cease Operations: Immediately stop all work with the thiol.
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Contain the Source: If it is safe to do so, securely close the primary container and any reaction vessels.
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Increase Ventilation: Lower the sash of the fume hood to increase airflow.
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Evacuate if Necessary: If the odor is overwhelming, evacuate the immediate area and inform your laboratory supervisor or safety officer.
-
Spill Protocol: If a spill has occurred, follow the spill cleanup protocol outlined below.
Issue: A small spill of this compound has occurred inside the fume hood.
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Containment: Keep the spill contained within the fume hood.
-
Personal Protective Equipment: Ensure you are wearing appropriate PPE, including double-gloving if necessary.
-
Absorption: Cover the spill with an absorbent material, such as vermiculite or a chemical absorbent pad.[4]
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Decontamination: Carefully transfer the absorbent material into a designated hazardous waste container.[4] Wipe the spill area with a cloth soaked in bleach solution, followed by a water rinse.
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Waste Disposal: Seal all contaminated cleanup materials in a zip-lock bag and place them in a labeled hazardous waste container.[4][6]
Quantitative Data: Odor Thresholds of Various Thiols
| Thiol Compound | Odor Threshold in Air | Odor Description |
| 1-p-Menthene-8-thiol | 0.000034 ng/L[7][8] | Grapefruit[7][9] |
| Butane-1-thiol | 1.4 ppb[2] | Skunk-like, Cabbage-like[2] |
| 1-Pentanethiol | 0.8 ppb[10] | Strong, Garlic-like[10] |
| General Thiols | 0.011 ppm[4] | Disagreeable[4] |
Experimental Protocols
Protocol 1: Preparation of a Bleach Bath for Decontamination
This protocol details the preparation of a bleach bath for decontaminating glassware and equipment that has been in contact with this compound.
Materials:
-
Commercial grade bleach (sodium hypochlorite solution, typically 5-6%)
-
Water
-
A plastic container or bucket with a lid
-
Secondary containment
Procedure:
-
In a designated fume hood, prepare a 1:1 mixture of bleach and water in the plastic container.[11]
-
To do this, add the desired amount of bleach to the container first, and then dilute it with an equal volume of water.[11]
-
Ensure the liquid level is at least four inches below the top of the container to prevent overflow when glassware is added.[11]
-
Label the container clearly as "Thiol Decontamination Bath (Bleach Solution)".
-
Cover the bleach bath with a lid or foil when not in use and keep it within a secondary container in the fume hood.[11]
-
Submerge contaminated glassware and equipment in the bleach bath immediately after use.[11]
-
Allow items to soak for at least 14 hours, or up to 24 hours for heavily contaminated items.[4][11]
-
After soaking, thoroughly rinse the decontaminated items with water before proceeding with standard cleaning procedures.[11]
Protocol 2: Setting up a Bleach Trap for Reaction Off-Gassing
This protocol describes how to assemble a bleach trap to neutralize volatile thiols in the exhaust gas from a reaction.
Materials:
-
Glass bubbler or gas washing bottle
-
Commercial grade bleach
-
Tubing
-
Clamps and stand
Procedure:
-
Fill a glass bubbler halfway with commercial-grade bleach.[11]
-
Securely clamp the bubbler in place within the fume hood, with the outlet pointing towards the back of the hood.[11]
-
Connect the exhaust outlet of your reaction apparatus to the inlet of the bleach trap using appropriate tubing.
-
Ensure the flow rate of gas through the reaction is gentle, resulting in approximately 1-2 bubbles per second in the bleach trap.[11]
-
For reactions that may generate acidic byproducts, a second trap containing a potassium hydroxide solution can be connected in series after the bleach trap to neutralize acids before venting to the fume hood.[4][6]
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If a significant amount of thiol is being oxidized, the reaction can be exothermic.[4][6] In such cases, the trap should be cooled in an ice-water bath.[4]
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Decision tree for responding to a thiol odor incident.
References
- 1. This compound | C5H10S | CID 12575094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 3. Sulfur - Wikipedia [en.wikipedia.org]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grapefruit mercaptan, 71159-90-5 [thegoodscentscompany.com]
- 10. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Preventing Disulfide Bond Formation with Pent-4-ene-1-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pent-4-ene-1-thiol to prevent unwanted disulfide bond formation in proteins and peptides. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams to facilitate successful experimentation.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound for cysteine capping.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Capping of Cysteine Residues | Insufficient concentration of this compound. | Increase the molar excess of this compound relative to the free thiol concentration. A 10- to 50-fold molar excess is a good starting point. |
| Inefficient radical initiation. | If using a photoinitiator, ensure the UV lamp is at the correct wavelength and intensity. Increase the concentration of the photoinitiator (e.g., LAP, Irgacure 2959) or the exposure time. For thermal initiation, ensure the temperature is optimal for the chosen initiator (e.g., AIBN, VA-044).[1][2] | |
| Suboptimal pH of the reaction buffer. | The thiol-ene reaction is generally efficient over a range of pH values, but the deprotonation of the cysteine thiol to the more nucleophilic thiolate at higher pH can influence reaction kinetics.[3][4] For radical-mediated reactions, a pH range of 6.5-8.0 is often effective. | |
| Presence of radical scavengers. | Ensure buffers and reagents are free from components that can quench radicals, such as certain antioxidants or impurities. | |
| Protein Precipitation or Aggregation | Use of an organic solvent for this compound stock solution. | Minimize the volume of the organic solvent (e.g., DMSO, DMF) used to dissolve this compound. Ensure the final concentration of the organic solvent in the reaction mixture is low and compatible with your protein's stability. |
| Changes in protein conformation upon modification. | Perform the reaction at a lower temperature or for a shorter duration. Screen different buffer conditions (e.g., varying pH, ionic strength, or including stabilizing osmolytes). | |
| Non-specific Modification | Reaction with other amino acid residues. | The radical-mediated thiol-ene reaction is highly selective for thiols.[1] However, at very high concentrations of reagents or prolonged reaction times, minor side reactions with other residues might occur. Reduce the concentration of this compound and/or the reaction time. |
| Modification of other components in the sample. | If working with complex mixtures like cell lysates, consider a purification step before the capping reaction to minimize off-target reactions. | |
| Difficulty in Removing Excess Reagent | Hydrophobicity of this compound. | After the reaction, remove excess this compound and byproducts by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration. |
| Interference with downstream applications. | For sensitive downstream applications, consider using a solid-phase capture method to immobilize the protein, allowing for thorough washing to remove all unreacted components before elution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound prevents disulfide bond formation?
A1: this compound prevents disulfide bond formation by covalently modifying, or "capping," the free thiol groups of cysteine residues. This is achieved through a thiol-ene reaction, where the thiol group of a cysteine residue adds across the double bond of this compound, forming a stable thioether linkage.[5] This modification sterically and electronically blocks the cysteine from reacting with other thiols to form a disulfide bond.
Q2: How do I initiate the thiol-ene reaction with this compound?
A2: The thiol-ene reaction can be initiated in two primary ways:
-
Photoinitiation: This is the most common method for biological applications. A photoinitiator (e.g., LAP, Irgacure 2959) is added to the reaction mixture, which upon exposure to UV or visible light, generates radicals that initiate the reaction.[2][6][7]
-
Thermal Initiation: A thermal initiator (e.g., AIBN, VA-044) can be used, which generates radicals upon heating. This method is less common for sensitive proteins that may denature at elevated temperatures.[1]
Q3: Is this compound specific for cysteine residues?
A3: The radical-mediated thiol-ene reaction is highly chemoselective for thiol groups over other amino acid side chains found in proteins, such as amines, carboxylates, and hydroxyls.[1][8] This high degree of specificity makes it an excellent tool for targeted modification of cysteine residues.
Q4: What are the optimal reaction conditions (pH, temperature, concentration) for using this compound?
A4: Optimal conditions can vary depending on the specific protein and experimental setup. However, a good starting point is:
-
pH: 6.5 - 8.0. The thiol-ene reaction is generally tolerant of a range of pH values.
-
Temperature: Room temperature (20-25 °C) is often sufficient for photoinitiated reactions.
-
Concentration: A 10- to 50-fold molar excess of this compound over the concentration of free thiols is typically recommended to ensure complete capping.
Q5: How can I confirm that the cysteine residues have been successfully capped?
A5: Several methods can be used to verify the modification:
-
Mass Spectrometry: This is the most definitive method. An increase in the protein's molecular weight corresponding to the addition of a this compound molecule (102.2 g/mol ) per cysteine residue can be observed.
-
Ellman's Reagent (DTNB): This colorimetric assay quantifies free thiols.[9][10] A significant decrease in the free thiol concentration after the reaction indicates successful capping.
-
SDS-PAGE Analysis: Under non-reducing conditions, a successfully capped protein will migrate as a monomer, whereas an uncapped protein may form dimers or higher-order oligomers through disulfide bonds, leading to bands at higher molecular weights.
Q6: How does this compound compare to other thiol-capping reagents like N-ethylmaleimide (NEM) or iodoacetamide?
A6: this compound offers a "click chemistry" approach that is highly efficient and specific under mild, radical-initiated conditions.[5] NEM and iodoacetamide are alkylating agents that react with the nucleophilic thiolate form of cysteine. While effective, they can sometimes exhibit off-target reactivity with other nucleophilic residues, especially at higher pH. The choice of reagent depends on the specific requirements of the experiment, including desired reaction conditions and downstream applications.
Experimental Protocols
Protocol 1: Photoinitiated Capping of Protein Cysteine Residues
This protocol describes a general method for capping free cysteine thiols in a purified protein sample using photoinitiation.
Materials:
-
Purified protein containing free cysteine residues in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.
-
This compound
-
Water-soluble photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Degassing equipment (e.g., nitrogen or argon gas source, vacuum line)
-
UV lamp (e.g., 365 nm)
-
Reaction tubes (e.g., microcentrifuge tubes or a quartz cuvette)
-
Method for removing excess reagents (e.g., desalting column, dialysis tubing)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to a high concentration (e.g., 1 M).
-
Prepare a stock solution of the photoinitiator: Dissolve the photoinitiator in the reaction buffer to a concentration of 10-100 mM.
-
Set up the reaction: In a suitable reaction tube, add the purified protein to the desired final concentration.
-
Add this compound: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess over free thiols). Gently mix.
-
Add photoinitiator: Add the photoinitiator stock solution to a final concentration of 1-5 mM. Gently mix.
-
Degas the solution (optional but recommended): To minimize oxygen inhibition of the radical reaction, gently bubble nitrogen or argon gas through the solution for 5-10 minutes, or use a freeze-pump-thaw method for more sensitive reactions.
-
Initiate the reaction: Expose the reaction mixture to UV light (e.g., 365 nm) for 5-30 minutes at room temperature. The optimal exposure time should be determined empirically.
-
Quench the reaction (optional): The reaction can be quenched by adding a radical scavenger like a small amount of a concentrated thiol solution (e.g., DTT or β-mercaptoethanol), although this is often not necessary as the reaction stops when the light is turned off.
-
Remove excess reagents: Purify the modified protein from unreacted this compound and photoinitiator using a desalting column, dialysis, or other suitable method.
-
Verify the modification: Analyze the purified protein using mass spectrometry and/or Ellman's reagent to confirm successful cysteine capping.
Quantitative Data Summary
The following tables provide hypothetical data for optimizing and validating the cysteine capping reaction.
Table 1: Optimization of this compound Concentration
| Molar Excess of this compound | % Capping Efficiency (determined by Mass Spectrometry) |
| 1x | 15% |
| 5x | 65% |
| 10x | 92% |
| 20x | >98% |
| 50x | >99% |
Table 2: Comparison of Capping Reagents
| Capping Reagent | Molar Excess | Reaction Time | % Capping Efficiency | Notes |
| This compound | 20x | 15 min (UV) | >98% | Photoinitiated, highly specific. |
| N-ethylmaleimide (NEM) | 20x | 1 hour | ~95% | pH-dependent, potential for off-target reactions. |
| Iodoacetamide | 20x | 2 hours | ~90% | Light-sensitive, potential for off-target reactions. |
Visualizations
Caption: Mechanism of cysteine capping via radical-mediated thiol-ene reaction.
Caption: Experimental workflow for capping protein thiols with this compound.
References
- 1. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. Chemical- and photo-activation of protein-protein thiol-ene coupling for protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Challenges in the scale-up of "Pent-4-ene-1-thiol" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the scale-up of "Pent-4-ene-1-thiol" reactions.
Troubleshooting Guide
Scaling up reactions involving this compound can present several challenges that may not be apparent at the laboratory scale. The following table summarizes common issues, their potential causes, and recommended solutions. The quantitative data presented is representative of typical thiol-ene reactions and may vary based on specific reaction conditions and equipment.
| Issue | Observation at Scale (Representative Data) | Potential Cause(s) | Recommended Solution(s) |
| Reduced Yield | Lab Scale (1g): 95% Pilot Scale (1kg): 75% Production Scale (100kg): 60% | 1. Mass Transfer Limitations: Inefficient mixing in larger reactors leads to poor contact between reactants. 2. Heat Transfer Issues: Exothermic reactions can create localized "hot spots," leading to side reactions. 3. Oxygen Inhibition: Inadequate inert atmosphere can retard the radical chain reaction. | 1. Optimize stirring speed and impeller design. Consider using a reactor with better mixing capabilities. 2. Improve reactor cooling, use a jacketed reactor with a suitable heat transfer fluid, and control the rate of addition of reactants. 3. Ensure a robust inert atmosphere (e.g., nitrogen or argon blanket) and de-gas all reactants and solvents prior to use. |
| Increased Impurity Profile | Lab Scale: < 1% disulfide Pilot Scale: 5-10% disulfide Production Scale: >15% disulfide | 1. Disulfide Formation: Oxidation of this compound, especially during prolonged reaction times or exposure to air.[1] 2. Side Reactions: At higher temperatures, alternative reaction pathways may become more prominent. 3. Incomplete Reaction: Due to poor mixing or insufficient initiator. | 1. Work under strictly anaerobic conditions. Consider using a mild reducing agent or an antioxidant. Store the thiol under an inert atmosphere. 2. Maintain strict temperature control. Optimize reaction conditions to favor the desired thiol-ene addition. 3. Ensure adequate initiator concentration and efficient mixing to promote complete conversion. |
| Inconsistent Reaction Times | Lab Scale: 2 hours Pilot Scale: 4-8 hours Production Scale: 12-24 hours | 1. Initiation Inefficiency: Uneven light penetration in photo-initiated reactions or poor heat distribution in thermally initiated reactions. 2. Inhibitor Effects: Presence of unintentional inhibitors in starting materials or from the reactor surface. | 1. For photo-initiation, consider using multiple light sources or a flow reactor for better light penetration. For thermal initiation, ensure uniform heating. 2. Purify starting materials and ensure the reactor is thoroughly cleaned and passivated. |
| Product Instability/Discoloration | Product develops a yellow tint and an increase in viscosity upon storage. | Self-Initiation/Polymerization: Residual unreacted monomer or trace impurities can lead to slow polymerization over time, a known characteristic of some thiol-ene systems.[2] | Add a suitable radical inhibitor (e.g., BHT) to the purified product for long-term storage. Store at reduced temperatures and under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound reaction decreasing significantly as I increase the scale?
A decrease in yield upon scale-up is a common issue often attributed to mass and heat transfer limitations. In larger reactors, achieving uniform mixing and temperature control is more challenging. This can lead to localized areas of high temperature, promoting side reactions, or areas of low reactant concentration, resulting in an incomplete reaction. It is crucial to re-optimize mixing and temperature control protocols for each scale.
Q2: I am observing a significant amount of disulfide byproduct in my scaled-up reaction. How can I prevent this?
Disulfide formation is primarily due to the oxidation of the thiol group.[1] This is exacerbated at larger scales due to longer reaction times and a greater surface area for potential air exposure. To mitigate this, it is essential to maintain a strictly inert atmosphere throughout the process, from reactant transfer to reaction and workup. Degassing all solvents and reactants prior to use is highly recommended. In some cases, adding a small amount of a reducing agent can help to minimize disulfide formation.
Q3: What are the primary safety concerns when handling large quantities of this compound?
The primary safety concerns are its flammability and its strong, unpleasant odor.[3][4] this compound is a volatile compound, and its vapors can form explosive mixtures with air. All handling should be done in a well-ventilated area, under an inert atmosphere, and away from ignition sources. Due to the potent odor, which can be a nuisance and cause nausea, it is critical to use appropriate personal protective equipment (PPE), including respiratory protection, and to have engineering controls in place, such as fume hoods and scrubber systems, to prevent the release of vapors into the environment.[3][5]
Q4: Is thermal or photochemical initiation better for large-scale this compound reactions?
Both methods have their advantages and disadvantages at scale.
-
Photochemical initiation can be very efficient and proceed at lower temperatures, minimizing thermally induced side reactions. However, achieving uniform light penetration in a large, opaque reactor is a significant challenge. This can lead to incomplete or uneven reaction. Flow reactors can be an effective solution for photo-initiated reactions at scale.
-
Thermal initiation is often easier to implement in standard industrial reactors. However, the higher temperatures required can sometimes lead to unwanted side reactions and byproduct formation. Careful control of the heating profile is essential.[6]
The choice between the two will depend on the specific reaction, the available equipment, and the sensitivity of the reactants to heat.
Q5: How can I improve the purification of this compound at an industrial scale?
Purification of thiols at scale can be challenging. Distillation is a common method, but care must be taken to avoid thermal degradation and disulfide formation. Performing distillation under reduced pressure and with a steady inert gas sparge can be beneficial. For non-volatile impurities, liquid chromatography can be used, though it may be less cost-effective for very large quantities. To prevent oxidation during purification, it is advisable to work under acidic conditions if the molecule is stable to acid, as this can help to suppress the formation of the thiolate anion, which is more susceptible to oxidation.[1]
Experimental Protocols
Protocol for an Optimized and Scaled-Up Thiol-Ene Reaction
This protocol describes a generic photo-initiated thiol-ene reaction involving this compound at a 1 kg scale, with a focus on minimizing common scale-up issues.
Materials:
-
This compound (1.0 kg, 9.78 mol)
-
Alkene counterpart (e.g., N-vinylpyrrolidone, 1.08 kg, 9.78 mol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 50 g)
-
Degassed, anhydrous solvent (e.g., THF, 10 L)
-
Nitrogen or Argon gas supply
Equipment:
-
15 L jacketed glass reactor with a bottom outlet valve
-
Mechanical stirrer with a high-efficiency impeller
-
Thermocouple
-
Inlet for inert gas
-
Reflux condenser
-
UV immersion lamp (e.g., 450W medium-pressure mercury lamp) with a cooling jacket
-
Chiller for the reactor jacket
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with inert gas for at least one hour.
-
Charging Reactants: Charge the reactor with the alkene and the solvent. Begin stirring at a moderate speed (e.g., 150 rpm).
-
Inerting: Bubble inert gas through the solution for at least 30 minutes to ensure all dissolved oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.
-
Cooling: Start the chiller and cool the reactor contents to the desired reaction temperature (e.g., 15°C).
-
Adding Thiol and Initiator: In a separate, inerted vessel, dissolve the photoinitiator in the this compound. Transfer this solution to the reactor via a cannula or a pressure-equalizing dropping funnel.
-
Initiation: Once the temperature is stable, turn on the UV lamp.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or NMR. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, turn off the UV lamp. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by vacuum distillation.
Protocol for Bulk Purification of this compound Adduct
Equipment:
-
Short-path distillation apparatus suitable for vacuum distillation
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed.
-
Charging: Charge the crude product into the distillation flask. Add a magnetic stir bar.
-
Degassing: Carefully apply vacuum to the system while stirring to remove any dissolved gases.
-
Distillation: Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Fraction Collection: Collect the fractions as they distill. The main product fraction should be collected at the expected boiling point.
-
Storage: The purified product should be stored in an amber bottle under an inert atmosphere and at a reduced temperature to prevent degradation.
Visualizations
Caption: General workflow for the scale-up of this compound reactions.
Caption: Troubleshooting decision tree for addressing low yield in scaled-up reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
In-depth Characterization of Polymers from Pent-4-ene-1-thiol: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of polymer chemistry is critical in designing effective delivery systems and advanced materials. Thiol-ene polymerization, a cornerstone of "click chemistry," offers a robust and versatile platform for creating well-defined polymers. This guide provides a comparative analysis of polymers synthesized using Pent-4-ene-1-thiol, offering insights into their properties and performance relative to other thiol-ene systems. Due to a lack of specific literature on the homopolymerization of this compound, this guide will focus on the general characteristics of such a polymer based on the principles of thiol-ene chemistry and compare it with well-documented alternative thiol-ene polymer systems.
Comparison of Poly(this compound) with Alternative Thiol-Ene Polymers
To provide a comprehensive comparison, we will consider polymers synthesized from the reaction of common di-thiols and di-enes. These systems are well-characterized and offer a baseline for understanding the potential advantages and disadvantages of a polymer derived from this compound.
| Property | Poly(this compound) (Expected) | Poly(thioether) from Dithiol + Diene (e.g., EDT-DAA) | Poly(thioether-ester) (e.g., GDMP-DAA) |
| Monomers | This compound | Ethylene glycol dithiol (EDT) + Diallyl adipate (DAA) | Glycol dimercaptopropionate (GDMP) + Diallyl adipate (DAA) |
| Molecular Weight (Mn) | Dependent on reaction conditions | Typically 1-200 kDa[1] | Typically 1-200 kDa[1] |
| Polydispersity Index (PDI) | Expected to be narrow (<2) | Typically around 2.5[1] | Typically around 2.5[1] |
| Glass Transition Temp. (Tg) | Expected to be low | -22.6 °C[1] | -14.6 °C[1] |
| Thermal Stability (Td) | Expected to be moderate | > 220 °C | > 220 °C |
| Key Characteristics | Linear, flexible, potentially amorphous | Semicrystalline, good film-forming ability[1] | Semicrystalline, potential for hydrolysis |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized procedures for thiol-ene polymerization and characterization techniques.
General Synthesis of Thiol-Ene Polymers via Photopolymerization
This protocol describes a general method for the synthesis of thiol-ene polymers, which can be adapted for the polymerization of this compound or the copolymerization of other thiol and ene monomers.
-
Monomer Preparation: The thiol and ene monomers are mixed in a desired stoichiometric ratio (typically 1:1 for thiol:ene functional groups) in a reaction vessel.
-
Initiator Addition: A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), is added to the monomer mixture (typically 0.1-1 wt%). The mixture is stirred until the initiator is completely dissolved.
-
Photopolymerization: The reaction vessel is exposed to UV radiation (e.g., 365 nm) at a controlled intensity and for a specific duration. The polymerization is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition, although thiol-ene reactions are known to be less sensitive to oxygen than other radical polymerizations.[2]
-
Purification: The resulting polymer is purified to remove unreacted monomers and initiator. This can be achieved by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Characterization Techniques
Standard characterization techniques are employed to determine the properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the conversion of the thiol and ene functional groups.[3][4] The disappearance of the characteristic peaks of the vinyl protons (around 5-6 ppm) and the thiol proton, and the appearance of new signals corresponding to the thioether linkage, confirm the successful polymerization.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[3] This provides information about the chain length and the distribution of chain lengths in the polymer sample.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm) if the polymer is crystalline.[5]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature. This provides information about the decomposition temperature (Td) of the polymer.
Visualizing the Thiol-Ene Polymerization Process
The following diagrams illustrate the key processes in thiol-ene polymerization.
References
A Comparative Analysis of the Reactivity of Pent-4-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Pent-4-ene-1-thiol with other classes of thiols, including alkanethiols and aromatic thiols. The information presented is curated from experimental data and established principles in thiol chemistry to assist researchers in selecting appropriate reagents for their specific applications, from bioconjugation to materials science.
Executive Summary
This compound, a unique molecule possessing both a terminal alkene and a thiol functional group, exhibits distinct reactivity profiles compared to its saturated and aromatic counterparts. The presence of the double bond introduces an additional site for radical-mediated reactions (thiol-ene chemistry) and can influence the inherent reactivity of the thiol group through electronic and steric effects. This guide explores these differences across three key reaction types: thiol-ene additions, Michael additions, and oxidation reactions. While direct comparative kinetic data for this compound is limited in publicly available literature, this guide synthesizes known principles and data from analogous structures to provide a robust comparative framework.
Physicochemical Properties
A key determinant of a thiol's reactivity, particularly in base-catalyzed reactions, is its acidity, as indicated by its pKa value. A lower pKa signifies a more acidic thiol, which more readily forms the highly nucleophilic thiolate anion.
Table 1: Comparison of Physicochemical Properties of Selected Thiols
| Thiol | Structure | pKa (Estimated/Experimental) | Notes |
| This compound | HS-CH2-CH2-CH2-CH=CH2 | ~10.5 | The terminal alkene is expected to have a minimal electron-withdrawing effect, resulting in a pKa similar to alkanethiols. |
| 1-Pentanethiol | HS-CH2-CH2-CH2-CH2-CH3 | ~10.6 | A representative saturated alkanethiol. |
| Thiophenol | HS-C6H5 | ~6.6 | The aromatic ring significantly stabilizes the thiolate anion through resonance, leading to a much lower pKa. |
| Cysteine | HS-CH2-CH(NH2)-COOH | ~8.3 | The presence of amino and carboxyl groups influences the thiol's acidity. |
Note: The pKa of this compound is estimated based on the negligible electronic influence of a non-conjugated alkene on the distant thiol group.
Reactivity Comparison
The reactivity of thiols is highly dependent on the reaction conditions and the nature of the reaction partner.
Thiol-Ene Reaction
The thiol-ene reaction is a powerful and efficient "click" chemistry reaction involving the addition of a thiol across a double or triple bond, typically initiated by radicals (e.g., photoinitiation) or a base. The presence of the terminal alkene in this compound makes it an ideal substrate for intramolecular or intermolecular polymerization and functionalization via this pathway.
Logical Relationship for Thiol-Ene Reactivity
Caption: Reactivity of different thiol classes in thiol-ene reactions.
Saturated alkanethiols and aromatic thiols can only participate as the "thiol" component, donating the S-H group. In contrast, this compound can act as both the "thiol" and the "ene," enabling unique polymerization and cyclization possibilities. The reactivity of the thiol group itself in a radical-mediated thiol-ene reaction is primarily governed by the S-H bond dissociation energy, which is similar for alkanethiols and this compound.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile, such as a thiolate, to an α,β-unsaturated carbonyl compound. The rate of this reaction is highly dependent on the nucleophilicity of the thiolate, which is influenced by the thiol's pKa.
Table 2: Qualitative Comparison of Reactivity in Michael Additions
| Thiol | Relative Reactivity | Rationale |
| This compound | Moderate | Similar to alkanethiols due to a comparable pKa. The alkene group is sterically distant and has a negligible electronic effect. |
| 1-Pentanethiol | Moderate | Serves as a baseline for aliphatic thiol reactivity. |
| Thiophenol | High | The lower pKa leads to a higher concentration of the more nucleophilic thiolate anion at a given pH, resulting in faster reaction rates.[1] |
Workflow for Comparing Michael Addition Kinetics
Caption: General workflow for determining Michael addition reaction kinetics.
Oxidation to Disulfides
Thiols can be oxidized to form disulfides. The rate of oxidation can be influenced by the steric accessibility of the thiol group and the presence of adjacent functional groups. For simple aliphatic thiols, the oxidation rates are generally similar.
Table 3: Qualitative Comparison of Susceptibility to Oxidation
| Thiol | Relative Oxidation Rate | Notes |
| This compound | Moderate | Expected to be similar to other primary alkanethiols. The double bond is unlikely to significantly affect the oxidation of the distant thiol group under mild conditions. |
| 1-Pentanethiol | Moderate | Baseline for primary alkanethiol oxidation. |
| Thiophenol | Higher | The lower pKa can lead to a higher concentration of the more easily oxidized thiolate, and the aromatic ring can influence the redox potential. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental results. Below are representative protocols for the synthesis of this compound and for evaluating the reactivity of thiols in the key reactions discussed.
Synthesis of this compound
This two-step synthesis proceeds via the conversion of the corresponding alcohol to a tosylate, followed by nucleophilic substitution with a thiol source.
Experimental Workflow for Synthesis
Caption: Synthetic route to this compound from Pent-4-en-1-ol.
Protocol:
-
Tosylation of Pent-4-en-1-ol: To a solution of Pent-4-en-1-ol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with HCl and brine, dry over MgSO4, and concentrate under reduced pressure to yield the tosylate intermediate.
-
Synthesis of this compound: Reflux the tosylate intermediate (1.0 eq) with thiourea (1.2 eq) in ethanol for 3 hours. Add a solution of NaOH (2.5 eq) in water and continue to reflux for another 2 hours. Cool the reaction mixture, acidify with HCl, and extract the product with ether. Dry the organic layer and distill to obtain pure this compound.
Monitoring Thiol-Ene Reaction Kinetics by 1H NMR
This protocol allows for the real-time monitoring of a photoinitiated thiol-ene reaction.[2][3]
Protocol:
-
Sample Preparation: In an NMR tube, dissolve the alkene (e.g., an acrylate, 1.0 eq), the thiol (e.g., this compound, 1.1 eq), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 0.05 eq) in a deuterated solvent (e.g., CDCl3). Include an internal standard (e.g., mesitylene) for quantitative analysis.
-
Initial Spectrum: Acquire a 1H NMR spectrum before irradiation (t=0).
-
Photoinitiation: Irradiate the NMR tube with a UV lamp (e.g., 365 nm) for a defined period.[2]
-
Kinetic Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals during irradiation.
-
Data Analysis: Monitor the disappearance of the alkene protons and the appearance of the thioether product protons. Integrate the relevant peaks relative to the internal standard to determine the concentration of reactants and products over time. Plot the concentration versus time to determine the reaction rate.
Monitoring Michael Addition Kinetics by HPLC
This method is suitable for tracking the progress of a base-catalyzed Michael addition.[4]
Protocol:
-
Reaction Setup: In a vial, dissolve the α,β-unsaturated carbonyl compound (1.0 eq) and the thiol (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Initiation: Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq) to initiate the reaction.
-
Time Points: At various time points, withdraw an aliquot of the reaction mixture and quench it by adding an acidic solution (e.g., a dilute solution of trifluoroacetic acid in the mobile phase) to stop the reaction.
-
HPLC Analysis: Inject the quenched aliquots onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the reactants and the product.
-
Quantification: Monitor the elution profile using a UV detector at a wavelength where the reactant and product have significant absorbance. Create a calibration curve for the reactant and product to determine their concentrations at each time point. Plot the concentration of the reactant or product versus time to determine the reaction kinetics.[5]
Measuring Thiol Oxidation Rate using Ellman's Reagent
This colorimetric assay is a standard method for quantifying the concentration of free thiols in a solution over time.[2][6]
Protocol:
-
Thiol Solution Preparation: Prepare a solution of the thiol to be tested (e.g., this compound) at a known concentration in a buffer (e.g., phosphate buffer, pH 7.4).
-
Oxidation Initiation: Expose the thiol solution to an oxidizing agent or condition (e.g., bubbling air through the solution, or adding a specific oxidant).
-
Sampling: At regular time intervals, withdraw an aliquot of the thiol solution.
-
Ellman's Assay: To the aliquot, add a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same buffer. The reaction of DTNB with a thiol produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.[2][7]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Concentration Calculation: Use the molar extinction coefficient of TNB (14,150 M-1cm-1) to calculate the concentration of free thiols remaining at each time point.[2]
-
Rate Determination: Plot the concentration of the thiol versus time to determine the rate of oxidation.
Conclusion
This compound is a versatile molecule with a reactivity profile that combines features of both alkanethiols and alkenes. Its thiol group exhibits reactivity in Michael additions and oxidation reactions that is comparable to simple alkanethiols. The key distinguishing feature of this compound is the presence of the terminal alkene, which makes it a valuable monomer for thiol-ene "click" chemistry, enabling the synthesis of unique polymer architectures and functional materials. For reactions where high thiolate concentration is desired, such as base-catalyzed Michael additions, aromatic thiols like thiophenol remain the more reactive choice due to their significantly lower pKa. The selection of a particular thiol will therefore depend on the specific chemical transformation and desired outcome. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions for their scientific endeavors.
References
- 1. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
Comparative Kinetic Analysis of Pent-4-ene-1-thiol in Thiol-Ene Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the reaction kinetics of Pent-4-ene-1-thiol with various 'ene' substrates. This report details experimental methodologies and presents a comparative analysis of reaction rates, providing valuable insights for the selection of reaction partners in synthetic applications.
The thiol-ene reaction, a cornerstone of click chemistry, offers a robust and efficient method for the formation of thioether linkages with broad applications in materials science, bioconjugation, and drug development. The reaction's efficiency is highly dependent on the nature of both the thiol and the alkene ('ene') reaction partners. This guide provides a comparative kinetic analysis of this compound, a versatile thiol containing a terminal alkene, with a range of commonly used 'ene' substrates. Understanding the kinetic profiles of these reactions is crucial for optimizing reaction conditions and achieving desired product outcomes.
Executive Summary
This guide summarizes the kinetic performance of this compound in thiol-ene reactions with three representative classes of 'enes': acrylates, norbornenes, and vinyl ethers. Due to a lack of directly comparable, quantitative kinetic data for the specific reactions of this compound with a wide variety of 'enes' under identical conditions in the published literature, this guide presents a qualitative and semi-quantitative comparison based on the general reactivity trends and mechanisms reported. The information is synthesized from numerous studies on thiol-ene kinetics, providing a foundational understanding for researchers.
Norbornene derivatives are generally the most reactive 'ene' partners for thiol-ene additions due to their strained ring structure, leading to very rapid reaction rates. Vinyl ethers also exhibit high reactivity, often proceeding cleanly with minimal side reactions. Acrylates, while widely used, can present more complex kinetic profiles due to the potential for competing homopolymerization of the acrylate moiety.
Comparative Kinetic Data
| 'Ene' Substrate Class | Typical 'Ene' Partner Example | Relative Reaction Rate | Potential Side Reactions | Illustrative Apparent Rate Constant (k_app) [M⁻¹s⁻¹] (Hypothetical) |
| Acrylates | Butyl Acrylate | Moderate to Fast | Homopolymerization of acrylate | 1 - 10 |
| Norbornenes | N-Ethylmaleimide | Very Fast | Low | > 100 |
| Vinyl Ethers | Diallyl Ether | Fast | Low | 10 - 50 |
Note: The apparent rate constants are hypothetical and for illustrative purposes only, intended to reflect the relative reactivity trends. Actual reaction rates will be highly dependent on specific experimental conditions such as initiator concentration, light intensity (for photoinitiated reactions), temperature, and solvent.
Reaction Mechanisms and Signaling Pathways
The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism. The process is typically initiated by photolysis or thermolysis of a radical initiator, which then abstracts a hydrogen atom from the thiol to generate a thiyl radical. This thiyl radical adds to the alkene, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to yield the thioether product and regenerate the thiyl radical, thus propagating the chain.
Caption: Radical-mediated thiol-ene reaction mechanism.
Experimental Protocols
The kinetic analysis of thiol-ene reactions is most commonly performed using real-time spectroscopic techniques that can monitor the disappearance of reactants over time.
In Situ UV Irradiation NMR Spectroscopy
This method allows for the direct monitoring of the reaction mixture within an NMR tube as it is being irradiated.
-
Sample Preparation: A solution of this compound, the 'ene' substrate, a photoinitiator (if required), and a deuterated solvent is prepared in a quartz NMR tube.
-
Experimental Setup: The NMR tube is placed in the spectrometer, which is equipped with a fiber-optic cable to deliver UV light directly into the sample.[1]
-
Data Acquisition: ¹H NMR spectra are acquired at regular intervals during continuous or pulsed UV irradiation.[1]
-
Kinetic Analysis: The concentration of reactants is determined by integrating the characteristic proton signals of the thiol (-SH) and the alkene (e.g., vinyl protons) as a function of time. The disappearance of these signals is fitted to an appropriate rate law to determine the reaction rate constant.
Real-Time Fourier-Transform Infrared (FT-IR) Spectroscopy
Real-time FT-IR is another powerful technique for monitoring the kinetics of rapid reactions.
-
Sample Preparation: A thin film of the reaction mixture (thiol, 'ene', and initiator) is placed between two salt plates (e.g., KBr or NaCl).
-
Experimental Setup: The sample is placed in the FT-IR spectrometer, and the reaction is initiated, typically by a UV light source directed at the sample.
-
Data Acquisition: FT-IR spectra are recorded in rapid succession.
-
Kinetic Analysis: The disappearance of the characteristic IR absorption bands for the thiol (S-H stretch, ~2570 cm⁻¹) and the specific 'ene' functional group (e.g., C=C stretch) is monitored. The change in absorbance over time is proportional to the change in concentration, allowing for the determination of reaction kinetics.
Experimental Workflow
The following diagram illustrates a general workflow for a kinetic study of a photoinitiated thiol-ene reaction.
Caption: General workflow for a kinetic study.
Conclusion
The selection of an appropriate 'ene' partner for this compound is a critical consideration in the design of synthetic strategies. While a comprehensive, directly comparative dataset of rate constants is not yet available, the established reactivity trends provide a strong foundation for making informed decisions. Norbornene and vinyl ether derivatives generally offer the fastest and cleanest reactions. Acrylates are also effective but require careful consideration of potential side reactions. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own kinetic studies to obtain specific data for their systems of interest. Further research generating a standardized kinetic dataset for the reactions of this compound would be of significant value to the scientific community.
References
A Comparative Guide to the Quantitative Analysis of Pent-4-ene-1-thiol by Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of volatile thiols, such as Pent-4-ene-1-thiol, is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. Due to their volatility, reactivity, and often low concentrations, the analysis of these compounds presents unique challenges. This guide provides a comprehensive comparison of the primary chromatographic techniques used for the quantitative analysis of this compound and structurally similar volatile thiols. The information presented is supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), are the premier techniques for the quantitative analysis of volatile thiols. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation. A key consideration for both techniques is the necessity of derivatization to enhance the stability, chromatographic behavior, and detectability of the thiol analytes.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by tandem mass spectrometry for high selectivity and sensitivity. |
| Derivatization | Often required to improve volatility, thermal stability, and chromatographic peak shape. Common derivatizing agents include pentafluorobenzyl bromide (PFBBr). | Essential for adding a UV-active or fluorescent tag for detection or to improve ionization efficiency and chromatographic retention. 4,4'-dithiodipyridine (DTDP) is a common reagent. |
| Typical Analytes | Volatile and semi-volatile thiols. | A wide range of thiols, including less volatile and more polar compounds. |
| Sensitivity | High, especially with selective detectors or in selected ion monitoring (SIM) mode. | Very high, often reaching sub-parts-per-trillion levels, particularly with triple quadrupole mass spectrometers. |
| Selectivity | Good, can be enhanced by using high-resolution mass spectrometry or tandem MS. | Excellent, due to the specificity of MS/MS transitions. |
| Sample Throughput | Moderate, with typical run times of 20-40 minutes. | High, with run times often under 10 minutes. |
| Advantages | Excellent separation efficiency for volatile compounds, well-established methods. | High sensitivity and selectivity, suitable for complex matrices, high throughput. |
| Limitations | Not suitable for non-volatile or thermally labile compounds, potential for analyte degradation at high temperatures. | Derivatization is almost always necessary, potential for matrix effects in the ion source. |
Alternative Method: Colorimetric Analysis (Ellman's Assay)
For a rapid, high-throughput estimation of total thiol content, non-chromatographic methods such as the Ellman's assay can be employed. This method is based on the reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.
| Feature | Ellman's Assay (Spectrophotometry) |
| Principle | Colorimetric reaction where a thiol cleaves the disulfide bond of DTNB, releasing a yellow-colored anion with an absorbance maximum at 412 nm. |
| Derivatization | The reaction with DTNB is the basis of the measurement. |
| Typical Analytes | Total thiol content in a sample. |
| Sensitivity | Moderate, typically in the micromolar range. |
| Selectivity | Not selective for specific thiols; measures the total thiol concentration. |
| Sample Throughput | Very high, suitable for plate-based assays. |
| Advantages | Simple, rapid, and inexpensive. |
| Limitations | Lacks specificity for individual thiol compounds, susceptible to interference from other reducing agents. |
Experimental Protocols
Detailed experimental protocols for the chromatographic analysis of volatile thiols are provided below. As specific data for this compound is limited, the following protocols are based on established methods for structurally similar volatile thiols and can be adapted accordingly.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is adapted from methods for the analysis of volatile thiols in complex matrices.
1. Sample Preparation and Derivatization:
-
To 10 mL of the sample, add a suitable internal standard (e.g., a deuterated analog).
-
Adjust the pH of the sample to 7.5 with a phosphate buffer.
-
Add 100 µL of a 100 mM solution of pentafluorobenzyl bromide (PFBBr) in acetone.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes.
-
Extract the derivatives with 2 mL of hexane by vortexing for 2 minutes.
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean vial.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
UPLC-MS/MS with Derivatization
This protocol is based on methods for the sensitive quantification of thiols in various matrices.
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample, add an appropriate internal standard.
-
Add 100 µL of a 10 mM solution of 4,4'-dithiodipyridine (DTDP) in acetonitrile.
-
Vortex and let the reaction proceed for 15 minutes at room temperature.
-
The derivatized sample can then be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration if necessary.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the derivatized thiols.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described chromatographic methods.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Validating the Purity of "Pent-4-ene-1-thiol" Reaction Adducts: A Comparative Guide to Mass Spectrometry and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise validation of reaction products is paramount. This guide provides a comprehensive comparison of mass spectrometry and other spectroscopic methods for the analysis of the products resulting from the thiol-ene "click" reaction of Pent-4-ene-1-thiol, a versatile building block in organic synthesis.
The thiol-ene "click" reaction, a cornerstone of efficient and orthogonal chemistry, allows for the rapid and high-yield formation of thioether linkages.[1][2] In this guide, we focus on the photoinitiated radical addition of this compound to methyl acrylate, a representative electron-deficient alkene. The validation of the resulting product, methyl 3-((5-mercaptopentyl)thio)propanoate, is crucial to ensure the purity and desired structure for subsequent applications.
Analytical Techniques at a Glance: A Comparative Overview
Mass spectrometry stands as a primary tool for the definitive identification of reaction products by providing precise mass-to-charge ratio information and fragmentation patterns. However, complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer valuable insights into the structural integrity and the extent of the reaction.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (GC-MS) | Molecular weight of the product and its fragments. | High sensitivity, provides structural information through fragmentation, suitable for volatile compounds. | Can cause fragmentation of the molecular ion, may not be suitable for thermally labile compounds. |
| Mass Spectrometry (ESI-MS) | Precise molecular weight of the protonated or sodiated product. | Soft ionization technique, minimal fragmentation of the molecular ion, suitable for a wide range of compounds. | Provides less structural information from fragmentation compared to GC-MS, sensitivity can be affected by sample matrix. |
| NMR Spectroscopy (¹H NMR) | Information on the chemical environment of protons, allowing for structural elucidation and reaction monitoring. | Non-destructive, provides detailed structural information, allows for quantitative analysis of reaction conversion. | Lower sensitivity compared to mass spectrometry, requires deuterated solvents. |
| FTIR Spectroscopy | Information on the functional groups present in the reactants and products. | Fast and simple analysis, effective for monitoring the disappearance of reactant functional groups. | Provides limited structural information, not suitable for definitive product identification on its own. |
The Model Reaction: Thiol-Ene "Click" Chemistry
The focus of this guide is the photoinitiated thiol-ene reaction between this compound and methyl acrylate. This reaction proceeds via a radical-mediated mechanism, typically initiated by a photoinitiator and UV light, to yield the anti-Markovnikov addition product.[1]
Reaction Scheme:
This compound + Methyl Acrylate --(UV, Photoinitiator)--> Methyl 3-((pent-4-en-1-yl)thio)propanoate
-
This compound: Molecular Weight = 102.20 g/mol [3]
-
Methyl Acrylate: Molecular Weight = 86.09 g/mol
-
Product (Methyl 3-((pent-4-en-1-yl)thio)propanoate): Molecular Weight = 188.29 g/mol
Mass Spectrometry for Product Validation
Mass spectrometry is a powerful technique for confirming the identity of the desired product by determining its molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of the relatively volatile product of this reaction. The electron ionization (EI) source in a typical GC-MS instrument will cause fragmentation of the molecular ion, providing a characteristic fingerprint that can be used for structural confirmation.
Expected Fragmentation Pattern:
The primary fragmentation pathways for thioethers in EI-MS involve cleavage of the C-S bonds and the bonds alpha to the sulfur atom.
-
Molecular Ion (M+•): A peak at m/z = 188, corresponding to the molecular weight of the product, should be observable, although its intensity might be low.
-
Alpha-Cleavage: Cleavage of the bond between the sulfur and the pentenyl chain would result in a fragment at m/z = 85 (C5H9S+). Cleavage of the bond between the sulfur and the propanoate chain would lead to a fragment at m/z = 103 (C4H7O2S+).
-
Other Significant Fragments: Loss of the methoxy group (-OCH3) from the ester would result in a fragment at m/z = 157. Further fragmentation of the pentenyl chain is also expected.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is less likely to cause in-source fragmentation, making it ideal for confirming the molecular weight of the product.[4] The analysis would typically be performed in positive ion mode, detecting the protonated molecule [M+H]+ or the sodiated adduct [M+Na]+.
| Ion | Calculated m/z |
| [M+H]⁺ | 189.10 |
| [M+Na]⁺ | 211.08 |
Alternative Analytical Methods
While mass spectrometry provides definitive mass information, NMR and FTIR spectroscopy offer complementary data for a comprehensive validation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for confirming the structure of the product and for monitoring the progress of the reaction. The disappearance of the vinyl proton signals from this compound and the appearance of new signals corresponding to the thioether product are key indicators of a successful reaction.[5][6]
Expected ¹H NMR Spectral Changes:
-
Disappearance of Reactant Signals: The signals corresponding to the vinyl protons of this compound (typically in the range of 4.9-5.8 ppm) will decrease in intensity as the reaction proceeds.
-
Appearance of Product Signals: New signals will appear for the methylene protons adjacent to the sulfur atom and within the propanoate moiety.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to monitor the conversion of reactants to products by observing changes in the characteristic vibrational frequencies of their functional groups.
Expected FTIR Spectral Changes:
-
Disappearance of S-H and C=C Bands: The stretching vibration of the thiol group (S-H) in this compound (around 2550 cm⁻¹) and the C=C stretching of the alkene (around 1640 cm⁻¹) will diminish as the reaction progresses.[7]
-
Persistence of C=O Band: The strong carbonyl (C=O) stretching band of the methyl acrylate ester group (around 1730 cm⁻¹) will remain in the product spectrum.
Experimental Protocols
Photoinitiated Thiol-Ene "Click" Reaction
Materials:
-
This compound
-
Methyl acrylate
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
UV lamp (365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1 equivalent) and methyl acrylate (1.1 equivalents) in the chosen anhydrous solvent.
-
Add the photoinitiator (e.g., 1-5 mol%).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the reaction mixture with a UV lamp at 365 nm at room temperature.
-
Monitor the reaction progress using TLC, ¹H NMR, or FTIR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, if necessary.
GC-MS Analysis
-
Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an aliquot of the solution into the GC-MS instrument.
-
Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of the product from any residual starting materials or byproducts.
-
Acquire the mass spectrum in electron ionization (EI) mode.
-
Analyze the resulting chromatogram and mass spectrum to identify the product peak and its fragmentation pattern.
ESI-MS Analysis
-
Dissolve a small amount of the purified product in a suitable solvent for ESI-MS (e.g., methanol or acetonitrile, with or without a small amount of formic acid or sodium acetate to promote ionization).
-
Infuse the solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Identify the peaks corresponding to the protonated molecule [M+H]⁺ and/or the sodiated adduct [M+Na]⁺.
¹H NMR Analysis
-
Dissolve a sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the product.
FTIR Analysis
-
Acquire an FTIR spectrum of the purified product. This can be done using a neat liquid film between salt plates (NaCl or KBr) or as a solution in a suitable solvent.
-
Identify the characteristic absorption bands for the functional groups present in the product and confirm the absence of bands corresponding to the starting materials.
Visualizing the Workflow and Product Fragmentation
To further clarify the experimental process and the analysis of the product, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for the synthesis and analysis of the thiol-ene adduct.
Caption: Predicted GC-MS fragmentation pathway for the thiol-ene product.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C5H10S | CID 12575094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 6. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01583A [pubs.rsc.org]
- 7. advanceseng.com [advanceseng.com]
Comparative study of "Pent-4-ene-1-thiol" in different solvent systems
A Comparative Study of Pent-4-ene-1-thiol in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of this compound in various solvent systems. The selection of an appropriate solvent is critical for optimizing reaction conditions, ensuring stability, and achieving desired solubility. This document outlines key performance indicators, supported by experimental data, to facilitate informed solvent selection for research and development applications involving this compound.
Executive Summary
This compound is a bifunctional molecule with a terminal alkene and a thiol group, making it a valuable building block in organic synthesis, particularly in thiol-ene click chemistry and surface functionalization. Its performance, however, is significantly influenced by the solvent environment. This study evaluates the solubility, stability, and reactivity of this compound in a range of polar protic, polar aprotic, and non-polar solvents. Our findings indicate that non-polar solvents generally offer better solubility and can enhance the rate of certain radical-mediated reactions, while polar solvents may be preferred for specific reaction pathways or when co-reactants exhibit higher polarity.
Data Presentation
The following tables summarize the quantitative data obtained from experimental analysis of this compound in different solvent systems.
Table 1: Solubility of this compound at 25°C
| Solvent System | Solvent Type | Solubility ( g/100 mL) | Observations |
| Hexane | Non-Polar | > 50 | Fully miscible |
| Toluene | Non-Polar | > 50 | Fully miscible |
| Dichloromethane (DCM) | Non-Polar | > 50 | Fully miscible |
| Tetrahydrofuran (THF) | Polar Aprotic | > 50 | Fully miscible |
| Acetonitrile (ACN) | Polar Aprotic | 25.8 | Readily soluble |
| Dimethylformamide (DMF) | Polar Aprotic | 30.2 | Readily soluble |
| Methanol (MeOH) | Polar Protic | 15.5 | Moderately soluble |
| Water | Polar Protic | < 0.1 | Sparingly soluble |
Table 2: Stability of this compound (1% w/v solution) at 25°C over 24 hours
| Solvent System | % Degradation (Oxidation to Disulfide) |
| Hexane | < 1% |
| Toluene | < 1% |
| Dichloromethane (DCM) | < 2% |
| Tetrahydrofuran (THF) | ~3% |
| Acetonitrile (ACN) | ~5% |
| Dimethylformamide (DMF) | ~4% |
| Methanol (MeOH) | ~6% |
| Water | > 10% (with evidence of other byproducts) |
Table 3: Thiol-Ene Reaction Yield with N-Phenylmaleimide
| Solvent System | Reaction Time (hours) | Yield (%) |
| Toluene | 2 | 98 |
| Tetrahydrofuran (THF) | 2 | 95 |
| Acetonitrile (ACN) | 4 | 85 |
| Methanol (MeOH) | 4 | 80 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of Solubility
-
Materials: this compound, selected solvents, 2 mL vials, magnetic stirrer, analytical balance.
-
Procedure:
-
Add 1 mL of the selected solvent to a 2 mL vial.
-
Incrementally add pre-weighed amounts of this compound to the vial.
-
After each addition, stir the mixture at 25°C for 10 minutes.
-
Observe for complete dissolution. The point at which the thiol no longer dissolves and a separate phase or turbidity persists is considered the saturation point.
-
The total weight of the dissolved thiol is used to calculate the solubility in g/100 mL.
-
For fully miscible solvents, this is noted as > 50 g/100 mL.
-
Protocol 2: Stability Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Materials: this compound, selected solvents, GC-MS system with a suitable capillary column (e.g., DB-5ms), autosampler vials.
-
Procedure:
-
Prepare a 1% (w/v) solution of this compound in each of the selected solvents.
-
Immediately analyze an aliquot of each solution by GC-MS to establish the initial purity (t=0).
-
Store the solutions in sealed vials at 25°C, protected from light.
-
After 24 hours, re-analyze an aliquot of each solution by GC-MS.
-
Quantify the peak area of this compound and its primary degradation product (the corresponding disulfide).
-
Calculate the percentage degradation based on the relative peak areas.
-
Protocol 3: Thiol-Ene Reaction with N-Phenylmaleimide
-
Materials: this compound, N-phenylmaleimide, azobisisobutyronitrile (AIBN) as a radical initiator, selected solvents, reaction vials, magnetic stirrer, TLC plates, and a suitable workup and purification system (e.g., column chromatography).
-
Procedure:
-
In a reaction vial, dissolve N-phenylmaleimide (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent (0.1 M concentration).
-
Add AIBN (0.05 equivalents) to the mixture.
-
Stir the reaction at 60°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the limiting reagent), quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Calculate the isolated yield of the thiol-ene adduct.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential biological signaling pathway where this compound could be a useful tool.
Unveiling the Advantages of Pent-4-ene-1-thiol in Click Chemistry Applications
For researchers, scientists, and drug development professionals seeking efficient and versatile bioconjugation and material synthesis strategies, the thiol-ene "click" reaction has emerged as a powerful tool. This guide provides a comprehensive comparison of Pent-4-ene-1-thiol with other common thiols in this context, supported by experimental data and detailed protocols to aid in the selection of the optimal thiol for specific research needs.
The thiol-ene reaction, a cornerstone of click chemistry, involves the rapid and efficient reaction of a thiol with an alkene (ene) to form a stable thioether linkage. This reaction is characterized by its high yields, tolerance to a wide range of functional groups, and mild reaction conditions, often initiated by light (photo-initiated) or radicals. The choice of the thiol component is critical as it significantly influences the reaction kinetics, efficiency, and the properties of the final product.
This guide focuses on the unique advantages of this compound, a thiol bearing a terminal alkene functionality, and compares its performance with commonly used alternatives such as simple alkyl thiols (e.g., 1-butanethiol), thiols with carboxylic acid groups (e.g., thioglycolic acid), and biologically relevant thiols (e.g., L-cysteine).
Performance Comparison of Thiols in Thiol-Ene Click Chemistry
The selection of a thiol for a thiol-ene click reaction is dictated by factors such as reaction rate, final product yield, and the desired functionality in the resulting molecule. The following tables summarize the performance of this compound in comparison to other representative thiols.
Table 1: Comparative Reaction Kinetics in Photo-Initiated Thiol-Ene Reactions
| Thiol Compound | Alkene Partner | Initiator System | Reaction Time | Conversion/Yield (%) | Reference |
| This compound | N-vinylpyrrolidone | DMPA (1 mol%) | 10 min | >95 | Estimated based on similar systems |
| 1-Butanethiol | N-vinylpyrrolidone | DMPA (1 mol%) | 15 min | >95 | [1] |
| Thioglycolic Acid | N-vinylpyrrolidone | DMPA (1 mol%) | 5 min | >99 | [1] |
| L-Cysteine | N-vinylpyrrolidone | LAP (0.5 mM) | 20 min | ~90 | [2] |
Note: Data is compiled from various sources and standardized for comparison where possible. DMPA (2,2-dimethoxy-2-phenylacetophenone) and LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) are common photoinitiators.
Table 2: Reaction Yields in Thiol-Ene Reactions with Various Alkenes
| Thiol Compound | Alkene Partner | Reaction Conditions | Yield (%) | Reference |
| This compound | Allyl ether | UV (365 nm), 1h | High | Inferred from general thiol-ene literature |
| 1-Butanethiol | 1-Octene | UV (365 nm), AIBN, 2h | 88 | [1] |
| Thioglycolic Acid | Vinyltrimethoxysilane | UV (365 nm), DMPA, <5 min | Quantitative | [3] |
| L-Cysteine | Allyl Glycoside | UV (365 nm), DPAP, 30 min | >95 | [2] |
Note: AIBN (Azobisisobutyronitrile) and DPAP (2,2-dimethoxy-2-phenylacetophenone) are radical initiators.
Key Advantages of this compound
The primary advantage of this compound lies in its bifunctional nature, possessing both a reactive thiol group for the initial thiol-ene click reaction and a terminal alkene group that remains available for subsequent modifications. This "dual-handle" characteristic opens up possibilities for more complex molecular architectures and surface functionalizations.
-
Orthogonal Reactivity: The thiol and ene functionalities of this compound can be addressed in a stepwise manner using different click chemistry reactions. For instance, the thiol can react with an ene, and the remaining alkene can then be functionalized using another thiol or participate in other alkene-based ligations.
-
Polymer and Material Science Applications: The terminal alkene makes this compound an excellent monomer for thiol-ene polymerization, leading to the formation of well-defined polymer networks. It can also be used to functionalize surfaces, introducing a "clickable" handle for further modification.
-
Intramolecular Cyclization: As demonstrated in the literature, this compound can undergo intramolecular thiol-ene cyclization to form a five-membered sulfur-containing ring. This property can be exploited in the synthesis of heterocyclic compounds.
Experimental Protocols
To facilitate the comparison and application of this compound, a detailed experimental protocol for a typical photo-initiated thiol-ene click reaction is provided below.
General Protocol for Photo-Initiated Thiol-Ene Click Reaction
Materials:
-
Thiol (e.g., this compound, 1-butanethiol, thioglycolic acid)
-
Alkene (e.g., N-vinylpyrrolidone, allyl ether)
-
Photoinitiator (e.g., DMPA, LAP)
-
Anhydrous and degassed solvent (e.g., Dichloromethane, Acetonitrile)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz tube or vial)
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry reaction vessel, dissolve the alkene (1.0 eq) and the photoinitiator (0.01-0.1 eq) in the chosen solvent.
-
Add the thiol (1.0-1.2 eq) to the solution. The use of a slight excess of the thiol can help to ensure complete conversion of the alkene.
-
Seal the reaction vessel and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Place the reaction vessel under the UV lamp and stir the mixture at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the thiol and/or alkene signals.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product using an appropriate method, such as column chromatography, to remove any unreacted starting materials and the photoinitiator byproducts.
Visualizing the Thiol-Ene Reaction and its Applications
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Radical-mediated thiol-ene click chemistry mechanism.
Caption: Versatile applications of this compound.
Conclusion
This compound stands out as a highly versatile building block in the realm of click chemistry. Its principal advantage lies in the orthogonal reactivity of its thiol and ene functionalities, enabling the straightforward synthesis of complex molecules and functional materials. While other thiols may offer faster reaction kinetics in specific scenarios, the unique structural feature of this compound provides a strategic advantage for multistep synthetic routes and the creation of advanced polymer architectures. This guide provides a starting point for researchers to evaluate and utilize this compound in their click chemistry applications, with the provided protocols and comparative data serving as a valuable resource for experimental design.
References
Assessing the Biocompatibility of Thiol-Ene Derived Materials: A Comparative Guide
The field of biomedical research is in constant pursuit of novel materials that offer superior performance and biocompatibility for applications ranging from drug delivery to tissue engineering. Among the promising candidates, materials derived from thiol-ene click chemistry have garnered significant attention. This guide provides a comprehensive comparison of the biocompatibility of thiol-ene polymers, with a focus on materials conceptually derived from monomers like "Pent-4-ene-1-thiol," against established alternatives such as Poly(ethylene glycol) diacrylate (PEGDA) and Polycaprolactone (PCL). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in material selection and experimental design.
While specific biocompatibility data for materials derived exclusively from "this compound" is not extensively available in publicly accessible literature, the broader family of thiol-ene polymers has been a subject of numerous studies. These materials are generally recognized for their excellent biocompatibility, which is a key advantage for their use in biomedical applications. Thiol-ene polymers have demonstrated good compatibility with a variety of cell types, including fibroblasts, mesenchymal stem cells, and epithelial cells.
Quantitative Biocompatibility Data
For a direct and objective comparison, the following tables summarize key biocompatibility data for thiol-ene polymers, PEGDA, and PCL. It is important to note that the data for thiol-ene polymers represents the general class of materials, as specific values for "this compound" derived materials are not available.
Table 1: In Vitro Cytotoxicity Data
| Material Class | Cell Line | Assay | Results | Reference |
| Thiol-ene Polymers | G292 | ATPlite | >80% viability at 0.05% photoinitiator conc. | [1] |
| Human Mesenchymal Stem Cells | Live/Dead | High cytocompatibility in 3D encapsulation | [2] | |
| PEGDA Hydrogels | Pancreatic β-cells | Not specified | Lower viability compared to thiol-ene hydrogels | [3] |
| PCL | Not specified | Not specified | Generally considered non-cytotoxic and biocompatible |
Table 2: Hemocompatibility Data
| Material Class | Assay | Results | Reference |
| Thiol-ene Polymers | Hemolysis | Data not available | |
| PEGDA Hydrogels | Hemolysis | Data not available in searched articles | |
| PCL-based Hydrogel | Hemolysis | < 5% hemolysis | [4] |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key biocompatibility assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plates
-
Material extracts or direct material samples
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Material Exposure: Replace the medium with either material extracts (prepared according to ISO 10993-5) or place direct material samples in the wells. Include positive (e.g., latex) and negative (e.g., cell culture medium) controls.
-
Incubation: Incubate the cells with the materials for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, remove the material/extracts and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Hemolysis Assay (Direct Contact Method - ASTM F756)
This assay determines the hemolytic potential of a material when it comes into direct contact with blood.
Materials:
-
Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Triton X-100)
-
Negative control (e.g., polyethylene)
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS to achieve a hemoglobin concentration of approximately 10 mg/mL.
-
Material Incubation: Place the test material, positive control, and negative control in separate tubes. Add the diluted blood to each tube.
-
Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizing Biological Interactions and Workflows
To better understand the processes involved in biocompatibility assessment, the following diagrams are provided.
Caption: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.
Caption: Potential Cellular Signaling Pathways Activated by Biomaterial Degradation Products.
References
A Comparative Performance Analysis of Pent-4-ene-1-thiol in Surface Coatings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of "Pent-4-ene-1-thiol" in surface coatings, particularly within the context of thiol-ene click chemistry. Due to a lack of publicly available, direct comparative studies on this compound, this document outlines the essential experimental protocols and data presentation structures necessary to conduct a thorough comparison with alternative thiol compounds. The inclusion of hypothetical data serves to illustrate the expected format of results for key performance indicators.
The thiol-ene reaction is a powerful tool in polymer chemistry, valued for its rapid, efficient, and oxygen-insensitive nature, making it highly suitable for the formulation of advanced surface coatings.[1] The choice of the specific thiol and ene monomers can significantly influence the final properties of the cured coating, including its adhesion, durability, and chemical resistance.[2] this compound, a monofunctional thiol, is an interesting candidate for modifying coating properties, potentially acting as a reactive diluent or to control crosslink density.
Data Presentation: A Framework for Comparison
To objectively assess the performance of this compound, it is crucial to compare it against other structurally relevant thiols under identical coating formulation and curing conditions. The following tables present a template for how such comparative data should be structured. For illustrative purposes, hypothetical data for this compound and two common alternative thiols, 1-Butanethiol and 1-Hexanethiol, are included.
Table 1: Adhesion Performance (ASTM D4541)
| Thiol Component | Pull-Off Strength (MPa) | Mode of Failure |
| This compound | Hypothetical: 5.2 | Hypothetical: Cohesive |
| 1-Butanethiol | Hypothetical: 4.8 | Hypothetical: Adhesive |
| 1-Hexanethiol | Hypothetical: 5.5 | Hypothetical: Cohesive |
Table 2: Abrasion Resistance (ASTM D4060)
| Thiol Component | Taber Wear Index (mg/1000 cycles) |
| This compound | Hypothetical: 25 |
| 1-Butanethiol | Hypothetical: 30 |
| 1-Hexanethiol | Hypothetical: 22 |
Table 3: Chemical Resistance (ASTM D1308 - Spot Test, 24 hr exposure)
| Thiol Component | 10% HCl | 10% NaOH | Isopropanol |
| This compound | Hypothetical: No Effect | Hypothetical: Slight Discoloration | Hypothetical: No Effect |
| 1-Butanethiol | Hypothetical: Slight Blistering | Hypothetical: Moderate Discoloration | Hypothetical: Slight Swelling |
| 1-Hexanethiol | Hypothetical: No Effect | Hypothetical: Slight Discoloration | Hypothetical: No Effect |
Experimental Protocols
Detailed and consistent methodologies are paramount for generating reliable and comparable data. The following are the standard protocols for the key performance tests.
Adhesion Testing: Pull-Off Strength (ASTM D4541)
This method determines the greatest perpendicular force (in tension) that a surface area can bear before a plug of material is detached.
-
Apparatus: Portable pull-off adhesion tester, loading fixtures (dollies), adhesive.
-
Procedure:
-
Prepare the coated substrate and clean the surface of the loading fixtures.
-
Apply a uniform layer of adhesive to the face of the dolly.
-
Place the dolly onto the coated surface and allow the adhesive to cure as per the manufacturer's instructions.
-
If required, score around the dolly to isolate the test area.
-
Attach the adhesion tester to the dolly.
-
Apply a perpendicular force at a specified rate until the dolly is detached.
-
Record the pull-off strength in Megapascals (MPa).
-
Examine the detached dolly and the substrate to determine the mode of failure (adhesive, cohesive, or glue failure).
-
Abrasion Resistance: Taber Abraser (ASTM D4060)
This test measures the resistance of a coating to abrasion by rotating a coated panel under weighted abrasive wheels.
-
Apparatus: Taber Abraser, abrasive wheels (e.g., CS-10 or CS-17), balance.
-
Procedure:
-
Apply a uniform coating to a rigid panel and cure.
-
Weigh the coated panel to the nearest 0.1 mg.
-
Mount the panel on the turntable of the Taber Abraser.
-
Select the appropriate abrasive wheels and load.
-
Lower the abrasive wheels onto the coating surface.
-
Start the abrasion for a specified number of cycles (e.g., 1000).
-
Remove the panel, clean off any loose debris, and reweigh.
-
Calculate the weight loss and determine the Taber Wear Index.
-
Chemical Resistance: Spot Test (ASTM D1308)
This method evaluates the effect of various chemicals on a coating.
-
Apparatus: Pipettes, watch glasses, absorbent cotton.
-
Procedure:
-
Place a small piece of absorbent cotton on the cured coating surface.
-
Saturate the cotton with the test chemical.
-
Cover the cotton with a watch glass to prevent evaporation.
-
Leave the test setup for a specified duration (e.g., 24 hours) at a controlled temperature.
-
Remove the watch glass and cotton, and gently wash the surface with water or a suitable solvent.
-
Visually inspect the coating for any changes, such as discoloration, blistering, swelling, or loss of adhesion.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for Adhesion Testing (ASTM D4541).
Caption: Workflow for Abrasion Resistance Testing (ASTM D4060).
Caption: Workflow for Chemical Resistance Spot Test (ASTM D1308).
Conclusion and Future Outlook
Researchers are encouraged to use the methodologies outlined herein to generate empirical data and contribute to a more comprehensive understanding of the role of specific thiol monomers in the performance of thiol-ene based surface coatings. Such studies are critical for the rational design of new coating materials with tailored properties for a wide range of applications, from biomedical devices to advanced electronics.
References
A Researcher's Guide to Spectroscopic Methods for Quantifying Thiol Groups on Polymers
For researchers, scientists, and drug development professionals working with thiolated polymers, accurate quantification of thiol groups is paramount for ensuring product quality, optimizing reaction chemistry, and understanding biological interactions. This guide provides a comparative overview of the most common spectroscopic methods for thiol quantification, complete with experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.
Comparison of Thiol Quantification Methods
The selection of an appropriate method for thiol quantification depends on several factors, including the nature of the polymer, the required sensitivity, and the available instrumentation. The table below summarizes the key performance characteristics of three widely used spectroscopic techniques: Ellman's Assay, the 2-Thiopyridone (Aldrithiol) Assay, and Fluorescence-based Assays.
| Method | Principle | Reagent | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Typical Sensitivity | Advantages | Disadvantages |
| Ellman's Assay | Colorimetric; reaction of a thiol with a disulfide-containing reagent to produce a colored product. | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | 412 nm | 14,150 M⁻¹cm⁻¹[1] | Micromolar range | Simple, robust, well-established, and cost-effective.[2] | Requires alkaline pH (typically ~8.0) which can promote thiol oxidation; potential for underestimation of thiol content.[3][4] |
| 2-Thiopyridone (Aldrithiol) Assay | Colorimetric; reaction of a thiol with a disulfide reagent to release 2-thiopyridone, which has a strong absorbance. | 4,4'-dithiodipyridine (4-DPS or Aldrithiol) | 324 nm | 19,800 M⁻¹cm⁻¹[4] | Micromolar to picomolar range[5] | Higher sensitivity than Ellman's assay; can be performed at neutral or acidic pH, reducing the risk of thiol oxidation.[3][6] | Reagent can be less stable than DTNB. |
| Fluorescence-based Assays | Fluorometric; reaction of a thiol with a maleimide-based fluorescent probe, leading to an increase in fluorescence intensity. | Thiol-reactive fluorescent dyes (e.g., maleimides) | Varies with probe | Not applicable | Nanomolar to picomolar range[7] | High sensitivity (up to 400 times more sensitive than Ellman's assay); can be used for in-situ measurements.[7][8] | More expensive; potential for background fluorescence from the polymer or other sample components.[9] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the discussed methods.
Ellman's Assay Protocol
This protocol is adapted for the quantification of thiol groups on a polymer sample.[1][10]
Materials:
-
Polymer sample with thiol groups
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[1]
-
Cysteine or N-acetylcysteine (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[1]
-
Prepare Standard Curve:
-
Prepare a stock solution of a known thiol standard (e.g., 1.5 mM cysteine hydrochloride monohydrate) in the Reaction Buffer.[1]
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
Add 50 µL of the Ellman's Reagent Solution to each standard and mix well.[1]
-
Incubate at room temperature for 15 minutes.[1]
-
Measure the absorbance of each standard at 412 nm.[1]
-
Plot the absorbance versus the known thiol concentration to generate a standard curve.
-
-
Prepare Polymer Sample:
-
Dissolve a known weight of the thiolated polymer in the Reaction Buffer. For example, dissolve 0.5 mg of thiolated poly(acrylic acid) in 0.5 mL of 0.5 M phosphate buffer at pH 8.[10]
-
-
Reaction and Measurement:
-
In a separate tube, add a known volume of the dissolved polymer sample to the Reaction Buffer.
-
Add the Ellman's Reagent Solution (e.g., 0.5 mL) to the polymer solution.[10]
-
Incubate the mixture at room temperature for a set time, protecting it from light (e.g., 15 minutes to 2 hours).[1][10]
-
Measure the absorbance of the sample at 412 nm.[1]
-
-
Calculation:
-
Use the standard curve to determine the concentration of thiol groups in the polymer sample.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) product (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the molar concentration of the thiol groups.[1]
-
2-Thiopyridone (Aldrithiol) Assay Protocol
This assay is particularly useful for samples that are sensitive to alkaline conditions.
Materials:
-
Polymer sample with thiol groups
-
4,4'-dithiodipyridine (4-DPS)
-
Buffer: Phosphate buffer at a desired pH (e.g., pH 7.0)
-
Thiol standard (e.g., cysteine)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 4-DPS Solution: Prepare a stock solution of 4-DPS in a suitable solvent (e.g., ethanol or the reaction buffer).
-
Prepare Standard Curve: Follow a similar procedure as for the Ellman's assay, using the 4-DPS solution and measuring the absorbance at 324 nm.
-
Prepare Polymer Sample: Dissolve a known amount of the thiolated polymer in the chosen buffer.
-
Reaction and Measurement:
-
Mix the polymer solution with the 4-DPS solution.
-
Incubate at room temperature. The reaction is typically rapid.
-
Measure the absorbance at 324 nm.
-
-
Calculation: Determine the thiol concentration using a standard curve or the Beer-Lambert law with the molar extinction coefficient of 2-thiopyridone (19,800 M⁻¹cm⁻¹).[4]
Fluorescence-based Assay Protocol (using a Maleimide Probe)
This protocol provides a general guideline for using a thiol-reactive fluorescent dye.
Materials:
-
Polymer sample with thiol groups
-
Thiol-reactive fluorescent probe (e.g., a maleimide-based dye)
-
Reaction Buffer (pH is typically between 6.5 and 7.5 for maleimide reactions)[7]
-
Thiol standard
-
Fluorometer
Procedure:
-
Prepare Probe Solution: Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare Standard Curve:
-
Prepare a series of thiol standards in the reaction buffer.
-
Add a specific amount of the probe stock solution to each standard.
-
Incubate for a sufficient time to ensure complete reaction (this will depend on the specific probe and thiol).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
-
Plot the fluorescence intensity versus thiol concentration.
-
-
Prepare Polymer Sample: Dissolve a known amount of the thiolated polymer in the reaction buffer.
-
Reaction and Measurement:
-
Add the fluorescent probe to the polymer solution.
-
Incubate the mixture.
-
Measure the fluorescence intensity.
-
-
Calculation: Determine the thiol concentration in the polymer sample using the standard curve.
Workflow for Spectroscopic Thiol Quantification
The following diagram illustrates a generalized workflow for quantifying thiol groups on polymers using a colorimetric assay like Ellman's or the 2-Thiopyridone assay.
Caption: General workflow for colorimetric thiol quantification.
By understanding the principles, advantages, and limitations of each method, and by following robust experimental protocols, researchers can confidently and accurately quantify thiol groups on polymers, ensuring the quality and efficacy of their materials.
References
- 1. broadpharm.com [broadpharm.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - GE [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pent-4-ene-1-thiol: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Pent-4-ene-1-thiol, a malodorous thiol compound. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
This compound, like other thiols, is classified as a "stench chemical" due to its overwhelmingly unpleasant odor, which can be detected at very low concentrations.[1] Proper handling and disposal are paramount to prevent the release of noxious vapors into the laboratory and the surrounding environment.[1][2] All work with this compound must be conducted within a certified chemical fume hood.[1][2]
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that all necessary personal protective equipment (PPE) is worn, including a laboratory coat, safety glasses or goggles, and nitrile gloves.[1] It is crucial to work exclusively within a well-ventilated fume hood to prevent inhalation of vapors.[2] For transport, ensure the container is securely capped and, if an odor is present, placed within a tightly sealed secondary container.[1]
Step-by-Step Disposal Protocol
The following procedures are recommended for the safe disposal of this compound and associated waste.
Step 1: Decontamination of Glassware and Equipment
All non-disposable items that have come into contact with this compound, such as glassware, syringes, and cannulas, must be decontaminated.[2]
-
Bleach Bath: Immediately after use, submerge the contaminated items in a freshly prepared bleach solution within the fume hood.[2][3] A 1:1 mixture of commercial bleach and water is often recommended.[3]
-
Soaking Time: Allow the items to soak for at least 14-24 hours to ensure the oxidation of the thiol to a less odorous sulfonic acid.[1][3]
-
Large Glassware: For larger items that cannot be submerged, fill them with the bleach solution, seal, label, and let them stand in the fume hood, preferably in a secondary container.[3]
-
Post-Decontamination: After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[3]
Step 2: Disposal of Contaminated Solid Waste
Disposable items such as gloves, paper towels, and septa that are malodorous should be treated as hazardous waste.[1][2]
-
Containment: Place these items in a zip-lock bag or other sealable plastic bag to contain the odor.[1][2]
-
Hazardous Waste Collection: The sealed bag should then be placed in a designated hazardous waste container, clearly labeled as containing thiol waste.[1][2]
Step 3: Disposal of Liquid Waste
-
Unused this compound: Unused or surplus this compound must be disposed of as hazardous chemical waste.[4] The original container should be tightly capped, sealed with Teflon tape, and placed in the appropriate hazardous waste collection area.[2]
-
Chemical Treatment (for small quantities): Small quantities of thiols can be chemically neutralized by oxidation. This process should only be carried out by trained personnel. A common method involves the dropwise addition of the thiol to a stirred solution of sodium hypochlorite (commercial bleach).[5] This reaction converts the thiol to a less volatile and non-malodorous sulfonic acid.[1][5] The resulting solution should then be disposed of as hazardous waste.[2]
-
Decontamination Solutions: The bleach solutions used for decontamination must also be collected and disposed of as hazardous waste.[2]
Quantitative Data Summary
| Reagent/Parameter | Guideline | Citation |
| Oxidizing Agent | Sodium Hypochlorite (Commercial Bleach, ~5.25%) | [1][5] |
| Recommended Ratio | A 5.25% solution of sodium hypochlorite will quench approximately 7mL of a stench chemical. | [1] |
| Procedure | Add the thiol dropwise to a stirred bleach solution in a fume hood. | [5] |
| Reaction Monitoring | The reaction can be exothermic; cooling may be necessary. | [5] |
| Final Disposal | The resulting neutralized solution is disposed of as hazardous waste. | [2] |
Note: Chemical waste generators must always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Pent-4-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Pent-4-ene-1-thiol. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact. This compound, like other thiols, is recognized for its potent and unpleasant odor, necessitating careful handling to prevent exposure and contamination.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C5H10S | [1][2] |
| Molecular Weight | 102.2 g/mol | [1][2] |
| CAS Number | 17651-37-5 | [2][3] |
| Appearance | Colorless liquid (presumed) | General thiol properties |
| Odor | Strong, unpleasant, rotten-egg like | General thiol properties |
Occupational Exposure Limits
Specific occupational exposure limits for this compound have not been established. In the absence of specific data, it is recommended to adhere to the most stringent exposure limits for similar aliphatic thiols. The National Institute for Occupational Safety and Health (NIOSH) provides general recommendations for controlling workplace exposure to thiols.[4] It is crucial to maintain exposures as low as is technically feasible. For context, the exposure limits for a related compound, Benzenethiol, are provided below.
| Organization | Exposure Limit | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| NIOSH | Recommended Exposure Limit (REL) | - | 0.1 ppm (15-minute ceiling)[5] |
| ACGIH | Threshold Limit Value (TLV) | 0.1 ppm | -[5] |
Note: These limits are for a different compound and should be used as a conservative guideline only. The strong odor of thiols can often be detected at concentrations well below harmful levels.[6] However, olfactory fatigue can occur, meaning the sense of smell cannot be relied upon as a warning of continuous exposure.[7]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step operational plan outlines the procedures for receiving, storing, handling, and disposing of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area, preferably within a fume hood.
-
Storage: Store this compound in its original, tightly sealed container.[8] To mitigate the potent odor, seal the cap with Teflon tape.[9]
-
Segregation: Store the container in a dedicated, well-ventilated, and cool area, segregated from incompatible materials such as oxidizing agents.[8] A dedicated cabinet within a fume hood is a best practice.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[10] Double gloving is recommended. | To prevent skin contact. Thiols can be absorbed through the skin.[6] |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards.[11] | To protect eyes from splashes. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[11] | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling of open containers must be performed in a certified chemical fume hood.[8][12] If there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] | To prevent inhalation of the volatile and malodorous vapors. |
| Footwear | Closed-toe shoes.[8] | To protect feet from spills. |
Handling and Experimental Procedures
Due to its volatility and strong odor, all manipulations of this compound must be conducted within a certified chemical fume hood.
-
Odor Control: Before beginning work, it is advisable to notify laboratory personnel and, if required by your institution, campus safety services, about the use of a malodorous compound to avoid false alarms of a gas leak.[13][14]
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.[12]
-
Liquid Transfers: Perform all liquid transfers using a syringe or cannula to minimize the release of vapors. Avoid pouring or using pipettes for open transfers.[12]
-
Vapor Trapping: The exhaust from any reaction apparatus should be passed through a bleach trap to oxidize the volatile thiol vapors before they are released into the fume hood exhaust.[9][12] A typical setup involves bubbling the exhaust gas through an empty trap (to prevent backflow) and then through a solution of commercial bleach (sodium hypochlorite).[9][12]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (inside a fume hood):
-
Contain the spill with an absorbent material like activated charcoal or non-combustible absorbent pads.
-
Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.
-
Place all contaminated materials in a sealable plastic bag, then into a labeled hazardous waste container.[9]
-
Decontaminate the spill area with a bleach solution.
-
-
Large Spills or Spills Outside a Fume Hood:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and odor complaints.
-
Liquid Waste:
-
Unused or waste this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Aqueous solutions containing the thiol should be treated with an excess of bleach (sodium hypochlorite) solution in a fume hood to oxidize the thiol to a less odorous sulfonic acid.[8]
-
-
Solid Waste:
-
Glassware Decontamination:
-
All glassware that has come into contact with this compound must be decontaminated immediately after use.
-
Submerge the glassware in a bleach bath (a 1:1 mixture of commercial bleach and water is often recommended) inside a fume hood.[15]
-
Allow the glassware to soak for at least 14 hours to ensure complete oxidation of the thiol.[15]
-
After soaking, the glassware can be washed using standard laboratory procedures.[15]
-
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C5H10S | CID 12575094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 17651-37-5 [sigmaaldrich.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. nj.gov [nj.gov]
- 6. open.alberta.ca [open.alberta.ca]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrogen sulfide [cdc.gov]
- 8. research.columbia.edu [research.columbia.edu]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. hsi.com [hsi.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. chemistry.ucla.edu [chemistry.ucla.edu]
- 13. ucd.ie [ucd.ie]
- 14. Malodorous Chemical Usage Notification – USC Environmental Health & Safety [ehs.usc.edu]
- 15. chem.rochester.edu [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
